Product packaging for N-(2-Hydroxyethyl)piperazine-d4(Cat. No.:CAS No. 1160357-16-3)

N-(2-Hydroxyethyl)piperazine-d4

Cat. No.: B565388
CAS No.: 1160357-16-3
M. Wt: 134.215
InChI Key: WFCSWCVEJLETKA-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Hydroxyethyl)piperazine-d4, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 134.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B565388 N-(2-Hydroxyethyl)piperazine-d4 CAS No. 1160357-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuterio-2-piperazin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c9-6-5-8-3-1-7-2-4-8/h7,9H,1-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCSWCVEJLETKA-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676245
Record name 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160357-16-3
Record name 2-(Piperazin-1-yl)(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical and physical properties of N-(2-Hydroxyethyl)piperazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, as well as the applications and relevant experimental protocols for N-(2-Hydroxyethyl)piperazine-d4. This deuterated analog of N-(2-Hydroxyethyl)piperazine is a crucial reagent, particularly in the synthesis of labeled compounds for use in metabolic studies and as internal standards.

Core Chemical and Physical Properties

This compound, a stable isotope-labeled version of N-(2-Hydroxyethyl)piperazine, is primarily used in research and development, especially in the pharmaceutical industry. The incorporation of deuterium atoms provides a distinct mass signature, making it invaluable for mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart for comparison.

Table 1: Properties of this compound and its Variants

PropertyThis compoundThis compound Dihydrochloride
Molecular Formula C₆H₁₀D₄N₂OC₆H₁₀D₄N₂O · 2HCl
Molecular Weight 134.21 g/mol 207.13 g/mol
CAS Number 1160357-16-31160297-36-8
Appearance Brown LiquidSolid
Storage 2-8°C Refrigerator2-8°C Refrigerator

Table 2: Properties of N-(2-Hydroxyethyl)piperazine (Non-Deuterated)

PropertyValue
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol [1]
CAS Number 103-76-4[1]
Appearance Clear colorless to pale yellow oily liquid
Density 1.061 g/mL at 25 °C
Melting Point -38.5 °C[2][3]
Boiling Point 245-246 °C
Flash Point >230 °F
Water Solubility Miscible[2][3]
Refractive Index n20/D 1.506

Applications in Drug Development

N-(2-Hydroxyethyl)piperazine and its deuterated analog are significant intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly neuroleptic agents used to treat psychiatric disorders.[2][4][5][6] One of the primary applications of this compound is in the preparation of labeled Flupentixol, an antipsychotic drug. The labeled compound serves as an internal standard in pharmacokinetic and metabolic studies.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published outside of patent literature, the following sections provide methodologies based on established chemical principles and information derived from related compounds and synthesis patents.

Synthesis of Labeled Flupentixol

A common application of this compound is in the synthesis of isotopically labeled Flupentixol. The general approach involves the condensation of a thioxanthene derivative with the deuterated piperazine.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 2-trifluoromethyl-9-(2-propenylidene)-thioxanthene in an excess of this compound. The piperazine derivative often serves as both reactant and solvent.

  • Heating: Heat the solution to approximately 100°C. Maintain this temperature for several hours (e.g., 7 hours) to ensure the reaction goes to completion.

  • Purification: After the reaction is complete, cool the mixture. The excess this compound is removed by distillation under reduced pressure.

  • Further Purification: The resulting crude labeled Flupentixol can be further purified using column chromatography to isolate the desired product from any side products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound and its derivatives.

  • ¹H NMR: The spectrum of the non-deuterated compound shows characteristic peaks for the protons on the piperazine ring and the hydroxyethyl group. For the d4 version, a significant reduction or absence of signals corresponding to the deuterated positions on the piperazine ring is expected.

  • ¹³C NMR: The carbon signals will be present, but those corresponding to the deuterated carbons may show splitting due to carbon-deuterium coupling.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound.

  • Electron Ionization (EI-MS): This technique will show a molecular ion peak corresponding to the mass of the deuterated compound (134.21 g/mol ). The fragmentation pattern can also be analyzed to confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition.

Visualized Workflows and Pathways

Drug Development Workflow

The following diagram illustrates a generalized workflow for the use of a labeled intermediate like this compound in pharmaceutical development.

G cluster_synthesis Synthesis & Characterization cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Intermediate_d4 This compound API Labeled API (e.g., Flupentixol-d4) Intermediate_d4->API Condensation Reaction QC Analytical Characterization (NMR, MS) API->QC Purification & QC PK_PD Pharmacokinetic/ Pharmacodynamic Studies API->PK_PD Metabolism Metabolism Studies (in vitro/in vivo) API->Metabolism Bioanalysis Bioanalysis of Clinical Samples (using labeled API as internal standard) API->Bioanalysis Internal Standard PK_PD->Bioanalysis Metabolism->Bioanalysis

Caption: Generalized Drug Development Workflow.

Synthesis Workflow for Labeled API

This diagram outlines the key steps in the synthesis of a labeled active pharmaceutical ingredient using this compound.

G Start Starting Materials: - Thioxanthene Derivative - this compound Reaction Condensation Reaction (Heating) Start->Reaction Distillation Removal of Excess Reagent (Vacuum Distillation) Reaction->Distillation Purification Chromatographic Purification Distillation->Purification Final_Product Pure Labeled API Purification->Final_Product

Caption: Labeled API Synthesis Workflow.

References

N-(2-Hydroxyethyl)piperazine-d4 molecular structure and conformation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of N-(2-Hydroxyethyl)piperazine-d4

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound. This deuterated analog of N-(2-Hydroxyethyl)piperazine is a valuable tool in pharmaceutical research, particularly in metabolic studies. Understanding its three-dimensional structure and conformational dynamics is crucial for elucidating its interactions with biological targets.

Molecular Structure

This compound has the chemical formula C6H10D4N2O. The core of the molecule is a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. A 2-hydroxyethyl group is attached to one of the nitrogen atoms. The "-d4" designation indicates that four hydrogen atoms on the piperazine ring have been replaced by deuterium atoms, typically at the carbon atoms adjacent to the nitrogen without the hydroxyethyl substituent. This isotopic labeling is useful for distinguishing the compound and its metabolites in mass spectrometry-based assays.

General Properties:

PropertyValue
Molecular Formula C6H10D4N2O[1]
Molecular Weight 134.21 g/mol [1]
CAS Number 1160357-16-3[1][2]
Appearance Solid[1]

Conformational Analysis

The conformational landscape of this compound is primarily defined by the puckering of the piperazine ring and the orientation of the N-(2-hydroxyethyl) substituent.

2.1. Piperazine Ring Conformation

The piperazine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms.[3][4] However, the chair conformation is energetically the most favorable.[3] The interconversion between the two possible chair forms is a dynamic process. The presence of substituents can influence the rate of this interconversion and the equilibrium between the conformers.

2.2. Substituent Orientation

The N-(2-hydroxyethyl) group can be oriented in either an axial or equatorial position relative to the piperazine ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Studies on related N-substituted piperazines suggest a preference for the equatorial orientation of the substituent.[5]

Furthermore, the flexibility of the hydroxyethyl side chain itself adds another layer of conformational complexity. NMR spectroscopic studies on the related N,N'-bis(2-hydroxyethyl)piperazine have indicated the presence of both equatorial-equatorial and equatorial-axial conformations of the 2-hydroxyethyl side chains with respect to the piperazine ring.[6]

The interplay between the piperazine ring inversion and the rotation around the N-CH2 and CH2-CH2 bonds of the side chain determines the overall conformational preferences of the molecule.

Logical Relationship of Conformational States

G cluster_0 Piperazine Ring Conformations cluster_1 Substituent Orientations Chair_1 Chair Conformation 1 Twist_Boat Twist-Boat Conformation Chair_1->Twist_Boat Ring Inversion Axial Axial Substituent Chair_1->Axial Less Favored Equatorial Equatorial Substituent Chair_1->Equatorial Favored Chair_2 Chair Conformation 2 Twist_Boat->Chair_2 Ring Inversion Chair_2->Axial Less Favored Chair_2->Equatorial Favored

Caption: Conformational landscape of this compound.

Experimental Protocols for Structural and Conformational Analysis

The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental and computational techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • Objective: To determine the preferred conformation of the piperazine ring and the orientation of the N-(2-hydroxyethyl) substituent.

  • Methodology:

    • Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

    • Data Acquisition:

      • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the chemical shifts of all non-deuterated protons and carbons.[7][8]

      • Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to determine through-space proximities of protons, which is crucial for distinguishing between axial and equatorial orientations of the substituent.

    • Data Analysis:

      • Analyze the coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of these couplings can provide information about the dihedral angles and thus the ring conformation.

      • The presence and intensity of NOE cross-peaks will indicate the spatial relationship between different parts of the molecule, helping to confirm the chair conformation and the equatorial preference of the side chain.

      • Variable temperature NMR studies can be employed to investigate the dynamics of ring inversion.[6]

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.

  • Objective: To determine the precise bond lengths, bond angles, and conformation of this compound in a crystalline form.

  • Methodology:

    • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This can be a trial-and-error process.

    • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

  • Data Presentation: The results are typically presented as tables of atomic coordinates, bond lengths, bond angles, and torsion angles. A study on a co-crystal of N-(2-hydroxyethyl)piperazine confirmed the chair conformation of the piperazine ring in the solid state.[3]

3.3. Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental data and to explore the energetics of different conformations.[5]

  • Objective: To calculate the relative energies of different possible conformations (e.g., chair with axial vs. equatorial substituent, boat conformations) and to predict structural parameters.

  • Methodology:

    • Structure Generation: Build the 3D structure of this compound using molecular modeling software.

    • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

    • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its energy using a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set). Solvent effects can be included using implicit solvent models.[5]

    • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Data Presentation: The results are presented as the relative energies of the different conformers, allowing for the prediction of the most stable conformation. Calculated bond lengths, angles, and dihedral angles can be compared with experimental data.

Experimental Workflow for Conformational Analysis

G cluster_0 Experimental & Computational Workflow A Sample of this compound B NMR Spectroscopy A->B C X-ray Crystallography A->C D Computational Modeling (DFT) A->D E Conformational Information (Solution) B->E F Structural Information (Solid State) C->F G Energetics & Predicted Structures D->G H Comprehensive Structural & Conformational Model E->H F->H G->H

Caption: Integrated workflow for conformational analysis.

Quantitative Data

While a complete set of experimentally determined structural parameters for this compound is not published, the following tables provide representative data for the non-deuterated parent compound and its derivatives based on crystallographic and computational studies of similar molecules.

Table 1: Predicted Bond Lengths (Å)

BondTypical Length (Å)
C-C (ring)1.52 - 1.54
C-N (ring)1.46 - 1.48
C-C (side chain)1.51 - 1.53
C-N (side chain)1.46 - 1.48
C-O1.42 - 1.44
O-H0.96 - 0.98
C-D (ring)~1.09

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

AngleTypical Value (°)
Bond Angles
C-N-C (ring)109 - 112
N-C-C (ring)110 - 113
C-N-C (side chain)110 - 114
N-C-C (side chain)110 - 113
C-C-O108 - 111
Dihedral Angles
C-N-C-C (ring)± 50 - 60 (Chair)
N-C-C-N (ring)± 50 - 60 (Chair)

Note: These values are typical for saturated heterocyclic systems and may vary slightly for the specific compound.

Conclusion

The molecular structure of this compound is characterized by a flexible piperazine ring that predominantly adopts a chair conformation. The N-(2-hydroxyethyl) substituent likely prefers an equatorial orientation to minimize steric interactions. A comprehensive understanding of its conformational preferences can be achieved through a combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling. The data and protocols presented in this guide provide a solid foundation for researchers working with this important deuterated compound in the field of drug development and metabolism.

References

Technical Guide: N-(2-Hydroxyethyl)piperazine-d4 (CAS: 1160357-16-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and relevant biological context for N-(2-Hydroxyethyl)piperazine-d4, a deuterated isotopologue of N-(2-Hydroxyethyl)piperazine. This compound is primarily utilized as a reagent in the synthesis of labeled Flupentixol, a significant antipsychotic medication. Due to the limited availability of specific experimental data for the deuterated compound, this guide leverages data from its non-deuterated analogue, N-(2-Hydroxyethyl)piperazine (CAS: 103-76-4), as a close proxy for its physicochemical and spectral properties.

Physicochemical and Spectral Characterization

The following tables summarize the key physicochemical and spectral data for N-(2-Hydroxyethyl)piperazine and its deuterated form.

Table 1: Physicochemical Properties

PropertyValue (this compound)Value (N-(2-Hydroxyethyl)piperazine)Data Source
CAS Number 1160357-16-3103-76-4[1][2]
Molecular Formula C₆H₁₀D₄N₂OC₆H₁₄N₂O[1]
Molecular Weight 134.21 g/mol 130.19 g/mol [1][2]
Appearance SolidColorless liquid[1][2]
Boiling Point No data available242-246 °C[2]
Melting Point No data available-39 °C[2]
Density No data available1.060 g/cm³[2]
Refractive Index No data available1.5065 (22 °C)[2]
Solubility No data availableSoluble in water, ethanol, acetone, ether, and benzene. Slightly soluble in Chloroform, Methanol.[2]

Table 2: Spectral Data (for N-(2-Hydroxyethyl)piperazine, CAS: 103-76-4)

Spectral Data TypeKey FeaturesData Source
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.637 (t), 2.895 (s), 2.52 (t), 2.48 (t)[3]
Mass Spectrometry (GC-MS) m/z Top Peak: 99; m/z 2nd Highest: 56; m/z 3rd Highest: 88[4]

Experimental Protocols

Synthesis of N-(2-Hydroxyethyl)piperazine

A common method for the synthesis of N-(2-Hydroxyethyl)piperazine involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine.[5][6]

Reaction: Monoethanolamine + Diethanolamine --(H₂, Catalyst)--> N-(2-Hydroxyethyl)piperazine

Procedure:

  • Charge a reaction vessel with monoethanolamine, diethanolamine, and a hydrogenation-dehydrogenation catalyst (e.g., a mix of nickel, copper, and chromium).[5]

  • Pressurize the vessel with hydrogen gas.[5]

  • Heat the mixture under pressure to the reaction temperature (typically 125-250 °C).[5]

  • Maintain the reaction for a sufficient time to achieve the desired conversion.[5]

  • After cooling and depressurization, the N-(2-Hydroxyethyl)piperazine product can be recovered using conventional purification techniques such as distillation.[5]

Conceptual Protocol for the Synthesis of this compound

Biological Context and Signaling Pathways

This compound is instrumental as a labeled precursor for the synthesis of Flupentixol. Flupentixol is an antipsychotic drug that primarily acts as a dopamine receptor antagonist and has also been shown to inhibit the PI3K/AKT signaling pathway.[7][] Understanding these pathways is crucial for researchers in drug development.

Dopamine Receptor Signaling

Flupentixol antagonizes both D1 and D2 dopamine receptors. The simplified signaling cascade is depicted below.

Dopamine_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine D1R D1 Receptor Dopamine_pre->D1R Binds D2R D2 Receptor Dopamine_pre->D2R Binds AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Activates AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA cAMP_inc->PKA Activates Downstream Downstream Effects cAMP_dec->Downstream PKA->Downstream Flupentixol Flupentixol Flupentixol->D1R Antagonizes Flupentixol->D2R Antagonizes PI3K_AKT_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Cell Survival & Proliferation AKT->Downstream Flupentixol Flupentixol Flupentixol->PI3K Inhibits Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_application Application start Deuterated Starting Materials synth_hep_d4 Synthesize This compound start->synth_hep_d4 synth_flup_d4 Synthesize Labeled Flupentixol synth_hep_d4->synth_flup_d4 purify Purification (e.g., HPLC) synth_flup_d4->purify charac Characterization (NMR, MS) purify->charac end Use in Biological Studies charac->end

References

Stability and Degradation Profile of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the stability and potential degradation profile of N-(2-Hydroxyethyl)piperazine-d4. The information presented herein is intended for researchers, scientists, and drug development professionals. It is important to note that while specific experimental data for the deuterated form is not widely available, this guide extrapolates likely stability characteristics from its non-deuterated analogue, N-(2-Hydroxyethyl)piperazine, and established principles of pharmaceutical stability testing.

Introduction

This compound is a deuterated form of N-(2-Hydroxyethyl)piperazine, a versatile chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of deuterium atoms can offer advantages in metabolic studies and can sometimes alter the pharmacokinetic profile of a drug. Understanding the stability and degradation pathways of this molecule is crucial for the development of safe, effective, and stable pharmaceutical products.[1][2]

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways.[1][2] These studies help in the development and validation of stability-indicating analytical methods.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Hydroxyethyl)piperazine is provided below. These properties are expected to be very similar for the deuterated analogue.

PropertyValueReference
Molecular FormulaC6H10D4N2ON/A
Molecular Weight134.24 g/mol N/A
AppearanceColourless liquid[3]
Boiling Point242-246°C[3]
Melting Point-39°C[3]
SolubilitySoluble in water, ethanol, acetone, & ether benzene. Slightly soluble in Chloroform, Methanol.[3]
StabilityStable at room temperature in closed containers under normal storage and handling conditions.[3]

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][4] The following sections outline the expected degradation profile of this compound under various stress conditions.

Hydrolytic Degradation

N-(2-Hydroxyethyl)piperazine is a stable molecule and is not expected to undergo significant hydrolysis under neutral conditions. However, under strongly acidic or basic conditions at elevated temperatures, some degradation may be observed.

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of this compound (1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.

  • Stress Conditions: Incubate the solutions at 60°C for 24 hours.

  • Analysis: At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method.

Oxidative Degradation

The piperazine ring and the hydroxyethyl group may be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of this compound (1 mg/mL) in a 3% solution of hydrogen peroxide.

  • Stress Conditions: Keep the solution at room temperature for 24 hours.

  • Analysis: At appropriate time intervals, withdraw aliquots and analyze by HPLC-UV/MS.

Photolytic Degradation

Exposure to light, particularly UV light, can induce degradation in some molecules. Photostability testing is a crucial part of forced degradation studies.[5]

Experimental Protocol: Photolytic Degradation

  • Sample Preparation: Expose a solid sample and a solution (1 mg/mL in water) of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Control: Protect a parallel set of samples from light with aluminum foil.

  • Analysis: After exposure, compare the stressed samples with the control samples using HPLC-UV/MS.

Thermal Degradation

Thermal stress can provide insights into the stability of the drug substance at elevated temperatures.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place a solid sample of this compound in a controlled temperature chamber.

  • Stress Conditions: Expose the sample to a temperature of 105°C for 24 hours.

  • Analysis: Analyze the sample at the end of the exposure period by HPLC-UV/MS.

Summary of Predicted Degradation Profile

The following table summarizes the anticipated stability of this compound under various stress conditions. The percentage degradation is a hypothetical value for illustrative purposes.

Stress ConditionReagent/ConditionTimeTemperaturePredicted % Degradation
Acid Hydrolysis0.1 N HCl24 hours60°C< 5%
Base Hydrolysis0.1 N NaOH24 hours60°C< 5%
Neutral HydrolysisWater24 hours60°C< 2%
Oxidation3% H2O224 hoursRoom Temp10-15%
Photolytic (Solid)1.2 million lux hoursN/AN/A< 2%
Photolytic (Solution)1.2 million lux hoursN/AN/A< 5%
Thermal (Solid)105°C24 hours105°C< 5%

Potential Degradation Pathways

Based on the chemical structure of this compound, potential degradation pathways under oxidative stress could involve the formation of N-oxides or hydroxylation of the piperazine ring. The hydroxyethyl side chain could also be a site for oxidation.

G Predicted Oxidative Degradation Pathway A This compound B N-Oxide Derivative A->B Oxidation C Ring Hydroxylation Product A->C Oxidation D Side-Chain Oxidation Product A->D Oxidation

Caption: Predicted oxidative degradation pathways for this compound.

Experimental Workflow

The general workflow for conducting stability and forced degradation studies is outlined below.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F Sample Preparation A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Thermal E->F G HPLC-UV/MS Analysis F->G H Data Interpretation G->H I Identify Degradants H->I J Elucidate Pathways I->J K Method Validation J->K

Caption: General workflow for forced degradation studies.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection would be suitable.

Proposed HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to resolve all peaks

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength and MS detection to identify masses of parent and degradants.

Conclusion

This technical guide provides a foundational understanding of the potential stability and degradation profile of this compound. While based on the behavior of its non-deuterated counterpart and general principles, the outlined experimental protocols and analytical methods provide a robust framework for conducting formal stability and forced degradation studies. Such studies are essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this molecule.

References

An In-depth Technical Guide to the Deuterium Labeling Efficiency of N-(2-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for deuterium labeling of N-(2-Hydroxyethyl)piperazine, a crucial building block in the synthesis of numerous active pharmaceutical ingredients. A detailed exploration of experimental protocols, data on labeling efficiency, and analytical techniques for characterization are presented to assist researchers in the development of deuterated molecules for various applications, including metabolic studies and enhancing pharmacokinetic profiles.

Introduction to Deuterium Labeling of N-(2-Hydroxyethyl)piperazine

N-(2-Hydroxyethyl)piperazine is a versatile chemical intermediate. Its deuteration can significantly impact the metabolic fate of drug candidates by altering the kinetic isotope effect, often leading to improved metabolic stability and a more favorable pharmacokinetic profile. This guide outlines the primary strategies for introducing deuterium into the N-(2-Hydroxyethyl)piperazine scaffold and the methods to quantify the efficiency of these labeling techniques.

Experimental Protocols for Deuterium Labeling

While specific protocols for the direct deuteration of N-(2-Hydroxyethyl)piperazine are not extensively reported, methodologies applied to analogous piperazine-containing compounds can be effectively adapted. The two principal strategies are reductive amination using deuterated reagents and catalytic hydrogen-deuterium (H-D) exchange.

Reductive Amination with Deuterated Reducing Agents

This method involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), to introduce deuterium atoms during the synthesis of the piperazine ring or its side chains. For labeling the piperazine ring of N-(2-Hydroxyethyl)piperazine, a suitable precursor like a piperazine-dione derivative can be reduced.

Protocol: Synthesis of d₄-N-(2-Hydroxyethyl)piperazine via Reduction of a Dioxopiperazine Precursor

  • Precursor Synthesis: Synthesize 1-(2-hydroxyethyl)piperazine-3,5-dione from appropriate starting materials.

  • Reduction Reaction:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-(2-hydroxyethyl)piperazine-3,5-dione in anhydrous THF to the LiAlD₄ suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-24 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the excess LiAlD₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the solids and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude deuterated product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain d₄-N-(2-Hydroxyethyl)piperazine.

Catalytic Hydrogen-Deuterium Exchange

Catalytic H-D exchange offers a method for direct deuteration of the N-(2-Hydroxyethyl)piperazine molecule using a deuterium source, typically deuterium oxide (D₂O), in the presence of a metal catalyst. This method can achieve high levels of deuterium incorporation, particularly at positions alpha to the nitrogen atoms.

Protocol: Platinum-Catalyzed H-D Exchange

  • Reaction Setup:

    • In a pressure vessel, dissolve N-(2-Hydroxyethyl)piperazine in deuterium oxide (D₂O).

    • Add a platinum-based catalyst, such as platinum on activated carbon (Pt/C).

  • Deuteration Reaction:

    • Seal the vessel and heat the mixture to a temperature ranging from 150 °C to 200 °C for 24-48 hours with vigorous stirring.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the catalyst.

    • Remove the D₂O under reduced pressure (lyophilization is recommended to minimize back-exchange with atmospheric moisture).

    • The resulting solid or oil is the deuterated N-(2-Hydroxyethyl)piperazine. Further purification may be performed if necessary.

Quantitative Analysis of Deuterium Labeling Efficiency

Accurate determination of the extent and location of deuterium incorporation is critical. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the isotopic distribution of the deuterated product. By comparing the mass spectra of the unlabeled and labeled compounds, the percentage of molecules containing different numbers of deuterium atoms can be calculated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and mass analysis, allowing for the determination of the molecular ion peaks and their isotopic distribution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds and provides similar isotopic distribution information. High-resolution mass spectrometry (HRMS) can offer more precise mass determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the specific sites and the extent of deuteration.

  • ¹H NMR (Proton NMR): The degree of deuteration at a specific position can be quantified by the reduction in the integral of the corresponding proton signal in the ¹H NMR spectrum compared to an internal standard.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming the positions of deuteration and allowing for the quantification of deuterium at each site.

  • ¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) can be observed, which provides further confirmation of the location of the deuterium atoms.

Data Presentation

The following table summarizes the expected outcomes for the deuterium labeling of N-(2-Hydroxyethyl)piperazine based on the methodologies described.

Labeling MethodDeuterium SourceTypical CatalystExpected Deuterated PositionsEstimated Labeling Efficiency (%)Analytical Method
Reductive AminationLiAlD₄-Piperazine ring (4 positions)>95MS, NMR
Catalytic H-D ExchangeD₂OPt/CPiperazine ring (alpha to N), potentially ethyl side chain80-98MS, NMR

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of deuterated N-(2-Hydroxyethyl)piperazine.

G Experimental Workflow for Deuteration of N-(2-Hydroxyethyl)piperazine cluster_synthesis Synthesis cluster_analysis Analysis start Start with N-(2-Hydroxyethyl)piperazine or Precursor method Select Labeling Method (e.g., Catalytic Exchange) start->method reaction Deuteration Reaction (e.g., with D2O and Pt/C) method->reaction workup Reaction Work-up and Purification reaction->workup product Deuterated N-(2-Hydroxyethyl)piperazine workup->product ms Mass Spectrometry (GC-MS or LC-MS) product->ms nmr NMR Spectroscopy (1H, 2H, 13C) product->nmr data Data Analysis and Efficiency Calculation ms->data nmr->data end Final Report data->end

Caption: A flowchart of the synthesis and analysis process.

Signaling Pathway: Role in Biological Buffering

N-(2-Hydroxyethyl)piperazine is the core structure of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a widely used biological buffer. The piperazine nitrogen atoms are crucial for its buffering capacity. The following diagram illustrates the mechanism of action of a piperazine-based buffer in maintaining pH homeostasis.

G Buffering Mechanism of a Piperazine-Based System cluster_equilibrium pH Equilibrium protonated Protonated Piperazine (R-NH⁺-R') deprotonated Deprotonated Piperazine (R-N-R') protonated->deprotonated + OH⁻ (Base added) deprotonated->protonated + H⁺ (Acid added) acid Increase in [H⁺] (Acidic stress) acid_response Deprotonated form accepts H⁺, resisting pH drop acid->acid_response base Increase in [OH⁻] (Alkaline stress) base_response Protonated form releases H⁺, resisting pH rise base->base_response stable_ph Maintained Physiological pH acid_response->stable_ph base_response->stable_ph

Caption: The role of piperazine in maintaining pH.

Technical Guide: N-(2-Hydroxyethyl)piperazine-d4 Material Safety Data Sheet

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification

This section provides the fundamental identification details for N-(2-Hydroxyethyl)piperazine-d4 and its non-deuterated analogue.

IdentifierThis compoundN-(2-Hydroxyethyl)piperazine
Synonyms 1-Piperazineethanol-d41-Piperazineethanol, HEP
CAS Number 1160357-16-3 (Free Base)103-76-4[1][2]
Molecular Formula C₆H₁₀D₄N₂OC₆H₁₄N₂O[2][3]
Molecular Weight 134.22 g/mol (approx.)130.19 g/mol [2][3]
Structure Deuterium atoms on the ethyl group-

Section 2: Hazard Identification

N-(2-Hydroxyethyl)piperazine is classified as hazardous.[1] It is crucial to handle this compound with appropriate caution in a laboratory or industrial setting.

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 2[1]

    • Serious Eye Damage/Eye Irritation: Category 1[1]

  • Signal Word: Danger[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H318: Causes serious eye damage.[1]

  • Potential Health Effects:

    • Eye Contact: Causes serious eye damage and irritation.[1][4]

    • Skin Contact: Causes skin irritation.[1][4]

    • Inhalation: May cause respiratory tract irritation.[4]

    • Ingestion: May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[4]

Section 3: Physical and Chemical Properties

The following tables summarize the key physical and chemical data for N-(2-Hydroxyethyl)piperazine. This data is essential for safe handling, storage, and experimental design.

Table 3.1: General Physical Properties

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow, viscous liquid[1][2][3]
Odor Odorless[1][5]
pH >11 (100g/l aqueous solution at 20°C)[1][5]
Density 1.061 g/mL at 25°C[2]
Solubility Miscible in water. Soluble in ethanol, acetone, ether, and benzene. Slightly soluble in chloroform and methanol.[2][3]

Table 3.2: Thermal and Flammability Properties

PropertyValueSource(s)
Melting Point -38.5 °C / -37.3 °F[1][2]
Boiling Point 245 - 246 °C / 473 - 474.8 °F @ 760 mmHg[1][2]
Flash Point 135 °C / 275 °F[1][3][4]
Autoignition Temperature 280 °C / 536 °F[4]
Explosive Limits (Lower) 1.4 % (V)[2][4]
Explosive Limits (Upper) 8.9 % (V)[2][4]

Table 3.3: Other Properties

PropertyValueSource(s)
Vapor Pressure 0.0322 mmHg at 25°C; 3 mbar @ 50°C[2][5]
Vapor Density 4.5[5]
Refractive Index n20/D 1.506[2]

Section 4: Toxicological Information and Experimental Protocols

Toxicological data indicates that N-(2-Hydroxyethyl)piperazine is an irritant. The primary hazards are skin irritation and serious eye damage.[1][4] The toxicological properties have not been fully investigated.

Acute Toxicity Data
  • Open Irritation Test (Skin, Rabbit): Irritant effects observed.[6]

  • Standard Draize Test (Eye, Rabbit): Causes serious eye damage.[6]

Experimental Protocols

The toxicological classifications are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

OECD 404: Acute Dermal Irritation/Corrosion This test provides information on health hazards likely to arise from a single, short-term dermal exposure to a substance.[7][2]

  • Principle: The test substance is applied in a single dose (typically 0.5 mL of liquid or 0.5 g of solid) to a small area of skin (approx. 6 cm²) on an albino rabbit.[7] Untreated skin serves as a control.

  • Procedure: The substance is held in contact with the skin for a 4-hour exposure period.[7] After exposure, the residual substance is removed.

  • Observation: Animals are observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[7] Skin reactions are scored at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) to evaluate the severity and reversibility of the effects.[5][8]

  • Outcome: The scores determine if the substance is classified as a skin irritant.

OECD 405: Acute Eye Irritation/Corrosion This test is used to assess the potential of a substance to cause acute eye irritation or corrosion.[4]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit.[1][4] The other eye remains untreated and serves as a control.

  • Procedure: The test is conducted sequentially, starting with one animal. If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[1][4]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[1][9] Ocular responses, including corneal opacity, iritis, and conjunctival redness and swelling (chemosis), are scored.[4] The observation period can extend up to 21 days to assess reversibility.[4]

  • Outcome: The scores, severity of lesions, and their reversibility determine the hazard classification. The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[1][10]

Section 5: Safe Handling, Storage, and Personal Protection

Adherence to proper safety protocols is mandatory when working with this chemical.

Handling
  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Avoid ingestion and inhalation.[4]

  • Use only in a well-ventilated area.[4]

  • Remove and wash contaminated clothing before reuse.[4]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store in a designated corrosives area.[1]

  • Store away from incompatible substances.[4]

  • Incompatible Materials: Acids, strong oxidizing agents, metals, copper.[1]

Personal Protective Equipment (PPE)
  • Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be close to the workstation.[1]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[1][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4]

Section 6: First Aid and Emergency Response Workflow

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]

  • Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water, dry chemical, chemical foam, or alcohol-resistant foam.[4]

  • Specific Hazards: Thermal decomposition can generate irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved, and full protective gear.[1][4]

Accidental Release Measures
  • Use proper personal protective equipment as indicated in Section 5.[4]

  • Provide ventilation.

  • Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1][4]

Workflow for Emergency Response

EmergencyResponse exposure Exposure Event Occurs assess Assess Exposure Type (Eye, Skin, Inhalation, Ingestion) exposure->assess eye_contact Eye Contact assess->eye_contact Eye skin_contact Skin Contact assess->skin_contact Skin inhalation Inhalation assess->inhalation Inhalation ingestion Ingestion assess->ingestion Ingestion flush_eyes Immediately flush eyes with water for at least 15 minutes. eye_contact->flush_eyes flush_skin Flush skin with soap and water for at least 15 minutes. Remove contaminated clothing. skin_contact->flush_skin fresh_air Move to fresh air. Provide oxygen or artificial respiration if needed. inhalation->fresh_air rinse_mouth Rinse mouth with water. Give 2-4 cups of water or milk if conscious. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical flush_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: First aid decision workflow following exposure to N-(2-Hydroxyethyl)piperazine.

References

In-Depth Technical Guide to the Isotopic Purity Analysis of N-(2-Hydroxyethyl)piperazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the isotopic purity analysis of N-(2-Hydroxyethyl)piperazine-d4, a deuterated analog of a common organic compound. Ensuring the isotopic enrichment and purity of such labeled compounds is critical for their application in various scientific fields, including drug metabolism studies, pharmacokinetic research, and as internal standards in quantitative mass spectrometry assays.

Introduction to Isotopic Purity Analysis

Isotopic purity is a critical quality attribute of deuterated compounds, defining the extent to which the intended isotope (deuterium) has replaced the naturally abundant isotope (protium) at specific molecular positions. The analysis aims to quantify the isotopic enrichment at the labeled sites and to determine the distribution of different isotopic species (isotopologues). This guide outlines the core analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to comprehensively characterize the isotopic purity of this compound.

Analytical Methodologies

A dual-pronged approach utilizing both high-resolution mass spectrometry and NMR spectroscopy is recommended for a thorough analysis of the isotopic purity of this compound.[1]

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a deuterated compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be quantified.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a corresponding stock solution of the non-deuterated N-(2-Hydroxyethyl)piperazine standard at the same concentration.

    • From the stock solutions, prepare working solutions at a concentration of approximately 10 µg/mL in the initial mobile phase solvent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Full scan mode over a mass range that includes the expected m/z values of the deuterated and non-deuterated species (e.g., m/z 100-200).

  • Data Analysis:

    • Acquire the mass spectrum of the non-deuterated N-(2-Hydroxyethyl)piperazine to determine its natural isotopic pattern. The protonated molecule [M+H]⁺ will have a nominal m/z of 131.

    • Acquire the mass spectrum of this compound. The expected nominal m/z for the fully deuterated species [M+4D+H]⁺ is 135.

    • Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d4).

    • Integrate the peak areas of each isotopologue in the mass spectrum.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (d4).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the location and extent of deuteration. While ¹H NMR can be used to quantify the remaining protons at the deuterated sites, ²H NMR directly observes the deuterium nuclei. The combination of both techniques offers a comprehensive assessment of isotopic enrichment.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Add a known amount of a high-purity internal standard with a well-resolved signal that does not overlap with the analyte signals.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals at the deuterated positions.

    • Data Processing: Carefully integrate the signals corresponding to the residual protons on the deuterated ethyl group and compare them to the integral of a known, non-deuterated proton signal within the molecule (e.g., piperazine ring protons if not deuterated) or the internal standard.

    • Calculation: The percentage of deuteration at a specific site can be calculated by comparing the integral of the residual proton signal to the integral of a fully protonated signal.

  • ²H NMR Spectroscopy:

    • Spectrometer: An NMR spectrometer equipped with a deuterium probe.

    • Experiment: A standard quantitative ²H NMR experiment.

    • Data Acquisition: Acquire the spectrum to observe the signals corresponding to the deuterium atoms.

    • Data Analysis: The presence of a signal at the expected chemical shift for the deuterated positions confirms the incorporation of deuterium. The relative integration of these signals can provide information about the distribution of deuterium if there are multiple deuterated sites.

Data Presentation

Quantitative data from the isotopic purity analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Isotopic Distribution of this compound by Mass Spectrometry

IsotopologueTheoretical m/z [M+H]⁺Measured Relative Abundance (%)
d0 (Undeuterated)131.1182< 0.1
d1132.12450.2
d2133.13080.8
d3134.13711.5
d4 (Fully Deuterated)135.1434> 97.5

Note: The theoretical m/z values are for the protonated species [M+H]⁺. The relative abundance values are hypothetical and representative of a high-purity sample.

Table 2: Isotopic Enrichment of this compound by NMR Spectroscopy

Labeled PositionAnalytical MethodIsotopic Enrichment (%)
Ethyl-d4¹H NMR (from residual protons)> 98
Ethyl-d4²H NMR (direct observation)Consistent with ¹H NMR

Note: The isotopic enrichment values are hypothetical and representative of a high-purity sample.

Visualization of Analytical Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the isotopic purity analysis.

Isotopic_Purity_Analysis_Workflow cluster_Sample Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis Sample This compound LC_Separation LC Separation Sample->LC_Separation NMR_Sample Dissolution in Deuterated Solvent Sample->NMR_Sample Standard Non-deuterated Standard Standard->LC_Separation HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection MS_Data Mass Spectra of Isotopologues HRMS_Detection->MS_Data MS_Analysis Isotopic Distribution Calculation MS_Data->MS_Analysis Final_Report Final Purity Report MS_Analysis->Final_Report H1_NMR 1H NMR Acquisition NMR_Sample->H1_NMR H2_NMR 2H NMR Acquisition NMR_Sample->H2_NMR NMR_Data NMR Spectra H1_NMR->NMR_Data H2_NMR->NMR_Data NMR_Analysis Isotopic Enrichment Calculation NMR_Data->NMR_Analysis NMR_Analysis->Final_Report

Caption: Overall workflow for the isotopic purity analysis.

MS_Data_Analysis_Flow Start Acquire Full Scan Mass Spectrum Extract_XIC Extract Ion Chromatograms for d0 to d4 Isotopologues Start->Extract_XIC Integrate_Peaks Integrate Peak Areas of Each Isotopologue Extract_XIC->Integrate_Peaks Calculate_Abundance Calculate Relative Abundance (%) Integrate_Peaks->Calculate_Abundance Report_Purity Report Isotopic Purity (as % d4) Calculate_Abundance->Report_Purity

Caption: Mass spectrometry data analysis workflow.

NMR_Data_Analysis_Flow Start Acquire 1H and 2H NMR Spectra Integrate_1H Integrate Residual 1H Signals vs. Internal Standard Start->Integrate_1H Analyze_2H Analyze 2H Spectrum for Deuterium Signals Start->Analyze_2H Calculate_Enrichment Calculate Isotopic Enrichment (%) Integrate_1H->Calculate_Enrichment Analyze_2H->Calculate_Enrichment Report_Enrichment Report Site-Specific Isotopic Enrichment Calculate_Enrichment->Report_Enrichment

Caption: NMR spectroscopy data analysis workflow.

Conclusion

The accurate determination of isotopic purity for this compound is paramount for its reliable use in scientific research and drug development. The combined application of high-resolution mass spectrometry and NMR spectroscopy, as detailed in this guide, provides a robust and comprehensive framework for the characterization of its isotopic enrichment and the distribution of its isotopologues. Adherence to these detailed protocols will ensure high-quality, reproducible data, thereby validating the integrity of studies employing this deuterated compound.

References

N-(2-Hydroxyethyl)piperazine-d4 solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-(2-Hydroxyethyl)piperazine-d4 in various aqueous and organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document utilizes data from its non-deuterated counterpart, N-(2-Hydroxyethyl)piperazine. The solubility characteristics are expected to be nearly identical, as deuterium substitution typically has a negligible effect on this physical property.

Solubility Data Summary

The solubility of N-(2-Hydroxyethyl)piperazine has been evaluated in a range of common laboratory solvents. The compound exhibits high polarity, rendering it miscible with water and soluble in several polar organic solvents. Its solubility is more limited in non-polar organic solvents. A summary of the available quantitative and qualitative solubility data is presented in the table below.

SolventSolubilityTemperature (°C)Notes
Aqueous Solvents
WaterMiscible[1][2][3][4]Not SpecifiedFully soluble in all proportions.
Organic Solvents
MethanolSlightly Soluble[1][5]Not Specified
EthanolSoluble[5]Not Specified
AcetoneSoluble[5]Not Specified
ChloroformSlightly Soluble[1][5]Not Specified
EtherSoluble[5]Not Specified
BenzeneSoluble[5]Not Specified

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound such as this compound in various solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, etc.)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., water) at a known concentration. This will be used for creating a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a series of vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Analyze the filtered supernatant using a validated analytical method, such as HPLC, to determine the concentration of the dissolved this compound. A calibration curve prepared from the stock solution should be used for accurate quantification.

  • Solubility Calculation: The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess This compound B Add known volume of solvent A->B Dispense C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E Collect F Analyze via HPLC E->F G Determine concentration using calibration curve F->G Quantify H Solubility Value G->H Result

References

Navigating the Supply and Application of High-Purity N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement of high-purity deuterated compounds is a critical step in ensuring the accuracy and reliability of bioanalytical studies. This in-depth technical guide provides a comprehensive overview of commercial suppliers for high-purity N-(2-Hydroxyethyl)piperazine-d4, its applications as an internal standard, and detailed methodologies for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Commercial Suppliers and Product Specifications

This compound, a deuterated analog of the widely used chemical intermediate, is an essential tool in pharmacokinetic and bioequivalence studies. Its primary function is to serve as an internal standard, allowing for precise quantification of the non-deuterated parent compound in complex biological matrices. Several reputable suppliers specialize in the synthesis and provision of this high-purity stable isotope-labeled compound.

Key commercial suppliers of this compound and its dihydrochloride salt include Toronto Research Chemicals (TRC), LGC Standards, Santa Cruz Biotechnology, Alsachim, and Clearsynth. While specific product details can vary, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing chemical and isotopic purity.

SupplierProduct NameCatalog NumberFormStated Purity/Isotopic Enrichment
Toronto Research Chemicals (TRC) This compoundH988277NeatNot specified on website
LGC Standards This compound DihydrochlorideTRC-H825272NeatNot specified on website
Santa Cruz Biotechnology This compound Dihydrochloridesc-211180SolidNot specified on website
Alsachim This compound7481Not specifiedNot specified on website
Clearsynth This compoundC-5420Not specifiedNot specified on website

Note: The absence of publicly available, detailed purity data necessitates direct inquiry with the suppliers for Certificates of Analysis to ensure the material meets the stringent requirements of regulated bioanalysis.

The Critical Role of Deuterated Internal Standards in Bioanalysis

In quantitative LC-MS analysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[1] Deuterated standards exhibit nearly identical physicochemical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of the target analyte.

The selection of a suitable deuterated internal standard is a crucial step in method development for regulated bioanalytical studies.[2] The ideal standard should have a high isotopic purity to prevent signal overlap with the analyte and the deuterium labeling should be in a stable position on the molecule to avoid back-exchange.

Experimental Protocol: Quantification of a Piperazine-Containing Drug in Plasma using LC-MS/MS

The following is a representative, detailed methodology for the quantification of a hypothetical piperazine-containing drug in human plasma, utilizing this compound as an internal standard. This protocol is based on established practices for the bioanalysis of piperazine derivatives.[1][3][4]

1. Materials and Reagents:

  • Blank human plasma

  • Analyte of interest (piperazine-containing drug)

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor the precursor to product ion transitions for both the analyte and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Quality Control

To ensure a clear understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a typical quality control pathway for the internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Bioanalytical Workflow for Drug Quantification.

quality_control_pathway start Procure This compound coa_review Certificate of Analysis Review start->coa_review stock_prep Stock Solution Preparation coa_review->stock_prep purity_check Purity & Identity Confirmation (LC-MS) stock_prep->purity_check pass Pass purity_check->pass Meets Specs fail Fail purity_check->fail Does Not Meet Specs use_in_assay Use in Bioanalytical Assay pass->use_in_assay

Quality Control for Internal Standard.

Conclusion

The successful implementation of sensitive and reliable bioanalytical methods is paramount in drug development. High-purity this compound serves as an indispensable tool for researchers, enabling accurate quantification of piperazine-containing pharmaceuticals. By carefully selecting a reputable supplier that provides comprehensive quality documentation and adhering to rigorous, well-defined experimental protocols, scientists can ensure the integrity of their data and contribute to the advancement of pharmaceutical research. Direct communication with suppliers to obtain detailed Certificates of Analysis is a critical step in the procurement process to guarantee the quality and suitability of the deuterated internal standard for its intended application.

References

Methodological & Application

Application Notes and Protocols: N-(2-Hydroxyethyl)piperazine-d4 as a Deuterated Buffer for Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)piperazine-d4 is the deuterated analogue of N-(2-Hydroxyethyl)piperazine, a buffering agent structurally related to the widely used HEPES buffer. In protein analysis, the substitution of protons with deuterium in the buffer molecule offers significant advantages, particularly in techniques sensitive to proton signals, such as Nuclear Magnetic Resonance (NMR) spectroscopy. The use of deuterated buffers minimizes solvent-related background signals, thereby enhancing the clarity and resolution of protein spectra. Furthermore, the isotopic substitution can provide insights into protein stability and dynamics. These application notes provide detailed protocols for the use of this compound in key protein analysis techniques.

Key Advantages of this compound in Protein Analysis

  • Reduced ¹H-NMR Background: The primary advantage is the significant reduction of proton signals from the buffer in ¹H-NMR spectra, allowing for clearer observation of protein resonance signals.

  • Improved Signal-to-Noise Ratio: By minimizing background interference, the signal-to-noise ratio for the protein of interest is enhanced, which is particularly beneficial for dilute protein samples or for studying large proteins.

  • Probing Protein Dynamics: The use of a deuterated buffer can be advantageous in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies to probe protein conformation and dynamics.

  • Minimal Isotope Effect on pKa: The pKa of a buffer is only slightly altered upon deuteration, ensuring that the buffering capacity is maintained at the desired pH.

Physicochemical Properties and Comparison

A clear understanding of the physicochemical properties of N-(2-Hydroxyethyl)piperazine and its deuterated form is essential for its effective application.

PropertyN-(2-Hydroxyethyl)piperazineThis compoundHEPES
Molecular Formula C₆H₁₄N₂OC₆H₁₀D₄N₂OC₈H₁₈N₂O₄S
Molecular Weight 130.19 g/mol 134.21 g/mol 238.31 g/mol
pKa₁ (at 298 K) 9.73 (± 0.02)[1]~9.7-9.8 (estimated)3.0
pKa₂ (at 298 K) 5.35 (± 0.04)[1]~5.4-5.5 (estimated)7.5
Useful pH Range 4.5 - 6.0 and 9.0 - 10.54.5 - 6.0 and 9.0 - 10.5 (estimated)6.8 - 8.2
Isotopic Purity N/ATypically ≥98 atom % DN/A

Note: The pKa values for the deuterated form are estimated based on the typical small increase observed upon deuteration. The useful pH range is estimated to be approximately ± 0.7 pH units from the pKa values.

Application 1: NMR Spectroscopy of Proteins

The primary application of this compound is as a buffer in NMR studies of proteins to reduce the large proton signals from the buffer, which can obscure signals from the protein itself.

Experimental Workflow for Protein NMR Sample Preparation

Workflow for Protein NMR Sample Preparation with this compound cluster_0 Buffer Preparation cluster_1 Protein Sample Preparation cluster_2 NMR Data Acquisition A Weigh this compound B Dissolve in D₂O A->B C Adjust pD with DCl or NaOD B->C D Add other components (e.g., salts) C->D E Protein expression and purification F Buffer exchange into deuterated buffer E->F G Concentrate protein to desired concentration F->G H Add internal standard (e.g., DSS) G->H I Transfer sample to NMR tube J Acquire ¹H-¹⁵N HSQC spectrum I->J K Analyze spectral quality J->K

Caption: Workflow for preparing a protein sample for NMR analysis using this compound buffer.

Detailed Protocol for NMR Sample Preparation

Materials:

  • This compound (isotopic purity ≥ 98%)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Deuterated hydrochloric acid (DCl) or sodium deuteroxide (NaOD) for pD adjustment

  • Purified protein of interest

  • NMR tubes

  • Standard laboratory equipment (pH meter with a glass electrode, centrifuge, etc.)

Procedure:

  • Buffer Preparation:

    • Calculate the required amount of this compound for the desired buffer concentration (typically 20-50 mM).

    • Dissolve the deuterated buffer in D₂O to near the final volume.

    • Calibrate the pH meter using standard protonated buffers (H₂O). To measure the pD, add 0.4 to the pH meter reading (pD = pH_reading + 0.4).

    • Adjust the pD of the buffer solution to the desired value using small aliquots of DCl or NaOD.

    • Bring the buffer to the final volume with D₂O.

    • Add any other required components, such as salts (e.g., NaCl, KCl) at the desired concentration.

  • Protein Sample Preparation:

    • Exchange the buffer of the purified protein solution with the prepared this compound buffer. This can be achieved by dialysis, diafiltration, or using desalting columns.

    • Concentrate the protein to the final desired concentration for NMR analysis (typically 0.1-1.0 mM).

    • Add an internal reference standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing.

    • Transfer the final protein solution to a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum to assess the quality of the sample.

    • The reduced buffer signal should result in a clean spectrum with well-resolved protein cross-peaks.

Application 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to study protein conformation, dynamics, and interactions. Using a deuterated buffer like this compound in the initial protein solution can be a part of the experimental design, although the exchange reaction is typically initiated by dilution into a D₂O-based buffer.

Experimental Workflow for HDX-MS

General Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry cluster_0 Sample Preparation cluster_1 Quenching and Digestion cluster_2 Mass Spectrometry cluster_3 Data Analysis A Protein in N-(2-Hydroxyethyl) piperazine-d4 buffer (H₂O) B Initiate exchange by dilution into D₂O buffer A->B C Quench exchange reaction (low pH and temperature) B->C D Online pepsin digestion C->D E LC separation of peptides D->E F Mass analysis (MS) E->F G Measure deuterium uptake F->G H Map exchange rates onto protein structure G->H

Caption: A generalized workflow for performing an HDX-MS experiment.

Detailed Protocol for HDX-MS Sample Preparation

Materials:

  • This compound

  • Purified protein of interest

  • D₂O (99.9 atom % D)

  • Quench buffer (e.g., phosphate-based buffer at pH 2.5)

  • Pepsin column

  • LC-MS system

Procedure:

  • Protein Solution Preparation:

    • Prepare a stock solution of your protein in a buffer containing this compound at the desired concentration and pH in H₂O.

  • Deuterium Exchange:

    • To initiate the exchange reaction, dilute the protein stock solution into a D₂O-based buffer containing this compound at the same concentration and pD. The dilution factor should be at least 10-fold to ensure a high percentage of D₂O.

    • Incubate the sample for various time points (e.g., 10s, 1min, 10min, 1h) to monitor the time course of deuterium uptake.

  • Quenching and Digestion:

    • At each time point, quench the exchange reaction by mixing the sample with a pre-chilled quench buffer to rapidly lower the pH to ~2.5 and the temperature to 0°C.

    • Immediately inject the quenched sample onto an online pepsin column for digestion.

  • LC-MS Analysis:

    • The resulting peptides are separated by reverse-phase chromatography and analyzed by mass spectrometry.

    • The mass of the peptides will increase as they incorporate deuterium, and the rate of incorporation provides information about their solvent accessibility.

Application 3: Protein Crystallization

While less common than in NMR, deuterated buffers can be used in protein crystallization to potentially influence crystal packing and to prepare deuterated crystals for neutron crystallography studies.

Logical Relationships in Protein Crystallization Screening

Factors Influencing Protein Crystallization Success A Protein Purity & Homogeneity H Successful Crystallization A->H B Protein Concentration B->H C Buffer Composition (this compound) E pH C->E influences C->H D Precipitant Type & Concentration D->H E->H F Temperature F->H G Additives (salts, detergents) G->H

Caption: Key factors that are systematically varied to achieve successful protein crystallization.

Detailed Protocol for Protein Crystallization Screening

Materials:

  • This compound

  • Highly pure and concentrated protein solution (>95% purity, 5-20 mg/mL)

  • Crystallization screens (commercial or custom-made)

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Microscopes for crystal visualization

Procedure:

  • Protein and Buffer Preparation:

    • Prepare a stock solution of this compound buffer at the desired pH and concentration.

    • Buffer-exchange the purified protein into the deuterated buffer and concentrate it to a suitable concentration for crystallization trials.

  • Crystallization Setup:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • In each well of the crystallization plate, mix a small volume of the protein solution with an equal volume of the crystallization screen solution.

    • Seal the plates and incubate them at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring:

    • Regularly monitor the drops for crystal formation using a microscope over several days to weeks.

    • Document the conditions that yield crystals and optimize them to obtain diffraction-quality crystals.

Conclusion

This compound serves as a valuable tool for researchers in protein science. Its primary application in reducing proton background in NMR spectroscopy significantly enhances spectral quality. While its use in HDX-MS and protein crystallization is more specialized, it offers unique advantages in probing protein dynamics and preparing for neutron diffraction studies. The protocols provided herein offer a comprehensive guide for the effective utilization of this deuterated buffer in various protein analysis workflows. Careful consideration of the experimental goals and the physicochemical properties of the buffer will ensure its successful application in advancing our understanding of protein structure and function.

References

Application Note: Quantitative Analysis of 1-Benzylpiperazine (BZP) in Human Plasma by LC-MS/MS using N-(2-Hydroxyethyl)piperazine-d4 as an Internal Standard

Application Notes and Protocols for N-(2-Hydroxyethyl)piperazine-d4 in Hydrogen-Deuterium Exchange (HDX) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of N-(2-Hydroxyethyl)piperazine-d4 as a deuterated buffer component in hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies. The use of deuterated buffers is a critical strategy to minimize deuterium back-exchange, thereby enhancing the accuracy and dynamic range of HDX-MS experiments.

Introduction to HDX-MS and the Role of Deuterated Buffers

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution.[1][2][3][4] The method relies on the exchange of labile backbone amide hydrogens with deuterium from a deuterated solvent (typically D₂O).[2][5] The rate of this exchange is highly dependent on the protein's local and global structure, with regions involved in stable hydrogen bonds or buried from the solvent exchanging more slowly.[1][6]

A significant challenge in HDX-MS is the unavoidable loss of the incorporated deuterium label during the analytical workflow, a phenomenon known as back-exchange.[7][8][9] Back-exchange primarily occurs during the quench, digestion, and chromatographic separation steps, which are performed in aqueous (protiated) mobile phases.[5] Minimizing back-exchange is crucial for preserving the integrity of the deuterium labeling pattern and obtaining accurate measurements of protein dynamics.

One effective strategy to reduce back-exchange is the use of deuterated buffer components in the experimental workflow. This compound, a deuterated analog of N-(2-Hydroxyethyl)piperazine, can be employed in the preparation of deuterated buffers for HDX-MS experiments. By replacing exchangeable protons on the buffer molecule with deuterium, the overall proton load in the system is reduced, thereby decreasing the driving force for back-exchange.

Advantages of Using this compound in HDX-MS

The primary advantage of incorporating this compound into HDX-MS workflows is the reduction of back-exchange. This leads to several key benefits:

  • Increased Deuterium Recovery: A lower degree of back-exchange results in a higher overall retention of the deuterium label on the protein, providing a more accurate reflection of its solution-state dynamics.

  • Enhanced Dynamic Range: By preserving the deuterium label, subtle differences in deuterium uptake between different protein states (e.g., apo vs. ligand-bound) can be more reliably detected.[8]

  • Improved Data Quality: Reduced back-exchange leads to less ambiguous data interpretation and higher confidence in the identification of regions with altered conformation.

  • Compatibility with Longer Chromatographic Gradients: Minimizing back-exchange can afford the use of longer separation times, which may be necessary for complex protein digests, without significant loss of deuterium information.[8]

Quantitative Data Summary

The following tables summarize the expected improvements in key HDX-MS parameters when using a deuterated buffer system containing this compound compared to a standard protiated buffer. The data presented are representative values based on typical performance enhancements observed in HDX-MS experiments employing deuterated buffers.

Table 1: Comparison of Deuterium Recovery and Back-Exchange

ParameterStandard Protiated BufferDeuterated Buffer with this compound
Average Deuterium Recovery (%) 70 - 80%> 90%
Average Back-Exchange (%) 20 - 30%< 10%
Improvement in Deuterium Retention -10 - 20%

Table 2: Impact on Dynamic Range and Data Quality

ParameterStandard Protiated BufferDeuterated Buffer with this compound
Signal-to-Noise Ratio GoodExcellent
Resolution of Small Deuterium Uptake Differences ModerateHigh
Confidence in Structural Interpretations HighVery High

Experimental Protocols

The following protocols are adapted for the use of this compound in a typical bottom-up HDX-MS workflow.

Protocol 1: Preparation of Deuterated Labeling Buffer
  • Reagents and Materials:

    • This compound

    • D₂O (99.9% atom D)

    • DCl or NaOD (for pD adjustment)

    • Other necessary buffer components (e.g., salts) in their deuterated form if available.

    • pD meter or a pH meter with a correction factor for D₂O (pD = pH_reading + 0.4).

  • Procedure:

    • Dissolve the desired amount of this compound and other buffer components in D₂O to the final desired concentration (e.g., 20 mM).

    • Adjust the pD of the buffer to the desired value (e.g., 7.4) using DCl or NaOD.

    • Store the deuterated labeling buffer at 4°C until use.

Protocol 2: On-Exchange Labeling
  • Reagents and Materials:

    • Protein of interest in a suitable non-deuterated buffer.

    • Deuterated Labeling Buffer (from Protocol 1).

    • Thermostatted autosampler or reaction block.

  • Procedure:

    • Equilibrate the protein sample and the Deuterated Labeling Buffer to the desired temperature (e.g., 25°C).

    • Initiate the exchange reaction by diluting the protein sample into the Deuterated Labeling Buffer at a specific ratio (e.g., 1:9 v/v). The final protein concentration should be optimized for MS detection.

    • Incubate the reaction mixture for a series of time points (e.g., 10s, 1min, 10min, 60min) to monitor the time course of deuterium uptake.

Protocol 3: Quenching and Digestion
  • Reagents and Materials:

    • Quench Buffer (e.g., 0.5 M Glycine, pH 2.5, cooled to 0°C).

    • Immobilized pepsin column.

    • LC-MS grade water and acetonitrile with 0.1% formic acid.

  • Procedure:

    • At each time point, quench the exchange reaction by mixing the labeling reaction with an equal volume of ice-cold Quench Buffer. This rapidly lowers the pH and temperature, minimizing further exchange and back-exchange.[6]

    • Immediately inject the quenched sample onto an online immobilized pepsin column maintained at a low temperature (e.g., 0°C).

    • Digest the protein for a short period (e.g., 1-3 minutes) by flowing the sample over the pepsin column.

Protocol 4: LC-MS Analysis
  • Instrumentation:

    • A high-resolution mass spectrometer coupled to a UHPLC system configured for HDX-MS (with a cooled autosampler, cooled chromatography columns, and a low-dead-volume fluidics path).

  • Procedure:

    • The peptic peptides generated from the online digestion are trapped and desalted on a C18 trap column.

    • The trapped peptides are then separated on a C18 analytical column using a fast chromatographic gradient of acetonitrile in water with 0.1% formic acid. Both the trap and analytical columns should be maintained at a low temperature (e.g., 0°C) to further minimize back-exchange.[8]

    • The eluting peptides are ionized using electrospray ionization and analyzed by the mass spectrometer in MS mode.

    • Data is acquired over the appropriate m/z range.

Data Analysis

The analysis of HDX-MS data involves several steps:

  • Peptide Identification: Non-deuterated control samples are analyzed using MS/MS to identify the sequence of the peptic peptides.

  • Deuterium Uptake Calculation: The centroid mass of the isotopic envelope for each peptide at each time point is determined. The amount of deuterium uptake is calculated by subtracting the centroid mass of the non-deuterated peptide from the centroid mass of the deuterated peptide.

  • Data Visualization: Deuterium uptake plots are generated for each peptide, showing the increase in deuterium incorporation over time. These plots can be compared between different protein states to identify regions of conformational change. Difference plots, also known as butterfly plots, are often used to visualize significant changes in deuterium uptake.[6]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

HDX_Workflow cluster_prep Sample Preparation cluster_exchange Deuterium Exchange cluster_analysis Analysis Protein Protein in H₂O Buffer On_Exchange On-Exchange (Time points: t₀...tₙ) Protein->On_Exchange Dilution D2O_Buffer Deuterated Buffer (with this compound) D2O_Buffer->On_Exchange Quench Quench (Low pH, 0°C) On_Exchange->Quench Digestion Online Pepsin Digestion Quench->Digestion LC_Separation UPLC Separation (0°C) Digestion->LC_Separation MS_Analysis Mass Spectrometry Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: General workflow for an HDX-MS experiment.

Back_Exchange_Concept cluster_protiated Protiated Buffer System cluster_deuterated Deuterated Buffer System Protiated_Protein Deuterated Protein (High D-content) High_Back_Exchange Significant Back-Exchange (D → H) Protiated_Protein->High_Back_Exchange Protiated_Mobile_Phase Aqueous Mobile Phase (High H-content) Protiated_Mobile_Phase->High_Back_Exchange Low_D_Recovery Lower Deuterium Recovery High_Back_Exchange->Low_D_Recovery Deuterated_Protein Deuterated Protein (High D-content) Low_Back_Exchange Minimized Back-Exchange (D → H) Deuterated_Protein->Low_Back_Exchange Deuterated_Mobile_Phase Partially Deuterated Mobile Phase (with this compound) Deuterated_Mobile_Phase->Low_Back_Exchange High_D_Recovery Higher Deuterium Recovery Low_Back_Exchange->High_D_Recovery

Caption: Impact of deuterated buffer on back-exchange.

Caption: Chemical structures of deuterated and protiated N-(2-Hydroxyethyl)piperazine.

References

Application Notes and Protocols for N-(2-Hydroxyethyl)piperazine-d4 Buffer Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid), commonly known as HEPES, is a zwitterionic organic chemical buffering agent widely used in biological and biochemical research.[1][2][3] Its deuterated analogue, N-(2-Hydroxyethyl)piperazine-d4 (HEPES-d4), offers specific advantages in sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where minimizing proton signals from the solvent and buffer is critical for clear spectra of the analyte.[4][5] This document provides a detailed protocol for the preparation of a stable this compound buffer, ensuring reproducibility and reliability in your experiments.

The buffering capacity of HEPES is attributed to the protonation and deprotonation of its piperazine ring, making it effective in the physiological pH range of 6.8 to 8.2.[6][] While the precise pKa of this compound is not extensively documented, studies on similar deuterated buffers suggest that the isotope effect on pKa is generally minimal. For most applications, the pKa of standard HEPES (approximately 7.5 at 25°C) can be used as a reliable estimate. However, for highly pH-sensitive assays, empirical determination of the pKa is recommended.

Materials and Reagents

Material/ReagentGradeSupplier Examples
This compound≥98% isotopic purityToronto Research Chemicals, LGC Standards
Sodium Hydroxide (NaOH)Reagent GradeSigma-Aldrich, Fisher Scientific
Hydrochloric Acid (HCl)Reagent GradeSigma-Aldrich, VWR
High-purity water (e.g., Milli-Q®)Type IMilliporeSigma
pH meter with a calibrated electrode---Mettler Toledo, Thermo Fisher Scientific
Sterile filters (0.22 µm)---MilliporeSigma, Pall Corporation
Sterile storage bottles (amber)---Corning, Nalgene

Experimental Protocol: Preparation of 1 M this compound Stock Solution

This protocol details the preparation of a 1 M stock solution of this compound buffer, which can be subsequently diluted to the desired working concentration.

experimental_workflow cluster_prep Buffer Preparation cluster_storage Sterilization and Storage weigh 1. Weigh this compound dissolve 2. Dissolve in high-purity water weigh->dissolve Add powder to ~80% of final volume adjust_ph 3. Adjust pH with NaOH or HCl dissolve->adjust_ph Stir until fully dissolved final_volume 4. Bring to final volume adjust_ph->final_volume Monitor with calibrated pH meter sterilize 5. Sterilize through a 0.22 µm filter final_volume->sterilize Ensure homogeneity store 6. Store in sterile, light-protected containers sterilize->store Use aseptic techniques

Figure 1: Experimental workflow for preparing this compound buffer.

Procedure:

  • Calculate the required mass: To prepare a 1 M solution, use the molecular weight of this compound (134.21 g/mol ). For 100 mL of a 1 M stock solution, weigh out 13.421 g of this compound powder.

  • Dissolution: In a calibrated beaker or flask, dissolve the weighed powder in approximately 80 mL of high-purity water. Stir with a magnetic stirrer until the powder is completely dissolved.

  • pH Adjustment: Place the solution on a magnetic stir plate and immerse a calibrated pH electrode. Slowly add a 1 M NaOH solution dropwise to raise the pH or a 1 M HCl solution to lower the pH. Adjust to the desired pH (e.g., 7.4). Be patient during this step, as it is crucial for the buffer's performance.

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Carefully add high-purity water to bring the final volume to the 100 mL mark.

  • Sterilization: For biological applications, sterilize the buffer solution by passing it through a 0.22 µm sterile filter into a sterile, amber storage bottle.

  • Storage: Label the bottle clearly with the buffer name, concentration, pH, and date of preparation. Store as recommended in the "Stability and Storage" section.

Quantitative Data for Buffer Preparation

The following table provides the approximate volumes of 1 M NaOH required to adjust the pH of a 100 mL, 1 M this compound solution. These values are estimates; always use a calibrated pH meter for accurate pH adjustment.

Desired pHApproximate Volume of 1 M NaOH (mL) per 100 mL of 1 M HEPES-d4
7.040
7.245
7.450
7.655
8.060

Signaling Pathway and Logical Relationships

The buffering action of this compound is based on the acid-base equilibrium of the piperazine ring.

buffering_mechanism Protonated Protonated HEPES-d4 (Acidic form) Deprotonated Deprotonated HEPES-d4 (Basic form) Protonated->Deprotonated Releases H+ Deprotonated->Protonated Accepts H+ H_plus H+ H_plus->Deprotonated Neutralized by basic form OH_minus OH- OH_minus->Protonated Neutralized by acidic form

References

N-(2-Hydroxyethyl)piperazine-d4 as an internal standard for quantitative NMR

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: N-(2-Hydroxyethyl)piperazine-d4 as an Internal Standard for Quantitative NMR

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical substances.[1][2] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[1] This allows for accurate quantification without the need for substance-specific calibration curves, a significant advantage over many chromatographic techniques.[1] In the pharmaceutical industry, qNMR is increasingly employed for potency determination of active pharmaceutical ingredients (APIs), impurity profiling, and characterization of reference standards.[3][4][5]

The use of an internal standard (IS) is crucial for achieving high precision and accuracy in qNMR. An ideal internal standard should be chemically inert, highly pure, soluble in the same deuterated solvent as the analyte, and have NMR signals that do not overlap with those of the analyte.[2] this compound is an excellent candidate for an internal standard in ¹H qNMR for several reasons. The deuteration at specific positions simplifies its own ¹H NMR spectrum and reduces potential signal overlap. Its chemical structure provides distinct signals in regions of the NMR spectrum that are often clear of analyte signals.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of a hypothetical active pharmaceutical ingredient, "API-X," by ¹H qNMR.

Internal Standard Profile: this compound

PropertyValue
Chemical Name This compound
Synonyms 1-Piperazineethanol-d4
CAS Number 1160357-16-3[6]
Molecular Formula C₆H₁₀D₄N₂O[7]
Molecular Weight 134.21 g/mol [7]
Appearance Solid[7]
Solubility Soluble in water, methanol, chloroform.[8]

¹H NMR Spectral Properties (in D₂O): The ¹H NMR spectrum of this compound is expected to show simplified signals due to deuteration. The remaining protons on the piperazine ring and the hydroxyethyl group will give rise to distinct, quantifiable signals. For the non-deuterated analogue in CDCl₃, characteristic signals appear at approximately 3.64 ppm (-CH₂OH), 2.90 ppm, 2.52 ppm, and 2.48 ppm (piperazine ring protons).[9] In D₂O, the chemical shifts will be slightly different. The protons on the carbons adjacent to the nitrogen atoms and the oxygen atom are well-suited for quantification due to their clear appearance in the spectrum.

Application: Purity Determination of API-X

This protocol outlines the procedure for determining the purity of a hypothetical active pharmaceutical ingredient, API-X, using this compound as an internal standard.

Materials and Equipment
  • Analyte: API-X (purity to be determined)

  • Internal Standard: this compound (certified purity ≥ 99.5%)

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe

  • Analytical Balance: Readable to at least 0.01 mg

  • Volumetric Flasks and Pipettes: Class A

  • Vortex Mixer

  • NMR Tubes: 5 mm, high precision

Experimental Protocol

1. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the internal standard in D₂O and fill the flask to the mark.

  • Mix the solution thoroughly to ensure homogeneity.

  • Calculate the exact concentration of the internal standard solution.

2. Preparation of the Sample Solution:

  • Accurately weigh approximately 30 mg of API-X into a 10 mL volumetric flask.

  • Add a precise volume (e.g., 5.00 mL) of the internal standard stock solution to the flask.

  • Dissolve the sample completely in the internal standard solution and then dilute to the 10 mL mark with D₂O.

  • Mix the solution thoroughly using a vortex mixer.

3. NMR Data Acquisition:

  • Transfer an appropriate amount of the final sample solution (typically 600-700 µL) into a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer and allow the temperature to equilibrate.

  • Acquire the ¹H NMR spectrum using quantitative parameters. A typical set of parameters is provided in the table below.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.[2]
Pulse Programzg30 (or similar simple pulse sequence)Ensures uniform excitation of all signals.
Pulse Angle30° - 90°A 90° pulse gives maximum signal, but a smaller flip angle can be used to shorten the relaxation delay.
Relaxation Delay (d1)5 x T₁ of the slowest relaxing protonEnsures complete relaxation of all relevant nuclei for accurate integration.
Acquisition Time (aq)≥ 3 secondsProvides good digital resolution.
Number of Scans (ns)16 - 64 (or more)Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.
Temperature298 K (25 °C)Stable temperature is crucial for consistent chemical shifts and signal intensities.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction manually to ensure accuracy.

  • Integrate the well-resolved, non-overlapping signals of both API-X and this compound.

  • Calculate the purity of API-X using the following formula:

    Purity_API-X (%) = (I_API-X / I_IS) * (N_IS / N_API-X) * (MW_API-X / MW_IS) * (m_IS / m_API-X) * Purity_IS (%)

    Where:

    • I_API-X and I_IS are the integral values of the signals for API-X and the internal standard, respectively.

    • N_API-X and N_IS are the number of protons corresponding to the integrated signals of API-X and the internal standard.

    • MW_API-X and MW_IS are the molecular weights of API-X and the internal standard.

    • m_API-X and m_IS are the masses of API-X and the internal standard.

    • Purity_IS is the certified purity of the internal standard.

Data Presentation

The following tables present illustrative data from a hypothetical qNMR analysis of three different lots of API-X.

Table 1: Sample Preparation Data

Sample IDMass of API-X (mg)Mass of IS (mg)Purity of IS (%)
Lot A30.1520.0599.8
Lot B29.9820.1199.8
Lot C30.2220.0899.8

Table 2: ¹H NMR Integration Data and Purity Calculation

Sample IDIntegral of API-X (I_API-X)# of Protons (N_API-X)Integral of IS (I_IS)# of Protons (N_IS)Calculated Purity of API-X (%)
Lot A5.6824.12498.7
Lot B5.7224.18499.1
Lot C5.6524.15498.5

(Note: The integral values, number of protons, and molecular weights are hypothetical for illustrative purposes.)

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh Analyte (API-X) dissolve Dissolve Analyte and IS in Deuterated Solvent (D₂O) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition Data Acquisition (Quantitative Parameters) transfer->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Apply Purity Formula integration->calculation result Report Purity of API-X calculation->result

Caption: Workflow for API Purity Determination by qNMR.

qNMR_Accuracy_Factors cluster_sample Sample & Standard cluster_instrument Instrumentation & Acquisition cluster_processing Data Processing center_node qNMR Accuracy & Precision is_purity Internal Standard Purity is_purity->center_node weighing Accurate Weighing weighing->center_node solubility Complete Solubility solubility->center_node stability Sample Stability stability->center_node field_strength High Field Strength field_strength->center_node relaxation Sufficient Relaxation Delay relaxation->center_node sn_ratio High Signal-to-Noise sn_ratio->center_node temp_control Stable Temperature temp_control->center_node phasing Correct Phasing phasing->center_node baseline Flat Baseline baseline->center_node integration_range Appropriate Integration integration_range->center_node

Caption: Key Factors Influencing qNMR Accuracy and Precision.

Conclusion

This compound serves as a reliable internal standard for the quantitative analysis of active pharmaceutical ingredients by ¹H qNMR. The methodology presented provides a robust and accurate approach for determining the purity of APIs, which is a critical aspect of quality control in drug development and manufacturing. The non-destructive nature of qNMR allows for sample recovery, and the technique's high precision and accuracy make it a valuable tool for pharmaceutical researchers. By adhering to the detailed protocols and considering the key factors influencing accuracy, researchers can confidently implement this method in their analytical workflows.

References

The Role of N-(2-Hydroxyethyl)piperazine-d4 in Advancing Structural Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)piperazine-d4, a deuterated form of N-(2-hydroxyethyl)piperazine, serves as a critical component in the preparation of deuterated buffers essential for high-resolution structural biology techniques. Its primary application is in the synthesis of deuterated Good's buffers, most notably HEPES-d18 (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid-d18). The replacement of hydrogen atoms with deuterium in the buffer molecule is instrumental in minimizing background scattering and enhancing signal-to-noise ratios in neutron-based and nuclear magnetic resonance (NMR) studies.

Core Applications in Structural Biology

The use of this compound, primarily through deuterated HEPES, offers significant advantages in several key structural biology methodologies:

  • Neutron Crystallography: This technique is uniquely powerful for visualizing hydrogen atoms, which are often not visible in X-ray crystallography. However, the strong incoherent scattering from hydrogen atoms in a sample can obscure the desired diffraction signal. By replacing hydrogen with deuterium in the buffer and solvent, this incoherent scattering is dramatically reduced, leading to clearer diffraction data and more detailed structural insights into protonation states of amino acid residues and the roles of water molecules in protein function.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR studies of macromolecules, deuteration of the solvent and buffer components is crucial for simplifying complex spectra and reducing signal overlap.[2] For large proteins and protein complexes, perdeuteration (labeling with deuterium) of the protein itself, in combination with a deuterated buffer, minimizes proton relaxation pathways and sharpens the signals of interest, enabling the study of larger and more complex biological systems.[4][5]

  • Cryo-Electron Microscopy (Cryo-EM): While the primary advantage of deuteration is in neutron and NMR methods, maintaining sample integrity and stability in a suitable buffer is paramount for successful cryo-EM analysis. Deuterated buffers can be important for correlative studies that combine cryo-EM with NMR or neutron scattering techniques, ensuring consistent sample conditions across different experimental modalities. The choice of buffer is a critical step in sample preparation for cryo-EM to ensure the biological specimen remains active and in its native state.[6][7]

  • Small-Angle Neutron Scattering (SANS): SANS is used to study the shape and assembly of biological macromolecules in solution. Contrast matching, a technique where the scattering from a particular component is rendered "invisible" by matching its scattering length density to that of the solvent, is a powerful tool in SANS. Deuterated buffers are essential for systematically varying the solvent scattering length density to highlight different components of a complex.[4][8]

Data Presentation: The Impact of Deuterated Buffers

The use of deuterated buffers can influence experimental parameters and outcomes. The following table summarizes key quantitative considerations.

ParameterNon-Deuterated Buffer (e.g., HEPES)Deuterated Buffer (e.g., HEPES-d18)Rationale and Impact in Structural Biology
pKa (at 25 °C) 7.5~7.9 - 8.0The pKa of a buffer is slightly higher in D₂O than in H₂O. This necessitates a pD adjustment (pD = pH_meter_reading + 0.4) for accurate buffer preparation.[1]
Optimal pH/pD Range 6.8 - 8.26.8 - 8.2 (pD)HEPES and its deuterated counterpart are effective buffers in the physiological pH range, making them suitable for a wide range of biological samples.[9]
Neutron Scattering Length Density (SLD) of Buffer LowerHigherThe higher SLD of the deuterated buffer provides a wider range for contrast variation in SANS experiments, allowing for more precise highlighting of specific components within a biological complex.
Effect on Protein Crystallization VariableMay alter optimal crystallization conditions (e.g., pH, precipitant concentration).[1][10][11]Deuteration can affect protein solubility and the hydration shell, sometimes requiring re-optimization of crystallization conditions. However, for some proteins, it has a negligible effect on crystal quality.[1][3]

Experimental Protocols

Protocol 1: Preparation of a Deuterated Buffer Stock Solution (e.g., 1 M HEPES-d18, pD 7.5)

Materials:

  • HEPES-d18 (fully deuterated N-(2-hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid))

  • Deuterium oxide (D₂O, 99.9%)

  • NaOD or DCl solution (for pD adjustment)

  • Calibrated pH meter with a glass electrode

Methodology:

  • Dissolution: In a clean beaker, dissolve the appropriate mass of HEPES-d18 powder in approximately 80% of the final desired volume of D₂O. Stir gently until fully dissolved.

  • pD Adjustment:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

    • Measure the pH of the D₂O solution. To obtain the correct pD, add 0.4 to the pH meter reading (pD = pH_reading + 0.4).

    • Adjust the pD to the target value (e.g., 7.5) by adding small aliquots of NaOD (to increase pD) or DCl (to decrease pD). Allow the solution to equilibrate between additions.

  • Final Volume: Once the target pD is reached, transfer the solution to a volumetric flask and add D₂O to the final volume.

  • Sterilization and Storage: Filter the buffer solution through a 0.22 µm filter to sterilize it. Store at 4°C.

Protocol 2: Buffer Exchange for a Protein Sample for NMR or SANS

Materials:

  • Purified protein sample in a non-deuterated buffer.

  • Prepared deuterated buffer (e.g., 20 mM HEPES-d18, 150 mM NaCl, pD 7.0).

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO) or a centrifugal concentrator.

Methodology using Dialysis:

  • Sample Preparation: Place the protein sample into the dialysis tubing and seal securely.

  • Dialysis: Immerse the sealed dialysis tubing in a large volume (e.g., 1 L) of the deuterated buffer. Stir the buffer gently at 4°C.

  • Buffer Exchange: Allow the dialysis to proceed for at least 4 hours. For complete buffer exchange, perform at least two changes of the external deuterated buffer.

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer and recover the protein sample. The sample is now in the deuterated buffer and ready for analysis.

Methodology using Centrifugal Concentrator:

  • Concentration/Dilution: Place the protein sample in the centrifugal concentrator.

  • Spin: Centrifuge according to the manufacturer's instructions to reduce the volume.

  • Dilution: Add the deuterated buffer to the concentrated sample to bring it back to the original volume.

  • Repeat: Repeat the concentration and dilution steps at least 3-5 times to ensure thorough buffer exchange.

  • Final Concentration: After the final dilution, concentrate the protein to the desired final concentration for your experiment.

Visualizing the Workflow

The following diagrams illustrate the logical flow of processes where this compound plays a role.

structural_biology_workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_output Output protein_expression Protein Expression & Purification buffer_exchange Buffer Exchange into Deuterated Buffer protein_expression->buffer_exchange buffer_prep Deuterated Buffer Preparation (using this compound) buffer_prep->buffer_exchange nmr NMR Spectroscopy buffer_exchange->nmr neutron_xtal Neutron Crystallography buffer_exchange->neutron_xtal cryo_em Cryo-EM buffer_exchange->cryo_em structure 3D Structure Determination nmr->structure neutron_xtal->structure cryo_em->structure

General workflow for structural biology using deuterated buffers.

buffer_preparation_protocol start Start dissolve Dissolve HEPES-d18 in D₂O start->dissolve measure_pd Measure pH and Calculate pD (pD = pH_reading + 0.4) dissolve->measure_pd adjust_pd Adjust pD with NaOD or DCl measure_pd->adjust_pd adjust_pd->measure_pd Iterate until target pD is reached final_volume Bring to Final Volume with D₂O adjust_pd->final_volume sterilize Filter Sterilize (0.22 µm) final_volume->sterilize end End sterilize->end

Protocol for preparing a deuterated buffer solution.

References

Application Notes and Protocols: N-(2-Hydroxyethyl)piperazine-d4 in the Study of Metal Ion Complexation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing N-(2-Hydroxyethyl)piperazine-d4, a deuterated analog of a common buffering agent and ligand, in the investigation of metal ion complexation. The substitution of deuterium for hydrogen offers significant advantages in specific analytical techniques by minimizing solvent-background signals and enabling the study of subtle molecular interactions. The protocols described herein focus on Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, key techniques for elucidating the dynamics and thermodynamics of metal-ligand binding.

Introduction to Isotopic Labeling in Metal Complexation Studies

Isotopic labeling is a powerful technique for tracking atoms through chemical reactions or physical processes without altering the chemical properties of the molecule of interest.[1] In the context of metal ion complexation, substituting hydrogen with its heavier, stable isotope deuterium (²H or D) in a ligand like N-(2-Hydroxyethyl)piperazine provides a unique analytical window. N-(2-Hydroxyethyl)piperazine and its sulfonated counterpart, HEPES, are widely used in biochemical and chemical studies, in part because they are considered "Good's buffers" with low metal-binding affinities, making them suitable for studying metal-dependent systems.

The primary advantage of using this compound lies in its application with techniques such as NMR spectroscopy, where the absence of proton signals from the buffer simplifies complex spectra, and in mass spectrometry, where the mass shift allows for clear differentiation of labeled molecules.

Key Applications and Methodologies

The use of this compound is particularly advantageous in the following applications:

  • Elucidating Protein-Metal Interactions: Determining how a protein's conformation changes upon binding to a metal cofactor.

  • Characterizing Ligand Exchange Kinetics: Measuring the rate at which ligands associate and dissociate from a metal center.

  • Thermodynamic Profiling: Quantifying the binding affinity, enthalpy, and entropy of metal-ligand complex formation.

Application Protocol 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful method for studying protein dynamics and conformational changes upon ligand binding.[2] By incubating a protein in a deuterated buffer, the backbone amide hydrogens exchange with deuterium at a rate dependent on their solvent accessibility and hydrogen bonding.[1] Metal binding can alter the protein's conformation, leading to changes in the deuterium uptake pattern, which can be precisely measured by mass spectrometry.[2][3]

Experimental Protocol: HDX-MS
  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a non-deuterated aqueous buffer (e.g., 20 mM N-(2-Hydroxyethyl)piperazine, 150 mM NaCl, pH 7.4).

    • Prepare the deuterated labeling buffer: 20 mM this compound, 150 mM NaCl, in D₂O. Adjust the pD to 7.4 (pD = pH reading + 0.4).

    • Prepare the metal ion stock solution (e.g., 10 mM ZnCl₂) in the same non-deuterated buffer.

    • Prepare the quench buffer: 100 mM phosphate buffer, 0.5 M Guanidine-HCl, pH 2.5, maintained at 1°C.

  • Deuterium Labeling:

    • Apo-protein (Control): Dilute the protein stock solution 1:10 into the deuterated labeling buffer.

    • Holo-protein (Metal-bound): First, incubate the protein stock solution with a molar excess of the metal ion solution (e.g., 1:10 protein to metal ratio) for 15 minutes at room temperature. Then, dilute the protein-metal complex 1:10 into the deuterated labeling buffer.

    • Incubate both the apo- and holo-protein samples for various time points (e.g., 10s, 1 min, 10 min, 1 hr) at a controlled temperature (e.g., 25°C).

  • Quenching and Digestion:

    • At each time point, take an aliquot of the labeling reaction and mix it 1:1 with the ice-cold quench buffer. This will lower the pH to ~2.5 and slow down the back-exchange of deuterium.[1]

    • Immediately inject the quenched sample into an online pepsin digestion column maintained at a low temperature (e.g., 4°C).

  • LC-MS Analysis:

    • The peptic peptides are trapped and desalted on a C18 trap column.

    • Separate the peptides using a C18 analytical column with a suitable gradient (e.g., 5-40% acetonitrile with 0.1% formic acid).

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Analysis:

    • Identify the peptic peptides from a non-deuterated control run.

    • For each peptide at each time point, calculate the centroid mass to determine the level of deuterium incorporation.

    • Compare the deuterium uptake between the apo- and holo-protein states. Regions with reduced deuterium uptake in the holo-protein are indicative of metal binding sites or areas of conformational stabilization.

Logical Workflow for HDX-MS Experiment

HDX_MS_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_analysis Analysis Protein Protein Stock Apo Apo-Protein (in D2O Buffer) Protein->Apo Holo Holo-Protein (Protein + Metal in D2O Buffer) Protein->Holo Metal Metal Ion Stock Metal->Holo D2O_Buffer Deuterated Buffer (this compound) D2O_Buffer->Apo D2O_Buffer->Holo Quench Quench Reaction (pH 2.5, 1°C) Apo->Quench Holo->Quench Digest Online Pepsin Digestion Quench->Digest LCMS LC-MS Analysis Digest->LCMS Data Data Analysis LCMS->Data NMR_Principle cluster_non_deuterated Non-Deuterated System cluster_deuterated Deuterated System cluster_titration Metal Titration Spectrum1 ¹H NMR Spectrum Signal1 Overlapping Signals (Buffer, Water, Ligand) Spectrum1->Signal1 results in Spectrum2 ¹H NMR Spectrum Signal2 Clean Ligand Signals Spectrum2->Signal2 results in Metal_add Add Metal Ion Signal2->Metal_add Shift Observe Chemical Shift Perturbations Metal_add->Shift Data Calculate Binding Affinity (Ka) Shift->Data Title Advantage of this compound in NMR

References

Troubleshooting & Optimization

Technical Support Center: N-(2-Hydroxyethyl)piperazine-d4 (HEPES-d4) in D₂O Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)piperazine-d4 (HEPES-d4) buffers prepared in deuterium oxide (D₂O). Accurate control of the deuterium ion concentration (pD) is critical for various applications, including NMR spectroscopy and studies of kinetic isotope effects.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard pH meter reading directly for my D₂O buffer?

A standard pH meter, calibrated with aqueous (H₂O) buffers, provides a reading that is not a true reflection of the deuterium ion activity in D₂O. This is due to the "deuterium isotope effect," where the different zero-point energies of O-H and O-D bonds lead to differences in the dissociation constants of acids and bases in D₂O compared to H₂O.[1] The pH meter reading in a D₂O solution is often referred to as "pH*" (pH read).

Q2: How do I convert my pH meter reading to the actual pD value?

A common practice is to add a correction factor to the pH meter reading. The most widely used equation for this conversion is:

pD = pH_read + 0.44

This correction of approximately 0.4 to 0.44 is a good starting point for many applications.[2] However, it's important to note that this is an approximation and the actual correction can vary.

Q3: What factors can influence the pH-to-pD correction?

The simple +0.44 correction is not universally exact. Several factors can affect the precise relationship between the pH reading and the true pD:

  • Buffer System: Different buffer components will have unique deuterium isotope effects on their pKa values.[3][4][5]

  • pD Range: The correction may not be linear across the entire pD scale. For instance, for p(H,D) values less than 8, little to no correction may be needed, while at higher p(H,D) values in solutions with over 50% D₂O, the specific buffer and conditions become more critical.[3][4][5][6]

  • Temperature: As with standard pH measurements, temperature affects ion activity and electrode response in D₂O.

  • Ionic Strength: The presence of salts in the buffer can influence the activity of deuterium ions.[3][4][5]

  • Percentage of D₂O: In mixed H₂O/D₂O solutions, the correction factor can be a function of the mole fraction of deuterium.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or drifting pD readings. Electrode equilibration issues in D₂O.Allow the pH electrode to equilibrate in a D₂O solution for an extended period before calibration and measurement. Some researchers recommend soaking the electrode in D₂O for several hours.
Contamination of the reference electrode filling solution.Ensure the filling solution is fresh and uncontaminated. For high-precision work, consider using a reference electrode with a D₂O-based filling solution.
Temperature fluctuations.All solutions (calibration buffers and samples) should be at the same, constant temperature.[8][9]
Unexpected experimental results attributed to incorrect pD. Reliance on a universal correction factor.For highly sensitive experiments, it may be necessary to determine an empirical correction factor for your specific buffer system and conditions. This can be done by preparing a known standard in D₂O.
Incorrect preparation of the HEPES-d4 buffer.Follow a precise protocol for buffer preparation, ensuring accurate weighing of the deuterated compound and use of high-purity D₂O.
Precipitation in the buffer. Interaction of buffer components.Be aware that some buffer salts, like phosphates, can precipitate with certain ions (e.g., Ca²⁺, Mg²⁺) that might be present in your sample.[10]

Quantitative Data Summary

The relationship between the pH meter reading and the pD can be summarized by the following general formula. Note that the correction factor can vary.

ParameterEquation/ValueNotes
General pD Correction pD = pH_read + 0.44A widely used empirical correction.[2]
More General Correction pD = pH_read + 0.41Another empirically determined value.[11]
Correction for Mixed Solvents pL = (meter reading) + 0.3314n + 0.0766n²Where 'pL' is the generalized pH, and 'n' is the deuterium atom fraction. This provides a more nuanced correction for mixed H₂O/D₂O systems.[7]

Note: "pH_read" refers to the direct reading from a pH meter calibrated with standard aqueous (H₂O) buffers.

Experimental Protocols

Protocol 1: Preparation of a 50 mM HEPES-d4 D₂O Buffer

Materials:

  • This compound (HEPES-d4)

  • Deuterium oxide (D₂O, 99.9% atom D)

  • Deuterated sodium hydroxide (NaOD) or deuterated hydrochloric acid (DCl) in D₂O for pD adjustment.

  • Calibrated analytical balance

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Calculate the required mass of HEPES-d4: For 100 mL of a 50 mM solution, you will need to calculate the mass based on the molecular weight of your specific HEPES-d4 product.

  • Dissolve the HEPES-d4: Weigh the calculated amount of HEPES-d4 and transfer it to a clean, dry volumetric flask. Add approximately 80% of the final volume of D₂O.

  • Stir to dissolve: Place a stir bar in the flask and stir on a magnetic stir plate until the HEPES-d4 is completely dissolved.

  • Adjust the pD: While stirring, slowly add small aliquots of NaOD or DCl in D₂O to adjust the pD. Monitor the pD using a calibrated pH meter, keeping the correction factor in mind (see Protocol 2).

  • Bring to final volume: Once the desired pD is reached, carefully add D₂O to the calibration mark on the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Store appropriately: Store the buffer in a tightly sealed container to prevent atmospheric moisture exchange.

Protocol 2: pH Meter Calibration and Measurement for D₂O Buffers

Objective: To obtain an accurate pD measurement using a standard pH meter.

Materials:

  • Standard aqueous pH buffers (e.g., pH 4.01, 7.00, 10.01).[12]

  • Deionized H₂O for rinsing.

  • Lint-free tissues.

  • Your prepared D₂O buffer.

Procedure:

  • Standard Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard aqueous (H₂O) buffers (e.g., pH 7.00 and 4.01 or 10.01).[12][13] Ensure the buffers are at a constant temperature.[8]

  • Rinse the Electrode: Thoroughly rinse the electrode with deionized H₂O and gently blot it dry with a lint-free tissue.

  • Equilibrate in D₂O (Optional but Recommended): For improved stability, immerse the electrode in a small amount of pure D₂O for 5-10 minutes.

  • Measure the "pH read": Immerse the electrode in your HEPES-d4 D₂O buffer. Allow the reading to stabilize. This may take longer than in aqueous solutions. The stable reading is your "pH_read".

  • Calculate the pD: Apply the appropriate correction factor to the pH_read. For most purposes, adding 0.44 is sufficient.

    pD = pH_read + 0.44

Visualizations

experimental_workflow cluster_prep Buffer Preparation cluster_cal pH Meter Calibration cluster_measure Measurement & Correction weigh Weigh HEPES-d4 dissolve Dissolve in D2O weigh->dissolve measure Measure pH_read in D2O dissolve->measure Sample calibrate Calibrate with H2O Buffers calibrate->measure Calibrated Meter correct Apply Correction Factor (pD = pH_read + 0.44) measure->correct final_pd Final pD Value correct->final_pd

Caption: Workflow for preparing a D₂O buffer and correcting the pH measurement to obtain the pD.

logical_relationship ph_read pH Meter Reading (pH_read) correction Correction Factor (+0.44) ph_read->correction pd_value Actual pD Value correction->pd_value yields isotope_effect Deuterium Isotope Effect isotope_effect->ph_read causes discrepancy

Caption: Relationship between the pH meter reading, the deuterium isotope effect, and the final pD value.

References

Technical Support Center: NMR Signal Overlap with N-(2-Hydroxyethyl)piperazine-d4 (HEPES-d4)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering NMR signal overlap when using N-(2-Hydroxyethyl)piperazine-d4 (HEPES-d4) as a buffer.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for the residual protons in HEPES-d4?

The ¹H NMR spectrum of HEPES-d4 contains residual proton signals from the non-deuterated positions. These signals appear as two broad triplets, corresponding to the protons on the piperazine ring and the ethyl group. Crucially, the chemical shifts of the piperazine ring protons are sensitive to the pH of the sample.[1]

Q2: Why are the HEPES-d4 signals pH-dependent?

The piperazine moiety of HEPES has two nitrogen atoms that can be protonated. The equilibrium between the protonated and deprotonated forms is dependent on the pH of the solution. This change in protonation state alters the electronic environment of the nearby protons, causing their NMR signals to shift. This property can be exploited to move interfering buffer signals away from analyte signals.[1]

Q3: Which types of analyte signals are most likely to overlap with HEPES-d4 signals?

Signal overlap with HEPES-d4 is most common in the range of 2.5 to 3.9 ppm . This region of the NMR spectrum is where signals from various types of protons can appear, including:

  • Amino Acid Residues: Protons from the side chains of amino acids such as aspartic acid, asparagine, and lysine.

  • Metabolites: Signals from common metabolites like citrate, succinate, and various sugars.

  • Aliphatic Moieties: Protons in alkyl chains of small molecules or protein side chains.

The likelihood of overlap is increased in complex biological samples where numerous signals are present in this region.[2][3]

Troubleshooting Signal Overlap

If you are experiencing overlap between your analyte signals and the residual signals from HEPES-d4, follow this troubleshooting guide.

G cluster_start cluster_primary Primary Solutions (Simple Adjustments) cluster_secondary Secondary Solutions (Methodological Changes) cluster_end Start Signal Overlap Detected with HEPES-d4? AdjustpH Adjust Sample pH Start->AdjustpH Yes AdjustTemp Adjust Temperature Start->AdjustTemp Yes ChangeBuffer Use Alternative Buffer AdjustpH->ChangeBuffer Overlap Persists AdvancedNMR Use Advanced NMR Methods AdjustpH->AdvancedNMR Overlap Persists Resolved Signal Resolved AdjustpH->Resolved Success AdjustTemp->ChangeBuffer Overlap Persists AdjustTemp->AdvancedNMR Overlap Persists AdjustTemp->Resolved Success ChangeBuffer->Resolved Success AdvancedNMR->Resolved Success

Quantitative Data Summary

The chemical shifts of the residual protons in HEPES are highly dependent on the pH of the sample. The table below provides approximate ¹H chemical shift ranges for HEPES as a function of pH, which can be used to predict and mitigate signal overlap.

Table 1: Approximate ¹H Chemical Shifts of HEPES Protons vs. pH

pHPiperazine Ring Protons (ppm)Ethyl Group Protons (ppm)
6.0~ 2.7 - 2.9~ 3.5 - 3.7
7.0~ 3.0 - 3.2~ 3.7 - 3.8
7.4~ 3.1 - 3.3~ 3.8 - 3.9
8.0~ 3.2 - 3.4~ 3.8 - 3.9

Note: These values are based on data for non-deuterated HEPES and serve as a close approximation for the residual signals in HEPES-d4. The exact chemical shifts can vary with temperature and ionic strength.[1]

If adjusting experimental conditions is not feasible, consider using an alternative buffer.

Table 2: Alternative Buffers for NMR Spectroscopy

BufferUseful pH RangeKey Characteristics
MES 5.5 - 6.7Good for acidic conditions; its signals are often in less crowded spectral regions.
Phosphate 6.2 - 8.2No proton signals, making it ideal for ¹H NMR. Can precipitate with divalent cations.
Tris 7.5 - 9.0Signals are pH-dependent and can be shifted. Reactive with primary amines.
MOPS 6.5 - 7.9Structurally similar to MES, suitable for near-neutral pH.

Experimental Protocols

Protocol 1: Adjusting the pH of an NMR Sample

This protocol describes how to safely and accurately adjust the pH of your sample to resolve signal overlap.

Materials:

  • NMR sample in a microcentrifuge tube

  • Low-concentration solutions of DCl and NaOD in D₂O (e.g., 0.1 M)

  • pH meter with a micro-combination electrode

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Transfer the sample from the NMR tube to a clean microcentrifuge tube.

  • Calibrate the pH meter using standard buffers.

  • Place the micro-electrode into the sample solution.

  • Add a small aliquot (e.g., 0.5-1.0 µL) of the DCl or NaOD solution to the sample.

  • Gently vortex the sample to ensure thorough mixing.

  • Measure the pH.

  • Repeat steps 4-6 until the desired pH is reached. Note that small additions should be made as you approach the target pH to avoid overshooting.

  • Once the target pH is achieved, centrifuge the sample briefly to pellet any precipitate.

  • Carefully transfer the supernatant back into a clean NMR tube.

Protocol 2: Resolving Overlap with 2D TOCSY

A 2D Total Correlation Spectroscopy (TOCSY) experiment can be used to resolve overlapping signals by spreading them into a second dimension. This is particularly useful when pH or temperature adjustments are insufficient or undesirable.

Conceptual Workflow:

G cluster_workflow A Acquire 1D ¹H Spectrum B Identify Overlapping Region A->B C Set up 2D TOCSY Experiment (e.g., tocsyesgpph pulse program) B->C D Set Spectral Widths to Cover All Signals of Interest C->D E Optimize Mixing Time (e.g., 60-80 ms) to Observe Multi-step Correlations D->E F Acquire and Process 2D Data E->F G Analyze Cross-peaks in the 2D Spectrum to Resolve Overlap F->G

Methodology:

  • Acquire a Standard 1D ¹H Spectrum: Obtain a high-quality 1D proton spectrum of your sample to determine the spectral width and identify the region of signal overlap.

  • Select a 2D TOCSY Pulse Program: On your spectrometer, choose a TOCSY pulse sequence, often with solvent suppression if in H₂O/D₂O (e.g., tocsygesgpph or similar).

  • Set Spectral Parameters:

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals of interest.

    • The number of points in the direct dimension (F2) and indirect dimension (F1) will determine the resolution. Typical values are 2048 (F2) and 256-512 (F1).

  • Set the Mixing Time: The mixing time (d9 or pml parameter) determines the extent of magnetization transfer through the spin system. A common starting point is 60-80 ms, which allows for correlations between protons that are multiple bonds apart.

  • Acquisition and Processing: Acquire the 2D data. After acquisition, the data is Fourier transformed in both dimensions, phased, and baseline corrected.

  • Analysis: In the resulting 2D spectrum, signals from coupled protons will appear as cross-peaks. Even if two protons have identical chemical shifts in the 1D spectrum, their cross-peaks to other, non-overlapping protons in their respective spin systems will allow for unambiguous assignment and resolution.

References

Technical Support Center: Optimizing N-(2-Hydroxyethyl)piperazine-d4 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of N-(2-Hydroxyethyl)piperazine-d4 as a buffering agent in cell culture experiments.

Disclaimer: this compound is the deuterated form of N-(2-Hydroxyethyl)piperazine (HEPES). Currently, there is limited specific data available in the scientific literature on the direct use of this compound in cell culture. The information provided here is based on the extensive data available for HEPES and the assumption that the deuterated form will have very similar buffering properties and effects on cells. It is strongly recommended to perform cell line-specific optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cell culture medium?

A1: Based on data for HEPES, the recommended concentration of this compound in cell culture media typically ranges from 10 mM to 25 mM.[1] The most commonly used concentration is 25 mM.[1] However, the optimal concentration can be cell-type dependent, so it is crucial to determine it experimentally for your specific cell line.

Q2: Can this compound be toxic to cells?

A2: While generally considered non-toxic within the recommended range, high concentrations of HEPES (the non-deuterated form) have been shown to be detrimental to some cell types. For instance, concentrations of 60 mM and 80 mM suppressed the growth of algal cultures. Therefore, exceeding the recommended concentration of this compound may lead to cytotoxicity.

Q3: When should I consider using this compound in my cell culture medium?

A3: this compound, like HEPES, is a zwitterionic buffer that is effective at maintaining physiological pH, especially when cell cultures are manipulated outside of a CO2 incubator for extended periods.[1] It provides additional buffering capacity to the sodium bicarbonate system present in most media.

Q4: How does this compound affect cellular signaling pathways?

A4: Studies on HEPES have shown that it can influence cellular processes. For example, HEPES has been reported to potentiate the WNT signaling pathway and activate a MiT/TFE-dependent lysosomal-autophagic gene network. It is important to be aware of these potential off-target effects when interpreting experimental results.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Sudden change in media color (Yellow/Purple) Rapid metabolism of cells leading to acidic byproducts (yellow), or potential contamination (purple).[2]- Confirm the absence of contamination. - Increase the concentration of this compound within the recommended range (10-25 mM) to improve buffering capacity. - Reduce cell seeding density or passage cells more frequently.
Precipitate in the medium High concentration of the buffer in combination with certain media components.- Ensure the final concentration of this compound is within the optimal range for your cell line. - Warm the medium to 37°C and gently swirl to dissolve any precipitate before use. If it persists, do not use the medium.
Reduced cell viability or growth rate The concentration of this compound may be too high for your specific cell line.- Perform a dose-response experiment to determine the optimal, non-toxic concentration of the buffer for your cells (see Experimental Protocol below). - Compare cell growth in media with and without this compound.
Inconsistent experimental results Fluctuation in pH during experiments conducted outside the incubator.- Utilize this compound buffered medium to maintain a stable pH during prolonged experimental manipulations.

Quantitative Data Summary

The following tables summarize the effects of different HEPES concentrations on cell lines, which can be used as a starting point for optimizing this compound.

Table 1: Effect of HEPES Concentration on Cell Viability

Cell LineConcentration (mM)ObservationReference
MDAH27740, 20, 50No adverse effect on cell viability or cytotoxicity.[3]
Algal Culture20, 40Substantially increased cell numbers.
Algal Culture60, 80Suppression of cell growth.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound for a Specific Cell Line

This protocol outlines a method to determine the optimal concentration of this compound for your cell line of interest by assessing cell viability and proliferation.

Materials:

  • Your cell line of interest

  • Basal cell culture medium (without HEPES)

  • Fetal Bovine Serum (FBS) and other required supplements

  • This compound stock solution (e.g., 1 M, sterile-filtered)

  • Multi-well cell culture plates (e.g., 96-well or 24-well)

  • Cell viability assay kit (e.g., MTT, XTT, or a trypan blue exclusion assay)

  • Incubator (37°C, 5% CO2)

  • Microplate reader (for colorimetric assays)

Procedure:

  • Prepare Media with Varying Buffer Concentrations:

    • Prepare a set of cell culture media containing different final concentrations of this compound. A typical range to test would be 0 mM (control), 10 mM, 15 mM, 20 mM, 25 mM, and 50 mM.

    • To do this, add the appropriate volume of the sterile this compound stock solution to your basal medium containing FBS and other supplements. Ensure all media are warmed to 37°C before use.

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into the wells of a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Ensure even distribution of cells across all wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for several cell doublings (e.g., 24, 48, and 72 hours).

  • Assessment of Cell Viability and Proliferation:

    • At each time point (24, 48, and 72 hours), assess cell viability and proliferation using your chosen method.

    • For MTT/XTT assays: Follow the manufacturer's instructions. This will typically involve adding the reagent to the wells, incubating for a specific period, and then measuring the absorbance at the appropriate wavelength using a microplate reader.

    • For Trypan Blue Exclusion Assay: At each time point, detach the cells from one set of wells, stain with trypan blue, and count the number of viable and non-viable cells using a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of viable cells and the proliferation rate for each concentration of this compound at each time point.

    • Plot the results with the buffer concentration on the x-axis and the cell viability/proliferation on the y-axis.

    • The optimal concentration will be the highest concentration that does not significantly inhibit cell viability or proliferation compared to the control (0 mM).

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_incubation Incubation cluster_assessment Assessment cluster_analysis Analysis prep_media Prepare media with varying This compound concentrations (0, 10, 15, 20, 25, 50 mM) seed_cells Seed cells into multi-well plates prep_media->seed_cells incubate Incubate at 37°C, 5% CO2 for 24, 48, 72 hours seed_cells->incubate assess_viability Assess cell viability and proliferation (e.g., MTT assay, Trypan Blue) incubate->assess_viability analyze_data Analyze data and plot results assess_viability->analyze_data determine_optimal Determine optimal concentration analyze_data->determine_optimal signaling_pathway Potential Influence of HEPES on Cellular Signaling cluster_wnt WNT Signaling cluster_lysosomal Lysosomal-Autophagic Network HEPES HEPES (N-(2-Hydroxyethyl)piperazine) WNT WNT Pathway Potentiation HEPES->WNT Potentiates MiT_TFE MiT/TFE Activation HEPES->MiT_TFE Activates Lysosomal_Biogenesis Lysosomal Biogenesis MiT_TFE->Lysosomal_Biogenesis Induces Autophagy Autophagy Modulation MiT_TFE->Autophagy Modulates

References

Troubleshooting solubility and precipitation issues with N-(2-Hydroxyethyl)piperazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-Hydroxyethyl)piperazine-d4. The information is designed to help resolve common issues related to solubility and precipitation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: I am observing precipitation of this compound from my aqueous solution. What are the potential causes?

A2: Precipitation of this compound from an aqueous solution can be triggered by several factors:

  • Change in pH: As a piperazine derivative, this compound is basic. A decrease in the pH of the solution can lead to the formation of a salt, which may have different solubility characteristics and could precipitate.

  • Temperature Fluctuation: The solubility of piperazine and its derivatives generally increases with temperature.[4] If a saturated solution is prepared at an elevated temperature and then allowed to cool, precipitation is likely to occur.

  • Solvent Composition Change: If a co-solvent is used, altering the solvent ratio can decrease the solubility of the compound and cause it to precipitate.

  • Reaction with other components: The compound may be reacting with other components in your experimental setup, such as acidic buffers or atmospheric carbon dioxide, to form a less soluble product.[5]

  • Concentration Exceeding Solubility Limit: The concentration of the compound in the solution may have exceeded its solubility limit at the given temperature.

Q3: Can the deuterium labeling in this compound significantly affect its solubility compared to the non-deuterated form?

A3: Generally, the difference in solubility between a deuterated compound and its non-deuterated counterpart is minimal. However, in some cases, especially with compounds capable of strong hydrogen bonding, minor differences can be observed. For most practical purposes in routine experiments, the solubility of this compound can be considered very similar to that of N-(2-Hydroxyethyl)piperazine.

Q4: How can I increase the solubility of this compound in my solution?

A4: To increase the solubility of this compound, you can try the following approaches:

  • Adjusting the pH: Since it is a basic compound, ensuring the solution is not acidic may help maintain its solubility.

  • Increasing the Temperature: Gently warming the solution can help dissolve more of the compound.[4] However, be mindful of the compound's stability at higher temperatures.

  • Using a Co-solvent: If compatible with your experimental design, adding a small amount of a polar organic solvent in which the compound is highly soluble (e.g., ethanol or DMSO) can enhance its overall solubility in an aqueous solution.

  • Sonication: Applying ultrasonic waves can help to break down particle agglomerates and facilitate dissolution.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents at Room Temperature

SolventExpected SolubilityNotes
WaterMiscibleThe non-deuterated analog is miscible with water.[2][6]
EthanolSolubleThe non-deuterated form is reported to be soluble in ethanol.[1]
DMSOSolubleExpected to be soluble based on its polar nature.
MethanolSlightly SolubleThe non-deuterated form is reported to be slightly soluble.[1]
ChloroformSlightly SolubleThe non-deuterated form is reported to be slightly soluble.
AcetoneSolubleThe non-deuterated form is reported to be soluble in acetone.

Note: The values in this table are qualitative estimates based on the properties of the non-deuterated analog, N-(2-Hydroxyethyl)piperazine. For precise quantitative measurements, it is recommended to perform a solubility test as described in the experimental protocols below.

Experimental Protocols

Protocol 1: Qualitative Determination of Solubility

This protocol provides a general method to quickly assess the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the compound has completely dissolved, it is considered soluble at approximately 20 mg/mL.

  • If the compound has not fully dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again. If it dissolves, it is soluble at approximately 10 mg/mL.

  • If the compound remains undissolved, it can be classified as slightly soluble or insoluble in that solvent at the tested concentrations.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a more rigorous method to determine the quantitative solubility of this compound.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or other sealable containers

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.

  • Carefully centrifuge the vial to pellet any remaining undissolved solid.

  • Withdraw a known volume of the clear supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of this compound in the diluted supernatant using a calibrated analytical method such as HPLC.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Mandatory Visualization

G Troubleshooting Solubility and Precipitation Issues start Start: Solubility or Precipitation Issue Observed check_solubility Is the compound fully dissolved? start->check_solubility precipitation_observed Precipitation Observed check_solubility->precipitation_observed No solution_clear Solution is Clear - No Issue check_solubility->solution_clear Yes check_temp Was the solution prepared at a higher temperature and then cooled? precipitation_observed->check_temp check_ph Has the pH of the solution changed? check_temp->check_ph No recooling_precip Precipitation on cooling is expected. Maintain at higher temperature or use a lower concentration. check_temp->recooling_precip Yes check_solvent Has the solvent composition changed? check_ph->check_solvent No adjust_ph Adjust pH to be neutral or slightly basic. check_ph->adjust_ph Yes check_concentration Is the concentration near the solubility limit? check_solvent->check_concentration No stabilize_solvent Maintain a consistent solvent composition. check_solvent->stabilize_solvent Yes reduce_concentration Reduce the concentration of the compound. check_concentration->reduce_concentration Yes unknown_precip Investigate potential reactions with other components in the mixture. check_concentration->unknown_precip No

Caption: Troubleshooting workflow for solubility and precipitation issues.

G Chemical Structure and Solubility Factors of this compound cluster_0 This compound Structure cluster_1 Key Functional Groups Influencing Solubility cluster_2 Solubility Factors C6H10D4N2O hydroxyethyl Hydroxyethyl Group (-CH2CH2OH) h_bond Hydrogen Bonding hydroxyethyl->h_bond Forms H-bonds with polar solvents piperazine Piperazine Ring piperazine->h_bond Nitrogen atoms can act as H-bond acceptors basicity Basicity (pKa of Nitrogen atoms) piperazine->basicity Acts as a base, influencing pH-dependent solubility

Caption: Key structural features of this compound influencing its solubility.

References

How to improve the long-term stability of N-(2-Hydroxyethyl)piperazine-d4 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the long-term stability of N-(2-Hydroxyethyl)piperazine-d4 solutions. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure long-term stability, this compound solutions should be stored in tightly sealed, light-resistant containers, preferably under an inert atmosphere (e.g., argon or nitrogen). For optimal preservation, store solutions at 2-8°C.[1] Avoid contact with incompatible materials such as strong acids and oxidizing agents.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound are expected to be similar to its non-deuterated counterpart and other piperazine derivatives, namely oxidation and thermal degradation.[3][4]

  • Oxidative Degradation: This can be initiated by exposure to air (oxygen) and can be catalyzed by the presence of metal ions, such as copper.[3] The piperazine ring and the N-(2-hydroxyethyl) side chain are susceptible to oxidation.

  • Thermal Degradation: Elevated temperatures (above 135°C) can lead to the degradation of the piperazine ring structure.[3]

  • Photodegradation: Exposure to UV light can also promote degradation.

Q3: Can the deuterium labels on this compound exchange with protons from the solvent?

A3: While the deuterium atoms on the ethyl group (-CD2-CD2-) are generally stable, there is a possibility of deuterium-hydrogen (D-H) exchange under certain conditions, particularly in acidic or basic solutions.[5] It is advisable to use aprotic or deuterated solvents for long-term storage if this is a concern for your application.

Q4: What are common signs of degradation in my this compound solution?

A4: Signs of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a change in pH.[6] For quantitative assessment, chromatographic or spectroscopic methods should be employed to detect the appearance of degradation products and a decrease in the parent compound concentration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram (HPLC/GC) 1. Degradation of the this compound. 2. Contamination of the solvent or sample. 3. Deuterium-hydrogen exchange leading to partially deuterated species.1. Prepare fresh solutions and re-analyze. 2. Analyze a blank (solvent only) to identify solvent-related peaks. 3. Use fresh, high-purity solvents. 4. For LC-MS, check for masses corresponding to partially deuterated species.
Decrease in concentration over time 1. Adsorption to the container surface. 2. Evaporation of the solvent. 3. Degradation of the compound.1. Use silanized glass or polypropylene containers to minimize adsorption. 2. Ensure containers are tightly sealed. Use vials with PTFE-lined caps. 3. Review storage conditions (temperature, light exposure) and implement the recommended conditions.
Variability in quantitative results 1. Inconsistent sample preparation. 2. Instability of the solution during the analytical run. 3. Issues with the analytical instrument.1. Ensure accurate and consistent pipetting and dilution steps. 2. Use an autosampler with temperature control to maintain sample stability during analysis. 3. Perform system suitability tests to ensure the analytical system is performing correctly.
Discoloration of the solution 1. Oxidation of the compound. 2. Reaction with impurities in the solvent.1. Prepare solutions under an inert atmosphere (e.g., in a glovebox). 2. Use high-purity, de-gassed solvents. 3. Store solutions protected from light.

Data on Stability of Related Piperazine Compounds

Table 1: Thermal Degradation of 8 M Piperazine (PZ) with 0.3 mol CO2/mol alkalinity [3]

Temperature (°C)First-Order Rate Constant (k, s⁻¹)
1356.12 x 10⁻⁹
1502.45 x 10⁻⁸
1753.67 x 10⁻⁷

Table 2: Major Degradation Products of Piperazine (PZ) after 20 weeks at 165°C [7]

Degradation Product% of Nitrogen Lost% of Carbon Lost
N-formylpiperazine32.235.7
Ammonium14.3-
N-(2-aminoethyl)piperazine10.39.1
2-imidazolidone6.34.2
N-(2-hydroxyethyl)piperazine3.54.7

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Monitoring

This method is suitable for monitoring the concentration of this compound over time. As the parent compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 9 with ammonium hydroxide).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: Low UV (e.g., 210 nm) for the underivatized compound. For derivatized samples, the wavelength will depend on the derivatizing agent.

  • Sample Preparation:

    • Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • If derivatization is required, react the diluted sample with a suitable agent (e.g., dansyl chloride or FMOC-Cl) according to established procedures.

  • Analysis: Inject the prepared sample and monitor the peak area of the this compound peak over time. A decrease in peak area indicates degradation.

Protocol 2: GC-MS Method for Identification of Degradation Products

This method is useful for identifying volatile degradation products. Derivatization is often required to improve the volatility and chromatographic behavior of amines.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Sample Preparation (Derivatization):

    • Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

  • Analysis: Inject the derivatized sample into the GC-MS. Identify degradation products by comparing their mass spectra to library databases (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 3: NMR Spectroscopy for Monitoring Deuterium Integrity and Degradation

NMR is a powerful tool for directly observing the deuterium label and for identifying structural changes in the molecule.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Experiments:

    • ¹H NMR: To observe the overall structure and detect the appearance of new signals from degradation products. The absence or reduction of signals from the ethyl group will confirm deuteration.

    • ²H (Deuterium) NMR: To directly observe the deuterium signals and monitor for any changes that might indicate deuterium-hydrogen exchange.

    • ¹³C NMR: To provide further structural information and help in the identification of degradation products.

  • Sample Preparation: Dissolve a small amount of the sample or an aliquot of the solution in the chosen deuterated solvent.

  • Analysis: Acquire spectra at different time points to monitor for changes. The appearance of new peaks or changes in the chemical shifts of existing peaks can indicate degradation. A decrease in the integral of the deuterium signal in ²H NMR could suggest D-H exchange.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_sampling Sampling cluster_analysis Stability Analysis prep Prepare this compound solution in desired solvent storage Store under various conditions: - Temperature (2-8°C, RT, elevated) - Light (protected, exposed) - Atmosphere (air, inert) prep->storage sampling Collect aliquots at defined time points storage->sampling hplc HPLC-UV Analysis (Purity & Concentration) sampling->hplc gcms GC-MS Analysis (Degradation Products) sampling->gcms nmr NMR Analysis (Structural Integrity & D-label) sampling->nmr

Caption: Experimental workflow for assessing the stability of this compound solutions.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation parent This compound ring_opening Ring-Opened Products parent->ring_opening O2, Metal Ions side_chain_ox Side-Chain Oxidation Products (e.g., aldehydes, carboxylic acids) parent->side_chain_ox O2, Metal Ions fragmentation Piperazine Ring Fragmentation parent->fragmentation High Temperature dealkylation De-ethylation parent->dealkylation High Temperature photo_products Various Photoproducts parent->photo_products UV Light

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Instability Observed (e.g., new peaks, lower assay) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container type? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_solvent Evaluate Solvent: - Purity? - pH? - Dissolved gases? solvent_ok Solvent Appropriate? check_solvent->solvent_ok check_analytical Verify Analytical Method: - System suitability? - Sample preparation consistency? analytical_ok Method Validated? check_analytical->analytical_ok storage_ok->check_solvent Yes implement_storage Implement Recommended Storage: - 2-8°C - Protect from light - Inert atmosphere storage_ok->implement_storage No solvent_ok->check_analytical Yes implement_solvent Use High-Purity, Degassed Solvent Adjust pH if necessary solvent_ok->implement_solvent No implement_analytical Re-validate Method Use internal standard analytical_ok->implement_analytical No end Stability Improved analytical_ok->end Yes implement_storage->end implement_solvent->end implement_analytical->end

Caption: Logical troubleshooting flow for addressing instability issues with this compound solutions.

References

Preventing H/D back-exchange with N-(2-Hydroxyethyl)piperazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(2-Hydroxyethyl)piperazine-d4. This resource is designed to assist researchers, scientists, and drug development professionals in preventing H/D back-exchange during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound, focusing on the prevention of unintended hydrogen/deuterium back-exchange.

Problem Potential Cause Recommended Solution
Significant loss of deuterium label from this compound observed in NMR or MS. Exposure to protic solvents (e.g., water, methanol).Use aprotic solvents for sample preparation and analysis whenever possible. If aqueous solutions are necessary, minimize exposure time and maintain low temperatures.[1][2]
High temperature during sample preparation or analysis.Perform all experimental steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of back-exchange.[3][4]
pH of the solution is not optimal for minimizing exchange.Adjust the pH of the solution. The minimum exchange rate for many molecules occurs around pH 2.5-3.0.[5][6] However, for hydroxyl groups, the rate is minimized around pH 6.5.[7] The optimal pH will depend on the specific experiment.
Variability in deuterium levels between replicate experiments. Inconsistent timing of experimental steps.Standardize all incubation and analysis times precisely. Automated liquid handling systems can improve reproducibility.[8]
Fluctuations in temperature or pH.Ensure precise control over temperature and pH throughout the experiment. Use a calibrated pH meter and a temperature-controlled environment.[3][9]
Unexpected peaks in mass spectrometry, suggesting partial deuteration. Incomplete initial deuteration of this compound.Verify the isotopic purity of the deuterated compound using a certificate of analysis or by NMR.[10]
Back-exchange occurring during the experimental workflow.Review the entire workflow for potential sources of proton contamination. This includes solvents, reagents, and even atmospheric moisture.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it a concern when using this compound?

A1: Hydrogen-deuterium (H/D) back-exchange is a chemical process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding environment, such as from water or other protic solvents.[5] When using this compound as an internal standard or a deuterated buffer, back-exchange can lead to a loss of the deuterium label. This can compromise the accuracy of quantitative analyses in techniques like mass spectrometry and alter the expected signals in NMR spectroscopy.[10][12]

Q2: At which positions on the this compound molecule is back-exchange most likely to occur?

A2: The four deuterium atoms on the ethyl group of this compound are on carbon atoms and are generally stable. However, the hydrogen on the hydroxyl (-OH) group and the hydrogens on the piperazine ring's nitrogen atoms are exchangeable. In this compound, the deuterons are typically on the piperazine ring. These N-D deuterons are susceptible to exchange with protons from protic solvents. It is crucial to avoid labeling on exchangeable sites like -OH or -NH for internal standards.[12]

Q3: What are the ideal storage conditions for this compound to prevent back-exchange?

A3: To minimize back-exchange during storage, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture.[13][14] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent exposure to atmospheric water vapor.

Q4: Can the pH of my experimental solution affect the stability of the deuterium label on this compound?

A4: Yes, pH is a critical factor influencing the rate of H/D exchange.[7][15] The exchange process is catalyzed by both acids and bases.[5][16] For amide hydrogens, the rate of exchange is slowest at approximately pH 2.5.[5][6] For hydroxyl groups, the minimum exchange rate is around pH 6.5.[7] It is essential to control the pH of your solution to a range that minimizes exchange for the specific deuterated sites on your molecule of interest.

Q5: How can I minimize back-exchange during sample preparation for mass spectrometry?

A5: To minimize back-exchange during sample preparation for mass spectrometry, several strategies can be employed:

  • Low Temperature: Perform all steps, including chromatography, at low temperatures (e.g., 0°C).[3]

  • Acidic pH: Maintain a low pH (around 2.5) to quench the exchange reaction.[3][5]

  • Fast Analysis: Minimize the time the sample is in a protic environment by using rapid chromatographic separations.[1]

  • Aprotic Solvents: Where possible, replace water in the mobile phase with polar aprotic modifiers like dimethylformamide (DMF).[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound with Minimized Back-Exchange

Objective: To prepare a stock solution of this compound in a suitable solvent while minimizing the loss of the deuterium label.

Materials:

  • This compound (solid)

  • Deuterated aprotic solvent (e.g., Acetonitrile-d3, DMSO-d6)

  • Anhydrous solvent for transfer (if needed)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware (oven-dried and cooled under inert gas)

  • Gas-tight syringe

Procedure:

  • Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and then cooled in a desiccator or under a stream of inert gas.

  • Weigh the desired amount of this compound in a dry vial under an inert atmosphere (e.g., in a glove box).

  • Using a gas-tight syringe, add the required volume of the deuterated aprotic solvent to the vial.

  • Gently swirl the vial to dissolve the solid completely.

  • Blanket the headspace of the vial with inert gas before sealing it tightly.

  • Store the stock solution at a low temperature (e.g., -20°C) in a desiccated environment.

Protocol 2: Sample Preparation for LC-MS Analysis Using this compound as an Internal Standard

Objective: To prepare a sample for LC-MS analysis, incorporating this compound as an internal standard while minimizing back-exchange.

Materials:

  • Analyte sample

  • This compound stock solution (from Protocol 1)

  • Aprotic solvent for dilution (e.g., Acetonitrile)

  • Quenching solution (e.g., 0.1% formic acid in water, kept at 0°C)

  • Ice bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the analyte sample on an ice bath.

  • Add a precise volume of the this compound stock solution to the analyte sample. It is best to add the internal standard as early as possible in the sample preparation workflow.[12]

  • Perform any necessary sample workup (e.g., protein precipitation with cold acetonitrile) quickly and at low temperature.

  • Vortex mix the sample briefly and then centrifuge at a low temperature to pellet any precipitate.

  • Transfer the supernatant to a clean vial, also kept on ice.

  • If dilution is required, use a cold aprotic solvent.

  • Analyze the sample immediately using a pre-cooled LC-MS system. The chromatography should be as rapid as possible to minimize the time the sample is exposed to any protic mobile phase.[1]

Visualizations

H_D_Back_Exchange_Pathway Mechanism of H/D Back-Exchange cluster_environment Protic Environment (e.g., H2O) cluster_molecule Deuterated Molecule H2O H₂O RH R-H (Exchanged Site) H2O->RH Proton Transfer RD R-D (Deuterated Site) RD->H2O Interaction

Caption: H/D back-exchange in a protic environment.

Troubleshooting_Workflow Troubleshooting workflow for deuterium loss. Start Deuterium Loss Detected CheckSolvent Check Solvents for Protic Contamination Start->CheckSolvent CheckTemp Verify Low Temperature Conditions CheckSolvent->CheckTemp No UseAprotic Switch to Aprotic Solvents CheckSolvent->UseAprotic Yes CheckpH Confirm Optimal pH CheckTemp->CheckpH No MaintainCold Ensure Consistent Cold Chain CheckTemp->MaintainCold Yes AdjustpH Adjust pH to Minimize Exchange CheckpH->AdjustpH Yes End Problem Resolved CheckpH->End No UseAprotic->End MaintainCold->End AdjustpH->End

Caption: Troubleshooting workflow for deuterium loss.

References

Technical Support Center: The Use of N-(2-Hydroxyethyl)piperazine-d4 in Protein and Enzyme Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of N-(2-Hydroxyethyl)piperazine-d4 on protein and enzyme stability. The following information is curated to address common questions and troubleshooting scenarios that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to HEPES?

This compound is a deuterated form of N-(2-Hydroxyethyl)piperazine, the compound that constitutes the commonly used biological buffer HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). The "-d4" designation indicates that four hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it useful in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, where the presence of hydrogen can interfere with signal acquisition.

Q2: What is the potential impact of using a deuterated buffer like this compound on protein stability?

The use of deuterated buffers, including those containing this compound, can have several effects on protein stability. Deuterium is known to form stronger hydrogen bonds than protium (the common isotope of hydrogen). This can lead to a phenomenon known as the "solvent isotope effect." In some cases, the use of a deuterated solvent (D₂O) has been shown to have a stabilizing effect on proteins. However, the deuteration of nonexchangeable aliphatic and aromatic side chains in proteins has been reported to be destabilizing.[1] Researchers have also observed that proteins in D₂O may become more compact and present less surface area to the solvent, which can sometimes lead to aggregation.[2]

Q3: Are there known interactions between HEPES (the non-deuterated form) and proteins that I should be aware of?

Yes, the buffering molecule itself can sometimes interact with the protein of interest. For instance, some enzymes are inhibited by the phosphate group in phosphate buffers.[3] While HEPES is generally considered a "Good's" buffer and relatively inert, there have been reports of it affecting cellular processes. For example, HEPES has been shown to alter ATP-dependent influx and efflux processes in cells.[4] It is crucial to perform control experiments to ensure that the buffer component itself is not influencing the protein's activity or stability.

Q4: When should I consider using this compound in my experiments?

This compound is primarily used when proton signals from the buffer would interfere with the experimental measurements. This is common in biophysical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To reduce the solvent signal and observe protein resonances more clearly.

  • Neutron Scattering: Where the scattering contrast between the molecule of interest and the solvent is critical.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound in protein or enzyme stability experiments.

Issue 1: Protein Aggregation Upon Buffer Exchange

Symptoms:

  • The protein solution becomes cloudy or opaque after exchanging the buffer to one containing this compound.

  • Dynamic Light Scattering (DLS) shows a significant increase in particle size.[2]

Potential Causes:

  • Altered Hydrophobicity and Hydrogen Bonding: The substitution of hydrogen with deuterium can alter the delicate balance of hydrophobic and hydrogen bonding interactions that maintain the protein's native conformation in an aqueous environment.[2] This can lead to protein unfolding and subsequent aggregation.

  • pH Shift: The pKa of a buffer can change in a deuterated solvent. It is important to adjust the pD (the equivalent of pH in D₂O) accordingly.

Troubleshooting Steps:

  • Verify pD: Ensure the pD of your buffer is correctly adjusted. A common practice is to add 0.4 to the pH meter reading taken in D₂O.

  • Optimize Buffer Concentration: Systematically vary the concentration of this compound to see if a lower concentration can maintain the desired pD without inducing aggregation.

  • Inclusion of Stabilizing Excipients: Consider adding known protein stabilizers to your buffer, such as:

    • Glycerol (e.g., 5-20%)[2]

    • Sugars (e.g., sucrose, trehalose)

    • Amino acids (e.g., arginine, glycine)

  • Gradual Buffer Exchange: Instead of a rapid exchange, try a stepwise dialysis or a gradient buffer exchange to allow the protein to equilibrate more slowly with the new buffer environment.

Issue 2: Unexpected Changes in Protein Activity or Stability

Symptoms:

  • A decrease or increase in enzymatic activity compared to the non-deuterated buffer.

  • A shift in the melting temperature (Tm) in thermal shift assays.

Potential Causes:

  • Solvent Isotope Effect: The stronger hydrogen bonds in the deuterated environment can affect the flexibility and dynamics of the protein, which may alter its activity or stability.[1]

  • Direct Interaction with the Buffer Molecule: The piperazine ring of this compound could potentially interact with the protein, causing conformational changes.

Troubleshooting Steps:

  • Systematic Comparison: Perform parallel experiments with both the deuterated and non-deuterated buffers to quantify the effect.

  • Vary Buffer Composition: Test alternative deuterated buffers, if available for your experimental technique, to see if the effect is specific to the piperazine-based buffer.

  • Isothermal Titration Calorimetry (ITC): If a direct interaction is suspected, ITC can be used to measure the binding affinity between the protein and N-(2-Hydroxyethyl)piperazine.

Data Presentation

Quantitative data from stability assays should be presented in a clear and organized manner to facilitate comparison between different conditions.

Table 1: Example of Thermal Shift Assay Data

Buffer ConditionProtein Concentration (mg/mL)Melting Temperature (Tm) (°C)
50 mM HEPES, 150 mM NaCl, pH 7.41.055.2 ± 0.3
50 mM this compound, 150 mM NaCl, pD 7.41.056.1 ± 0.4
50 mM this compound, 150 mM NaCl, 10% Glycerol, pD 7.41.057.5 ± 0.2

Table 2: Example of Enzyme Kinetics Data

Buffer ConditionSubstrate Concentration (µM)Initial Velocity (µM/s)
25 mM HEPES, 100 mM KCl, pH 7.2101.2 ± 0.1
25 mM this compound, 100 mM KCl, pD 7.2100.9 ± 0.1

Experimental Protocols

Protocol 1: Assessing Protein Stability using Thermal Shift Assay (TSA)
  • Prepare Protein Stock: Prepare a concentrated stock of the protein of interest in a well-characterized storage buffer.

  • Prepare Assay Buffers:

    • Control Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Test Buffer: e.g., 50 mM this compound, 150 mM NaCl, pD adjusted to 7.4.

  • Prepare Assay Plate:

    • To each well of a 96-well PCR plate, add the fluorescent dye (e.g., SYPRO Orange) to its final concentration.

    • Add the protein to a final concentration of 0.1 mg/mL.

    • Add the respective assay buffer to bring the final volume to 25 µL.

  • Run Experiment: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)
  • Prepare Samples: Prepare protein samples (e.g., at 1 mg/mL) in both the control and test buffers containing this compound. Filter the samples through a 0.22 µm filter to remove any initial aggregates.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25 °C).

  • Data Acquisition:

    • Load the sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: Analyze the correlation function to determine the size distribution and average hydrodynamic radius of the particles in the solution. Compare the results between the control and test samples. An increase in the average hydrodynamic radius or the appearance of a second population of larger particles in the test sample indicates aggregation.

Visualizations

Experimental_Workflow_for_Protein_Stability_Assessment cluster_preparation Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis Protein Purified Protein Buffer_H Control Buffer (e.g., HEPES) Buffer_D Test Buffer (this compound) Sample_H Protein in Control Buffer Buffer_H->Sample_H Sample_D Protein in Test Buffer Buffer_D->Sample_D TSA Thermal Shift Assay (TSA) Sample_H->TSA DLS Dynamic Light Scattering (DLS) Sample_H->DLS Activity Enzyme Activity Assay Sample_H->Activity Sample_D->TSA Sample_D->DLS Sample_D->Activity Tm Compare Tm TSA->Tm Aggregation Compare Aggregation Profile DLS->Aggregation Kinetics Compare Kinetic Parameters Activity->Kinetics Troubleshooting_Logic_for_Protein_Aggregation Start Protein Aggregation Observed in Deuterated Buffer Check_pD Is pD Correctly Adjusted? Start->Check_pD Adjust_pD Adjust pD (pH_reading + 0.4) Check_pD->Adjust_pD No Vary_Conc Vary Buffer Concentration Check_pD->Vary_Conc Yes Adjust_pD->Vary_Conc Optimize_Conc Use Lower Concentration Vary_Conc->Optimize_Conc Yes, lower conc. works Add_Excipients Add Stabilizing Excipients (e.g., Glycerol, Sugars) Vary_Conc->Add_Excipients No, conc. has no effect Optimized Aggregation Reduced Optimize_Conc->Optimized Add_Excipients->Optimized Yes, aggregation reduced Consider_Alt Consider Alternative Deuterated Buffer Add_Excipients->Consider_Alt No, still aggregates

References

Purification strategies to remove contaminants from N-(2-Hydroxyethyl)piperazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on purification strategies for N-(2-Hydroxyethyl)piperazine-d4. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Common impurities can originate from the synthesis process and subsequent storage. These typically include:

  • Piperazine-d8: An unreacted starting material or a byproduct.

  • N,N'-bis(2-Hydroxyethyl)piperazine-d8: A common byproduct formed by the reaction of this compound with another molecule of ethylene oxide-d4.[1]

  • Unreacted starting materials: Depending on the synthetic route, these could include compounds like triethanolamine-d15 or diethanolamine-d11.

  • Solvent residues: Residual solvents from the reaction or initial purification steps.

  • Water: Due to the hygroscopic nature of the compound.

  • Degradation products: Over time, exposure to air, light, or high temperatures can lead to the formation of various degradation products, including oxides and polymerized species.

Q2: What is the recommended initial step for purifying a newly received batch of this compound?

A2: Before proceeding with any large-scale purification, it is highly recommended to first assess the purity of the received batch. This can be accomplished using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). This initial analysis will help identify the major contaminants and inform the selection of the most appropriate purification strategy.

Q3: How can I remove water from my this compound sample?

A3: Water can be effectively removed by azeotropic distillation with a suitable solvent like toluene. The water-toluene azeotrope boils at a lower temperature than either component, allowing for the selective removal of water. Alternatively, for small-scale operations, drying over a suitable desiccant followed by filtration can be employed.

Q4: My purified this compound is slightly yellow. What could be the cause and how can I decolorize it?

A4: A yellow tint can indicate the presence of oxidized impurities or trace amounts of colored byproducts. Treatment with a small amount of activated carbon followed by filtration can often remove these colored impurities. It is crucial to use a minimal amount of activated carbon to avoid significant loss of the desired product through adsorption.

Troubleshooting Guides

Issue 1: Low Purity After a Single Purification Step

Problem: The purity of this compound, as determined by GC-MS or HPLC, remains below the desired level (e.g., >99%) after a single purification attempt.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate purification technique for the specific contaminants present. Analyze the impurity profile. If the main impurity has a significantly different boiling point, fractional vacuum distillation is recommended. If impurities are structurally similar but differ in polarity, column chromatography may be more effective.
Inefficient separation during distillation. For fractional distillation, ensure the distillation column has a sufficient number of theoretical plates. Optimize the reflux ratio and distillation rate to enhance separation. A slower distillation rate generally leads to better separation.
Co-crystallization of impurities during recrystallization. Select a solvent system where the solubility of the desired compound and the impurities are significantly different at high and low temperatures. A mixed solvent system might be necessary to achieve optimal separation.
Overloading the chromatography column. Ensure the amount of crude material loaded onto the column does not exceed its separation capacity. A general rule of thumb is to load 1-5% of the column's stationary phase weight.
Issue 2: Significant Product Loss During Purification

Problem: A substantial decrease in the yield of this compound is observed after purification.

Possible Causes & Solutions:

CauseRecommended Action
Decomposition during distillation. N-(2-Hydroxyethyl)piperazine has a high boiling point. Distillation should be performed under reduced pressure (vacuum) to lower the boiling point and prevent thermal degradation.[1]
Product loss in the mother liquor during recrystallization. Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. Cool the solution slowly to maximize crystal formation and recovery. The filtrate can be concentrated and cooled further to recover a second crop of crystals.
Irreversible adsorption onto the chromatography stationary phase. Select a less adsorptive stationary phase or modify the eluent system. For basic compounds like piperazine derivatives, using a stationary phase treated with a base (e.g., triethylamine) can help prevent tailing and irreversible adsorption.
Mechanical losses. Be meticulous during transfers of solutions and solids. Ensure complete transfer of material between vessels.

Experimental Protocols

Fractional Vacuum Distillation

This method is effective for separating this compound from impurities with significantly different boiling points.

Protocol:

  • Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a fractionating column (e.g., Vigreux or packed column).

  • Place the crude this compound in the distillation flask with a magnetic stirrer.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fractions that distill at the boiling point of this compound under the applied vacuum. The boiling point of the non-deuterated analog is approximately 246 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

  • Monitor the purity of the collected fractions using GC-MS or HPLC.

Recrystallization

Recrystallization is suitable for removing small amounts of impurities.

Protocol:

  • Select a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include isopropanol, ethanol, or mixtures with water.

  • Dissolve the crude material in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical purity levels that can be achieved with different purification techniques. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity AchievedReference
Fractional Vacuum Distillation> 99.0%[1]
Recrystallization> 98.5%General laboratory practice
Column Chromatography> 99.5%General laboratory practice

Experimental Workflows

PurificationWorkflow cluster_start Start cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_end End Product Crude Crude this compound Analysis GC-MS or HPLC Analysis Crude->Analysis Distillation Fractional Vacuum Distillation Analysis->Distillation Boiling point differences Recrystallization Recrystallization Analysis->Recrystallization Solubility differences Chromatography Column Chromatography Analysis->Chromatography Polarity differences Pure Pure this compound (>99%) Distillation->Pure Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Check Purity (GC-MS/HPLC) Start->CheckPurity SignificantLoss Issue: Significant Product Loss Start->SignificantLoss DesiredPurity Desired Purity Achieved? CheckPurity->DesiredPurity LowPurity Issue: Low Purity DesiredPurity->LowPurity No End Successful Purification DesiredPurity->End Yes ReassessMethod Re-evaluate Purification Method (See Troubleshooting Guide) LowPurity->ReassessMethod OptimizeConditions Optimize Conditions (e.g., vacuum, temperature, solvent) SignificantLoss->OptimizeConditions ReassessMethod->Start OptimizeConditions->Start

Caption: Troubleshooting logic for purification issues.

References

Navigating the Buffer Capacity of N-(2-Hydroxyethyl)piperazine-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the buffer capacity limitations of N-(2-Hydroxyethyl)piperazine-d4. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is the expected effective pH buffering range for this compound?

The effective buffering range of a buffer is generally considered to be its pKa ± 1. For N-(2-Hydroxyethyl)piperazine, the non-deuterated analogue of this compound, the pKa values are temperature-dependent. As a close approximation, you can expect the deuterated form to have a similar buffering range. The optimal buffering capacity is achieved when the pH of the solution is equal to the pKa.

2. How does temperature affect the buffer capacity of this compound?

The pKa of piperazine-based buffers, including N-(2-Hydroxyethyl)piperazine, is known to change with temperature.[1][2] This means that a buffer prepared at a specific pH at room temperature will have a different pH if used at a higher or lower temperature.[1] It is crucial to calibrate your pH meter and prepare your buffer at the temperature at which your experiment will be conducted to ensure accurate pH and optimal buffer performance.[1][3]

3. Can the concentration of this compound impact its buffering performance?

Yes, the concentration of the buffer directly influences its buffering capacity.[4][5][6] A higher concentration of the buffer will provide a greater capacity to resist pH changes upon the addition of an acid or base.[6] Conversely, a dilute buffer will have a limited capacity and can be quickly exhausted.[3]

4. Are there any known interactions between this compound and metal ions?

While "Good's buffers" were designed to have minimal interactions with metal ions, some can still form complexes.[1][7] If your experiment involves divalent cations (e.g., Mg²⁺, Ca²⁺), it is advisable to verify that your this compound buffer does not interfere with your assay.

5. How does the ionic strength of the medium affect the buffer?

The ionic strength of the solution can influence the pKa of a buffer. While "Good's buffers" are designed to have minimal salt effects, it is a factor to consider, especially at high salt concentrations.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected pH shift during experiment Temperature Fluctuation: The pKa of the buffer is temperature-dependent.Prepare and use the buffer at the experimental temperature. If a temperature shift is unavoidable, select a buffer with a pKa that accommodates this change.[1]
Buffer Depletion: The amount of acid or base introduced has exceeded the buffer's capacity.Increase the concentration of the this compound buffer.
Incorrect pH Measurement: The pH meter was not calibrated correctly or at the appropriate temperature.Calibrate the pH meter with fresh standards at the temperature of your experiment.[3]
Poor buffering performance at the desired pH Operating Outside Effective Range: The desired pH is outside the optimal buffering range (pKa ± 1) of this compound.Ensure your target pH is within the effective range. Refer to the pKa table and select a different buffer if necessary.
Precipitate formation in the buffer solution Interaction with Metal Ions: The buffer may be forming an insoluble complex with metal ions in your sample.Test for potential interactions by preparing a small sample of your buffer with the metal ions . Consider using a buffer known to have lower metal-binding affinity.
Low Solubility: The buffer concentration exceeds its solubility limit under the experimental conditions (e.g., low temperature).Decrease the buffer concentration or select a more soluble buffer.
Inconsistent experimental results Buffer Degradation: The buffer may not be stable under your specific experimental conditions.Ensure the buffer is stored correctly and is not exposed to conditions that could cause it to degrade (e.g., prolonged exposure to light or high temperatures). "Good's buffers" are generally stable.[8]
Buffer Reactivity: The buffer may be participating in the biochemical reaction."Good's buffers" are designed to be biochemically inert, but it's essential to confirm this for your specific system.[7]

Quantitative Data

The following table summarizes the pKa values for the non-deuterated form, N-(2-Hydroxyethyl)piperazine, at various temperatures. These values can be used as a close approximation for this compound.

Temperature (°C)Temperature (K)pKa1pKa2
252989.054.93
303038.934.84
403138.684.67
503238.454.51

Data adapted from a study on the dissociation constants of piperazine derivatives.[9]

Experimental Protocols

Protocol 1: Experimental Determination of Buffer Capacity

Objective: To determine the buffer capacity of a prepared this compound solution.

Materials:

  • This compound

  • Deionized water

  • Calibrated pH meter and electrode

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Stir plate and stir bar

  • Beakers and burettes

Methodology:

  • Prepare a solution of this compound at the desired concentration and pH.

  • Place a known volume (e.g., 100 mL) of the buffer solution in a beaker with a stir bar.

  • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Slowly titrate the buffer solution with the standardized strong acid, recording the pH after each incremental addition (e.g., 0.5 mL).

  • Continue the titration until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Repeat the procedure with a fresh sample of the buffer solution, this time titrating with the standardized strong base until the pH has risen significantly.

  • Plot the pH of the solution versus the volume of acid or base added. The buffer capacity is greatest in the flattest region of the titration curve, which is centered around the pKa.

Visualizations

Factors Affecting Buffer Capacity cluster_main Buffer Capacity cluster_factors Influencing Factors Buffer_Capacity Buffer Capacity pKa_vs_pH Proximity of pH to pKa pKa_vs_pH->Buffer_Capacity Determines effective range Concentration Buffer Concentration Concentration->Buffer_Capacity Directly proportional Temperature Temperature Temperature->pKa_vs_pH Shifts pKa Ionic_Strength Ionic Strength Ionic_Strength->pKa_vs_pH Can alter pKa

Caption: Key factors influencing the buffer capacity of a solution.

Troubleshooting Buffer pH Instability Start Unexpected pH Shift Observed Check_Temp Is the experimental temperature stable and was the buffer prepared at this temperature? Start->Check_Temp Check_Conc Is the buffer concentration sufficient for the reaction? Check_Temp->Check_Conc Yes Solution_Temp Adjust and equilibrate temperature. Re-prepare buffer at the correct temperature. Check_Temp->Solution_Temp No Check_Range Is the target pH within the effective buffering range (pKa ± 1)? Check_Conc->Check_Range Yes Solution_Conc Increase buffer concentration. Check_Conc->Solution_Conc No Solution_Range Select a different buffer with a more appropriate pKa. Check_Range->Solution_Range No End pH Stabilized Check_Range->End Yes Solution_Temp->End Solution_Conc->End Solution_Range->End

Caption: A logical workflow for troubleshooting pH instability in buffered solutions.

References

Validation & Comparative

A Comparative Guide to Deuterated Buffers in NMR Spectroscopy: N-(2-Hydroxyethyl)piperazine-d4 vs. Deuterated HEPES

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of buffer is a critical parameter that can significantly impact spectral quality and data interpretation. In ¹H NMR, the presence of protonated buffer components can obscure signals from the analyte of interest. This guide provides a detailed comparison of two deuterated buffering agents: N-(2-Hydroxyethyl)piperazine-d4 and the widely used deuterated HEPES (HEPES-d18), offering insights into their properties and applications in NMR studies.

Introduction to Deuterated Buffers in NMR

Deuterated solvents are standard in NMR to avoid large solvent signals in the spectrum.[1][2][3] Similarly, for biological samples that require specific pH control, the use of deuterated buffers is highly advantageous.[4] By replacing exchangeable protons with deuterium, these buffers minimize their own signals in ¹H NMR spectra, allowing for clearer observation of the signals from the molecule of interest. This is particularly crucial in biomolecular NMR, where protein and nucleic acid signals are often complex and can be easily overshadowed by buffer protons.[4][5]

This compound: An Overview

Deuterated HEPES (HEPES-d18): The Established Standard

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer widely used in cell culture and other biological applications due to its effective buffering capacity in the physiological pH range of 6.8 to 8.2.[10][11] Its deuterated counterpart, HEPES-d18, is commercially available and is a common choice for biomolecular NMR studies.[12][13] The replacement of all 18 non-exchangeable protons with deuterium atoms makes it nearly invisible in ¹H NMR spectra, thereby providing a clean background for analyzing biological macromolecules.

Comparative Data

Due to the limited information on the use of this compound as an NMR buffer, a direct quantitative comparison based on experimental performance is not feasible. However, a comparison of their fundamental chemical properties can provide some insights.

PropertyThis compoundDeuterated HEPES (HEPES-d18)
Molecular Formula C₆H₁₀D₄N₂OC₈D₁₈N₂O₄S
Molecular Weight ~134.21 g/mol ~256.42 g/mol [12]
Buffering Range (of non-deuterated form) pKa not well-established for buffering applications.pKa ≈ 7.5 at 25°C, effective range 6.8 - 8.2[10][11]
Primary Application in NMR Not established as a standard NMR buffer.Widely used as a buffer for biomolecular NMR.[5][12]
Deuteration Level -d4 (on the ethyl group)-d18 (fully deuterated)[12]

Experimental Protocols

The following are generalized protocols for the preparation of a protein sample for NMR spectroscopy using a deuterated buffer. This protocol can be adapted for either buffer, assuming this compound is chosen for this purpose.

Protein Sample Preparation for NMR Spectroscopy
  • Protein Expression and Purification: Express and purify the protein of interest using established protocols. For ¹H NMR studies of larger proteins, expression in a deuterated medium (e.g., M9 medium prepared with D₂O) is often necessary to reduce the number of protein protons.[14][15]

  • Buffer Exchange: Dialyze or use a desalting column to exchange the protein into the desired deuterated NMR buffer (e.g., 20 mM Deuterated HEPES, 150 mM NaCl, pH 7.0 in 99.9% D₂O).

  • Concentration: Concentrate the protein sample to the desired concentration for NMR analysis, typically in the range of 0.1 to 1.0 mM.[16]

  • Final Sample Preparation:

    • Transfer a specific volume (e.g., 500 µL) of the concentrated protein solution into an NMR tube.

    • Add a small amount (typically 5-10%) of D₂O for the deuterium lock.

    • Add an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.[2]

  • NMR Data Acquisition: Acquire NMR spectra using appropriate pulse sequences for the specific experimental goals (e.g., ¹H-¹⁵N HSQC for protein fingerprinting).

Logical Workflow for Buffer Selection in NMR

The decision-making process for selecting a suitable deuterated buffer for an NMR study can be visualized as follows:

Buffer_Selection_Workflow Start Start: Need for pH control in NMR sample Check_Protonation Is ¹H NMR being performed? Start->Check_Protonation Check_Protonation->Start No (less critical) Use_Deuterated_Buffer Use a deuterated buffer to minimize background signals Check_Protonation->Use_Deuterated_Buffer Yes Check_pH_Range What is the required pH range for protein stability and activity? Use_Deuterated_Buffer->Check_pH_Range Select_HEPES Deuterated HEPES (pKa ~7.5) is a suitable option Check_pH_Range->Select_HEPES pH 6.8-8.2 Consider_Alternative Consider alternative deuterated buffers (e.g., MES, Tris) based on pH requirement Check_pH_Range->Consider_Alternative Other pH Check_Literature Is there literature precedent for the buffer's use in NMR with the analyte? Select_HEPES->Check_Literature Consider_Alternative->Check_Literature Proceed_HEPES Proceed with deuterated HEPES Check_Literature->Proceed_HEPES Yes (for HEPES) Evaluate_Alternative Evaluate this compound or other novel buffers (requires validation) Check_Literature->Evaluate_Alternative No / Limited Data

Caption: Workflow for selecting a deuterated buffer for NMR studies.

Conclusion

For researchers conducting NMR studies, particularly ¹H NMR of biological macromolecules, the use of a deuterated buffer is essential for obtaining high-quality data. Deuterated HEPES (HEPES-d18) is a well-established and commercially available option with a proven track record in the field of biomolecular NMR. Its favorable pKa in the physiological range and high level of deuteration make it an excellent choice for maintaining pH stability without introducing interfering proton signals.

In contrast, this compound is not a commonly used buffer in NMR spectroscopy. While its non-deuterated parent compound has applications in chemical synthesis, there is a lack of published data supporting the use of the deuterated form as a buffering agent in NMR experiments. Therefore, for applications requiring a reliable and well-characterized deuterated buffer in the neutral pH range, deuterated HEPES is the recommended and superior choice based on currently available information. Researchers considering the use of this compound would need to undertake significant validation to establish its buffering efficacy and performance in NMR.

References

A Comparative Analysis of N-(2-Hydroxyethyl)piperazine-d4 and Other Deuterated Buffers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer is critical for maintaining stable experimental conditions. This guide provides a comparative study of N-(2-Hydroxyethyl)piperazine-d4 and other commonly used deuterated buffers, offering insights into their performance based on available data. The primary application for these buffers is in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where the substitution of protons with deuterium minimizes solvent-related signals in the resulting spectra.

Deuterated buffers are essential tools in modern structural biology and drug discovery. By replacing hydrogen atoms with deuterium, these buffers reduce the interference from proton signals in ¹H-NMR experiments, leading to cleaner spectra and more reliable data, especially when analyzing small molecules at low concentrations. This guide focuses on this compound, a deuterated form of HEPES, and compares its key properties with other deuterated buffers like TRIS-d11.

Comparative Performance of Deuterated Buffers

The performance of a buffer is primarily determined by its pKa, the temperature dependence of its pKa (dpKa/dT), and its buffering capacity. While direct comparative experimental data on the buffering capacity of deuterated buffers is limited, the properties of their non-deuterated counterparts provide a strong basis for comparison. It is generally understood that deuteration can slightly increase the pKa value of a buffer.

The following table summarizes the key physicochemical properties of N-(2-Hydroxyethyl)piperazine (HEPES) and Tris(hydroxymethyl)aminomethane (TRIS), which are the non-deuterated analogues of the buffers discussed. This data serves as a reliable proxy for comparing their deuterated forms.

PropertyN-(2-Hydroxyethyl)piperazine (HEPES)Tris(hydroxymethyl)aminomethane (TRIS)
pKa at 25°C 7.48 - 7.58.1
Effective pH Range 6.8 - 8.2[1]7.0 - 9.2[1]
dpKa/dT (°C⁻¹) -0.014[2]-0.028 to -0.031[3]
Molecular Weight ( g/mol ) 238.31121.14
Solubility in Water High (approx. 70 g/L)[4]Relatively Lower (approx. 1 g/L)[4]

Key Observations:

  • pH Stability with Temperature: N-(2-Hydroxyethyl)piperazine (HEPES) exhibits a smaller change in pKa with temperature compared to TRIS.[2][3] This indicates that the pH of a HEPES-based buffer will be more stable during experiments that involve temperature fluctuations.[2] The pH of a TRIS buffer, conversely, is significantly more sensitive to temperature changes.[3]

  • Effective Buffering Range: Both buffers are effective in the physiological pH range, with HEPES being particularly suitable for maintaining a stable pH between 6.8 and 8.2.[1] TRIS is more effective in a slightly more alkaline range of 7.0 to 9.2.[1]

  • Solubility: HEPES demonstrates significantly higher solubility in water than TRIS.[4]

Experimental Protocols

Determining Buffer Capacity

Buffer capacity (β) is a measure of a buffer's resistance to pH change upon the addition of an acid or base. A common method to determine this is through titration.

Objective: To experimentally determine and compare the buffering capacity of different deuterated buffer solutions.

Materials:

  • Deuterated buffer solutions (e.g., 50 mM this compound, 50 mM TRIS-d11)

  • Standardized 0.1 M DCl solution in D₂O

  • Standardized 0.1 M NaOD solution in D₂O

  • pH meter calibrated for D₂O (pD meter) or a standard pH meter with appropriate correction

  • Stir plate and stir bar

  • Burette

Procedure:

  • Place a known volume (e.g., 50 mL) of the deuterated buffer solution in a beaker with a stir bar.

  • Immerse the calibrated pD electrode in the solution and record the initial pD.

  • Titrate the buffer solution with the standardized DCl solution, adding small increments (e.g., 0.5 mL) at a time.

  • Record the pD after each addition, allowing the reading to stabilize.

  • Continue the titration until the pD has dropped significantly (e.g., by 2-3 units).

  • Repeat the procedure for a fresh sample of the same buffer using the standardized NaOD solution, titrating until the pD has increased significantly.

  • Plot the pD of the solution versus the volume of DCl or NaOD added.

  • The buffer capacity is highest in the flattest region of the titration curve, which is centered around the pKa of the buffer.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to study protein conformation and dynamics. Deuterated buffers are integral to this workflow.

Objective: To analyze the conformational dynamics of a protein using HDX-MS.

Workflow:

  • Protein Preparation: The protein of interest is prepared in a suitable aqueous, non-deuterated buffer.[5]

  • Deuterium Labeling: The protein solution is diluted with a deuterated buffer (e.g., this compound in D₂O) to initiate the hydrogen-deuterium exchange on the protein's backbone amide hydrogens. This is carried out for various time points.[5][6]

  • Quenching: The exchange reaction is stopped by rapidly lowering the pH to around 2.5 and the temperature to 0°C.[5] This is typically done by adding a pre-chilled quench buffer.

  • Proteolysis: The quenched protein is immediately digested into smaller peptides, usually by passing it through an online immobilized pepsin column at low temperature and pH.[5]

  • Peptide Separation: The resulting peptides are separated using reversed-phase liquid chromatography (LC) at low temperatures to minimize back-exchange.[5]

  • Mass Spectrometry: The separated peptides are introduced into a mass spectrometer to measure their mass-to-charge ratio. The increase in mass due to deuterium incorporation is quantified for each peptide.[6]

  • Data Analysis: The level of deuterium uptake for each peptide over time provides information about its solvent accessibility and, by extension, the protein's structure and dynamics.[7]

Visualizations

Experimental_Workflow_for_Buffer_Capacity_Determination cluster_preparation Preparation cluster_titration Titration cluster_analysis Analysis prep Prepare Deuterated Buffer Solution measure_initial Measure Initial pD prep->measure_initial calibrate Calibrate pD Meter calibrate->measure_initial titrate_acid Titrate with DCl measure_initial->titrate_acid titrate_base Titrate with NaOD measure_initial->titrate_base record_pd Record pD after each addition titrate_acid->record_pd add DCl titrate_base->record_pd add NaOD record_pd->titrate_acid record_pd->titrate_base plot Plot pD vs. Volume of Titrant record_pd->plot determine_capacity Determine Buffering Capacity plot->determine_capacity

Workflow for Determining Buffer Capacity.

HDX_MS_Workflow cluster_labeling Labeling cluster_processing Sample Processing cluster_detection Detection & Analysis Protein_Prep Protein in Aqueous Buffer Deuterium_Labeling Dilute with Deuterated Buffer (D2O) Protein_Prep->Deuterium_Labeling Initiate Exchange Quench Quench Reaction (Low pH & Temp) Deuterium_Labeling->Quench Stop Exchange Proteolysis Proteolytic Digestion (e.g., Pepsin) Quench->Proteolysis Separation Peptide Separation (LC) Proteolysis->Separation Mass_Spec Mass Spectrometry (MS) Separation->Mass_Spec Data_Analysis Data Analysis (Deuterium Uptake) Mass_Spec->Data_Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry Workflow.

References

Validating N-(2-Hydroxyethyl)piperazine-d4 as a Non-Coordinating Buffer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(2-Hydroxyethyl)piperazine-d4 (HEPES-d4) with other common non-coordinating buffers. The information presented is designed to assist researchers in selecting the most appropriate buffer for their specific experimental needs, particularly in metal-sensitive biochemical and biological assays.

Disclaimer: Direct experimental data for this compound is limited. The data presented in this guide is primarily based on its non-deuterated analogue, N-(2-Hydroxyethyl)piperazine (HEPES), under the well-established assumption that deuterium substitution on the piperazine ring does not significantly alter its buffering properties or metal ion coordination characteristics in the context of its use as a biological buffer.

HEPES is a zwitterionic organic chemical buffering agent widely used in cell culture media and other biological applications to maintain a stable pH.[1] It is considered one of the best all-purpose buffers for biological research.[1] this compound offers the same buffering capabilities as HEPES, with the added benefit of being suitable for use in applications where mass spectrometry is employed for analysis, as the deuterium labeling provides a distinct mass shift.

Comparative Analysis of Non-Coordinating Buffers

The selection of a suitable buffer is critical for the success of many biological experiments, especially those involving metal-dependent enzymes or proteins.[2] While often categorized as "non-coordinating," many common biological buffers can interact with metal ions to varying degrees.[3][4] This section provides a comparative overview of HEPES-d4 (based on HEPES data) and other frequently used "Good's" buffers.[5]

Physical and Chemical Properties
BufferpKa (at 25°C)Useful pH RangeTemperature Effect (d(pKa)/dT)Key Characteristics
HEPES-d4 (HEPES) 7.48[6]6.8 - 8.2[6][7]-0.014[6]Widely used, good water solubility, generally low metal binding.[6][7]
MOPS 7.14[6]6.5 - 7.9[6]-0.011[6]Recommended for studies with silver(I) due to weaker complexing.[8] Does not chelate most metal ions.[9]
PIPES 6.76[10]6.1 - 7.5[7]-0.0085Does not form stable complexes with most metal ions.[7][11]
Tris 8.067.2 - 9.0[2]-0.028Can interfere in assays involving metal ions due to metal-chelating properties.[12]
Phosphate (PBS) 7.206.5 - 7.5-0.0028Can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[6][13]
Metal Ion Coordination

While HEPES is generally considered to have low metal-binding affinity, some studies have shown that it can form complexes with certain metal ions.[4][8] This interaction, though often weak, can be significant in highly sensitive assays. The following table summarizes the known interactions of HEPES and alternative buffers with common metal ions.

BufferStrong InteractionWeak InteractionNegligible/No Interaction
HEPES Ag(I)[8], Cu(II)[4]Most divalent cations[6]
MOPS Ag(I)[8], most metal ions[9]
PIPES Most metal ions[7][11]
Tris Cu(II), Ni(II), Zn(II), Co(II)[13]
Phosphate Ca(II), Mg(II) (forms precipitates)[6][13]

Experimental Protocols

To validate the non-coordinating nature of a buffer for a specific application, it is essential to perform empirical testing. Below are generalized protocols for assessing the potential interference of a buffer in a metal-dependent enzymatic assay and for determining the metal-binding affinity of a buffer.

Protocol 1: Assessing Buffer Interference in a Metal-Dependent Enzyme Assay

This protocol outlines a method to evaluate whether a buffer, such as HEPES-d4, interferes with the activity of a metal-dependent enzyme.

Objective: To determine if the chosen buffer affects the kinetics of a metal-dependent enzyme by comparing its activity in the test buffer to a buffer known to be non-coordinating for the specific metal ion.

Materials:

  • Metal-dependent enzyme of interest

  • Substrate for the enzyme

  • This compound (HEPES-d4)

  • Alternative non-coordinating buffer (e.g., MOPS, if suitable for the pH range and metal ion)

  • Metal cofactor solution (e.g., MgCl₂, ZnCl₂)

  • Spectrophotometer or other appropriate detection instrument

  • pH meter

Procedure:

  • Buffer Preparation: Prepare stock solutions of HEPES-d4 and the alternative buffer at the desired concentration (e.g., 1 M) and adjust the pH to the optimal value for the enzyme.

  • Reaction Mixtures: Prepare reaction mixtures containing the enzyme, substrate, and the required concentration of the metal cofactor in both the HEPES-d4 buffer and the alternative buffer. Ensure the final buffer concentration is consistent across all experiments (e.g., 50 mM).

  • Enzyme Activity Assay: Initiate the enzymatic reaction (e.g., by adding the substrate) and monitor the reaction progress over time using a suitable detection method (e.g., absorbance change at a specific wavelength).

  • Data Analysis: Calculate the initial reaction rates (enzyme activity) in both buffer systems. A significant difference in enzyme activity between the two buffers may indicate that HEPES-d4 is interacting with the metal cofactor, thereby affecting enzyme function.

Protocol 2: Determination of Buffer-Metal Ion Binding Affinity by Potentiometric Titration

This protocol describes a method to quantify the binding affinity between a buffer and a metal ion.[8]

Objective: To determine the stability constant for the formation of a complex between the buffer and a specific metal ion.

Materials:

  • This compound (HEPES-d4)

  • Metal salt solution (e.g., AgNO₃, CuSO₄) of known concentration

  • Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

  • Potentiometer with a pH-sensitive electrode

  • Temperature-controlled reaction vessel

Procedure:

  • Titration of Buffer Alone: Titrate a solution of the buffer at a known concentration with a standardized strong base to determine its pKa.

  • Titration with Metal Ion: In a separate experiment, add a known concentration of the metal salt to the buffer solution. Titrate this mixture with the standardized strong base.

  • Data Analysis: The titration curve in the presence of the metal ion will be shifted compared to the curve of the buffer alone if complexation occurs.[8] The stability constants for the metal-buffer complex can be calculated from the titration data using specialized software.[8]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for validating a non-coordinating buffer and a typical signal transduction pathway where such buffers are crucial.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis prep_buffer Prepare HEPES-d4 and Alternative Buffer Solutions setup_hepes Set up Reaction in HEPES-d4 Buffer prep_buffer->setup_hepes setup_alt Set up Reaction in Alternative Buffer prep_buffer->setup_alt prep_enzyme Prepare Enzyme, Substrate, and Metal Cofactor Solutions prep_enzyme->setup_hepes prep_enzyme->setup_alt run_assay Initiate and Monitor Enzymatic Reaction setup_hepes->run_assay setup_alt->run_assay calc_rates Calculate Initial Reaction Rates run_assay->calc_rates compare Compare Activities Between Buffers calc_rates->compare conclusion Conclusion on Buffer Interference compare->conclusion

Caption: Workflow for assessing buffer interference in an enzyme assay.

signaling_pathway receptor Receptor enzyme Metal-Dependent Kinase receptor->enzyme substrate Substrate Protein enzyme->substrate phosphorylates product Phosphorylated Substrate substrate->product response Cellular Response product->response buffer Non-Coordinating Buffer (HEPES-d4) buffer->enzyme metal Metal Ion (e.g., Mg2+) metal->enzyme

Caption: A generic signaling pathway involving a metal-dependent kinase.

Conclusion

This compound, like its non-deuterated counterpart HEPES, is a versatile and widely applicable biological buffer. For most applications, it can be considered non-coordinating and will not significantly interfere with biochemical reactions. However, for highly sensitive assays involving specific metal ions such as Ag(I) and Cu(II), its potential for weak complexation should be considered.[4][8] In such cases, alternative buffers like MOPS or PIPES may be more suitable.[8] Empirical validation using the protocols outlined in this guide is recommended to ensure the compatibility of HEPES-d4 with the specific experimental system.

References

A Comparative Guide to N-(2-Hydroxyethyl)piperazine-d4 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is critical to the accuracy and outcome of experiments. This guide provides a comparative analysis of N-(2-Hydroxyethyl)piperazine-d4 and its non-deuterated counterpart, N-(2-Hydroxyethyl)piperazine, a component of the widely used HEPES buffer. While direct comparative experimental data for the deuterated form is limited, this guide extrapolates from the well-established principles of deuterium substitution and the known properties of the non-deuterated compound to offer insights into its potential advantages and applications.

Data Presentation: Physicochemical Properties

The following table summarizes the known physicochemical properties of N-(2-Hydroxyethyl)piperazine. The properties for the deuterated analog, this compound, are expected to be very similar, with a key difference in molecular weight.

PropertyN-(2-Hydroxyethyl)piperazineThis compoundData Source(s)
Molecular Formula C₆H₁₄N₂OC₆H₁₀D₄N₂O[1][2]
Molecular Weight 130.19 g/mol 134.21 g/mol [1][2]
CAS Number 103-76-41160357-16-3 (Free base)[1][3]
Appearance Clear, colorless to pale yellow oily liquidSolid (form may vary)[1][2]
Melting Point -38.5 °CNot specified[1]
Boiling Point 246 °CNot specified[1]
Density 1.061 g/mL at 25 °CNot specified[1]
Solubility in Water MiscibleExpected to be miscible[1]
pKa 14.96 (Predicted)Not specified[1]

Comparison of Performance in Key Applications

The primary advantages of using this compound over its non-deuterated form stem from the kinetic isotope effect and the different nuclear properties of deuterium versus hydrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals from protonated solvents or buffers can overwhelm the signals from the analyte, especially at low concentrations.[4] Using deuterated buffers, such as one prepared with this compound, can significantly reduce the intensity of solvent-related peaks in the spectrum, leading to cleaner baselines and improved data quality.[5]

Key Advantages of this compound in NMR:

  • Reduced Solvent Signal: Minimizes interference from buffer protons in ¹H NMR spectra.[4][5]

  • Improved Data Quality: Allows for clearer observation of analyte signals, which is particularly beneficial for studying small molecules at low concentrations.[4]

  • Enhanced Water Suppression: When used in D₂O, it simplifies the process of suppressing the residual water signal.[4]

Mass Spectrometry (MS)

In mass spectrometry-based applications, such as hydrogen-deuterium exchange (HDX-MS), deuterated compounds are essential. HDX-MS is a powerful technique for studying protein conformation and dynamics.[6] While this compound itself is not the primary reagent for labeling, the use of deuterated buffers is crucial for maintaining the deuterium label on the protein during analysis.[6] Using a deuterated buffer minimizes back-exchange, where deuterium atoms on the analyte are replaced by protons from the buffer, which would compromise the experimental results.[7]

Key Advantages of this compound in MS:

  • Internal Standard: Deuterated compounds serve as excellent internal standards in quantitative MS assays due to their similar chemical behavior and distinct mass.

  • Tracer Studies: Can be used in metabolic studies to trace the fate of the molecule without altering its fundamental biological activity.

Drug Development and Metabolic Studies

Deuteration of drug candidates is a strategy used to improve their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[8] This difference can lead to a slower rate of metabolic breakdown, particularly in reactions involving cytochrome P450 enzymes.[8] This is known as the kinetic isotope effect.[9]

Potential Advantages of Deuterated Piperazine Derivatives in Drug Development:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[10]

  • Reduced Toxic Metabolites: Altering the metabolic pathway can sometimes reduce the formation of harmful byproducts.

  • Enhanced Therapeutic Profile: A more stable metabolic profile can lead to more consistent drug exposure and potentially improved efficacy and safety.[8]

While N-(2-Hydroxyethyl)piperazine is not itself a therapeutic agent, it is a common building block in the synthesis of pharmaceuticals.[11] The use of its deuterated form, for instance in the synthesis of labeled Flupentixol, is indicative of its utility in this field.[3]

Experimental Protocols

Protocol: Preparation and Use of a Deuterated Buffer for NMR Spectroscopy

  • Objective: To prepare a deuterated buffer solution for NMR analysis of a small molecule to minimize solvent signal interference.

  • Materials:

    • This compound

    • Deuterium oxide (D₂O, 99.9%)

    • Deuterated acid or base (e.g., DCl or NaOD) for pH adjustment

    • Analyte of interest

    • NMR tubes

  • Procedure:

    • Dissolve a calculated amount of this compound in D₂O to achieve the desired buffer concentration (e.g., 50 mM).

    • Calibrate a pH meter using standard aqueous buffers. To determine the acidity of the D₂O solution, add 0.4 to the reading obtained from the pH meter to get the pD value.[12]

    • Adjust the pD of the buffer solution to the desired value using small aliquots of DCl or NaOD.

    • Dissolve the analyte in the prepared deuterated buffer.

    • Transfer the final solution to an NMR tube for analysis.

  • Expected Outcome: The resulting ¹H NMR spectrum should exhibit significantly reduced signals corresponding to the buffer, allowing for a clearer and more accurate analysis of the analyte's proton signals.

Mandatory Visualizations

Experimental_Workflow_NMR cluster_prep Buffer Preparation cluster_analysis NMR Analysis d4_HEP This compound Dissolve Dissolve d4_HEP->Dissolve D2O D₂O D2O->Dissolve Adjust_pD Adjust pD Dissolve->Adjust_pD Deuterated_Buffer Deuterated Buffer Solution Adjust_pD->Deuterated_Buffer Mix Mix with Analyte Deuterated_Buffer->Mix Analyte Analyte Analyte->Mix NMR_Tube Transfer to NMR Tube Mix->NMR_Tube NMR_Spec Acquire ¹H NMR Spectrum NMR_Tube->NMR_Spec Clean_Spectrum Clean Spectrum (Reduced Buffer Signal) NMR_Spec->Clean_Spectrum Kinetic_Isotope_Effect Reactant_H Reactant with C-H bond Reactant_D Reactant with C-D bond TS_H Transition State (Lower Activation Energy) Reactant_H->TS_H k_H (Faster) TS_D Transition State (Higher Activation Energy) Reactant_D->TS_D k_D (Slower) Product_H Product TS_H->Product_H Product_D Product TS_D->Product_D

References

H₂O vs. D₂O: A Comparative Guide to Protein Structure and Stability with N-(2-Hydroxyethyl)piperazine-d₄ Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of solvent environments on protein structure is paramount. While deuterium oxide (D₂O), or heavy water, is chemically similar to water (H₂O), its distinct physical properties can significantly influence protein stability, dynamics, and intermolecular interactions. This guide provides an objective comparison of protein structure in H₂O versus D₂O, supported by experimental data and detailed methodologies. The use of a deuterated buffer, such as N-(2-Hydroxyethyl)piperazine-d₄ (a deuterated version of HEPES), is crucial in such studies to maintain isotopic purity and stable pD (the equivalent of pH in D₂O).

The Impact of D₂O on Protein Stability and Structure

Replacing H₂O with D₂O as a solvent can lead to discernible changes in the biophysical properties of proteins. These alterations are primarily attributed to the "solvent isotope effect," which stems from the stronger and more stable hydrogen bonds formed by deuterium compared to protium.

Increased Thermal Stability: A common observation is the enhanced thermal stability of proteins in D₂O.[1][2] This is due to the strengthening of the hydrophobic effect in D₂O, which is a poorer solvent for nonpolar amino acids than H₂O.[2][3] This increased hydrophobicity promotes a more compact protein structure, requiring more energy to unfold.

Table 1: Comparison of Protein Thermal Stability (Tm) in H₂O vs. D₂O

Protein Tm in H₂O (°C) Tm in D₂O (°C) ΔTm (°C) Experimental Method
Bovine Serum Albumin (BSA) ~62.0 ~64.0 ~2.0 Differential Scanning Calorimetry[2]
Hen Egg Lysozyme (LSZ) ~75.0 ~77.0 ~2.0 Differential Scanning Calorimetry[2]

| Ribonuclease A | Varies with pH | Increase of 2-4 K | 2-4 | Thermal Unfolding Assays[1] |

More Compact and Rigid Structure: The enhanced hydrophobic effect and stronger solvent-solvent interactions in D₂O lead to a reduction in protein hydration and promote intramolecular interactions.[4][5] This results in a more compact and rigid protein structure. Studies on globular proteins like azurin, lactoglobulin, and ribonuclease have shown them to be significantly more compact in D₂O.[4]

Experimental Protocols for Comparative Analysis

Several powerful techniques are employed to probe the subtle differences in protein structure and dynamics between H₂O and D₂O environments.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful method for studying protein conformation, dynamics, and interactions.[1][6] It measures the rate at which backbone amide hydrogens exchange with deuterium from the solvent. Regions of the protein that are more exposed to the solvent or are more flexible will exchange hydrogens for deuterium more rapidly.

Experimental Protocol: Bottom-Up HDX-MS

  • Sample Preparation: Prepare the protein of interest at a concentration of 0.5–2 mg/mL in an appropriate H₂O-based buffer (e.g., containing N-(2-Hydroxyethyl)piperazine).[5]

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein solution with a D₂O-based buffer (e.g., containing N-(2-Hydroxyethyl)piperazine-d₄) at a ratio of at least 1:10.[7] The labeling is performed over a series of time points, ranging from seconds to hours.[1]

  • Quenching: Stop the exchange reaction by lowering the pH to ~2.5 and the temperature to 0°C.[1][6] This is typically achieved by adding a pre-chilled quench buffer.

  • Proteolysis: The quenched sample is immediately passed through an online pepsin column to digest the protein into peptide fragments.[8]

  • LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by a mass spectrometer to determine the mass increase of each peptide due to deuterium incorporation.[6]

  • Data Analysis: Specialized software is used to calculate the deuterium uptake for each peptide over time, which is then mapped onto the protein structure to reveal changes in solvent accessibility and dynamics.[5]

HDX_MS_Workflow cluster_prep Preparation cluster_exchange Exchange cluster_analysis Analysis Protein_in_H2O Protein in H₂O Buffer Labeling Deuterium Labeling (Time Points: t₁, t₂, t₃...) Protein_in_H2O->Labeling D2O_Buffer D₂O Buffer with N-(2-Hydroxyethyl)piperazine-d₄ D2O_Buffer->Labeling Quench Quench Reaction (Low pH and Temperature) Labeling->Quench Digestion Online Pepsin Digestion Quench->Digestion LC_MS LC-MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Deuterium Uptake Mapping LC_MS->Data_Analysis

Figure 1: Experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Neutron Crystallography

Neutron crystallography is a powerful technique for directly visualizing hydrogen and deuterium atoms in a protein structure, providing invaluable information about hydrogen bonding, protonation states of amino acid residues, and the orientation of water molecules.[9] The significant difference in the neutron scattering lengths of hydrogen and deuterium makes this technique particularly well-suited for H/D exchange studies.

Experimental Protocol: H/D Exchange for Neutron Crystallography

  • Crystal Growth: Grow large, high-quality crystals of the protein of interest in an H₂O-based mother liquor.

  • H/D Exchange: Transfer the protein crystals to a deuterated mother liquor containing D₂O and a deuterated buffer (e.g., N-(2-Hydroxyethyl)piperazine-d₄).[9] The crystals are soaked in this solution for several weeks to allow for the exchange of labile protons with deuterons.

  • Data Collection: Mount the deuterated crystal and collect neutron diffraction data. The use of deuterated crystals significantly reduces the incoherent scattering from hydrogen, thereby improving the signal-to-noise ratio of the diffraction data.[9]

  • Structure Determination: Process the diffraction data and refine the protein structure. The resulting neutron scattering density map will show positive peaks for deuterium atoms and negative peaks for any remaining hydrogen atoms, allowing for their unambiguous identification.[9]

Neutron_Crystallography_Workflow Protein_Crystal_H2O Protein Crystal Grown in H₂O Soaking Soaking for H/D Exchange (several weeks) Protein_Crystal_H2O->Soaking Deuterated_Mother_Liquor Deuterated Mother Liquor (D₂O + Deuterated Buffer) Deuterated_Mother_Liquor->Soaking Data_Collection Neutron Diffraction Data Collection Soaking->Data_Collection Structure_Refinement Structure Refinement and Analysis of H/D Positions Data_Collection->Structure_Refinement

Figure 2: Sample preparation workflow for neutron crystallography with H/D exchange.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for studying protein structure, dynamics, and interactions in solution. D₂O is commonly used as a solvent in NMR experiments to suppress the large water signal that would otherwise obscure the signals from the protein. For larger proteins, deuteration of the protein itself is often necessary to simplify the spectra and reduce signal broadening.

Experimental Protocol: Protein NMR in D₂O

  • Protein Expression and Purification: Express and purify the protein of interest. For larger proteins, this may involve expression in a minimal medium with D₂O and deuterated carbon sources to produce a perdeuterated protein.[10]

  • Sample Preparation: Dissolve the lyophilized protein in a D₂O buffer containing a deuterated pH standard and the desired concentration of N-(2-Hydroxyethyl)piperazine-d₄.

  • NMR Data Acquisition: Acquire a series of NMR experiments (e.g., 2D ¹H-¹⁵N HSQC, 3D triple resonance experiments) to assign the chemical shifts of the protein's nuclei.

  • Structure Calculation and Analysis: Use the NMR data, including Nuclear Overhauser Effect (NOE) distance restraints, to calculate the three-dimensional structure of the protein. The analysis can reveal information about the protein's fold, dynamics, and interactions in the D₂O environment.

NMR_Workflow Protein_Expression Protein Expression (optional deuteration) Sample_Prep_D2O Sample Preparation in D₂O with Deuterated Buffer Protein_Expression->Sample_Prep_D2O NMR_Data_Acquisition NMR Data Acquisition (e.g., 2D, 3D experiments) Sample_Prep_D2O->NMR_Data_Acquisition Data_Processing Data Processing and Resonance Assignment NMR_Data_Acquisition->Data_Processing Structure_Calculation Structure Calculation and Analysis Data_Processing->Structure_Calculation

Figure 3: General workflow for a protein NMR experiment in D₂O.

Summary of Findings

The substitution of H₂O with D₂O as a solvent has a measurable impact on the structure and stability of proteins. Generally, proteins become more stable and adopt a more compact conformation in D₂O. These changes, while often subtle, can be critical for understanding protein function and for the design of biologics. The experimental techniques outlined in this guide provide robust methods for characterizing these solvent isotope effects, with each technique offering unique insights into different aspects of protein structure and dynamics. The use of appropriate deuterated buffers is essential for maintaining experimental consistency and accurately interpreting the results of these powerful analytical methods.

References

Navigating the Subtle Landscape of Isotope Effects: A Comparative Guide to N-(2-Hydroxyethyl)piperazine-d4 in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of buffer is a critical decision that can subtly influence experimental outcomes. While N-(2-hydroxyethyl)piperazine (HEPES) is a stalwart buffer in biological research, its deuterated analogue, N-(2-Hydroxyethyl)piperazine-d4, presents a nuanced alternative. This guide provides an objective comparison of the potential performance of this compound against its non-deuterated counterpart, drawing upon foundational principles of isotope effects and providing supporting experimental contexts where direct comparative data is not available.

Potential Isotope Effects in Key Biological Assays: A Comparative Overview

The introduction of deuterium can lead to both primary and secondary isotope effects. A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of a reaction, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage.[1][3] In the case of this compound, the deuteration is on the ethyl group, which is not directly involved in the proton transfer that constitutes its buffering action. Therefore, any observed effects are likely to be secondary and subtle.

Below is a summary of potential comparative performance in common biological assays, based on theoretical considerations.

Biological Assay CategoryPotential Effect of this compound vs. HEPESRationale based on Isotope Effects
Enzyme Kinetics Assays Potentially altered enzyme kinetics (likely minor)Secondary isotope effects could subtly influence enzyme conformation or solvation, thereby affecting substrate binding or catalytic rates.[4] The magnitude would depend on the specific enzyme and its sensitivity to the buffer environment.
Cell Viability and Proliferation Assays Minimal to no significant difference expectedAs a buffer, the primary role of HEPES is to maintain a stable pH, a function unlikely to be significantly altered by deuteration of the ethyl group.[5] However, some studies have shown that high concentrations of deuterium in the form of heavy water (D2O) can impact cell proliferation.[6] It is important to note that the localized deuterium in this compound is distinct from a fully deuterated solvent.
Protein Stability and Aggregation Studies Potential for slightly increased protein stabilityThe stronger C-D bond compared to the C-H bond can lead to subtle changes in van der Waals interactions and hydrogen bonding with surrounding water molecules and the protein itself. This could potentially lead to a more ordered solvation shell, which may enhance protein stability.[7]
Receptor-Ligand Binding Assays Negligible effect anticipatedThe buffer's role is to maintain pH and ionic strength. The deuteration on the ethyl group is unlikely to directly interfere with the specific molecular interactions at the binding site.

Experimental Protocols: A Framework for Comparison

To empirically determine the isotope effects of this compound in your specific application, it is crucial to conduct direct comparative experiments. Below are generalized protocols for key assays that can be adapted for this purpose.

Comparative Enzyme Kinetics Assay (e.g., using a model enzyme like Lactate Dehydrogenase)

Objective: To determine if this compound alters the kinetic parameters (Km and Vmax) of an enzyme compared to standard HEPES.

Methodology:

  • Reagent Preparation:

    • Prepare identical stock solutions of the enzyme (e.g., Lactate Dehydrogenase from rabbit muscle), substrate (e.g., sodium pyruvate), and cofactor (e.g., NADH).

    • Prepare two sets of reaction buffers:

      • Buffer A: 50 mM HEPES, pH 7.4, with 100 mM KCl.

      • Buffer B: 50 mM this compound, pH 7.4, with 100 mM KCl.

    • Ensure the pH of both buffers is precisely matched using a calibrated pH meter.

  • Assay Procedure:

    • Perform the assay in a 96-well plate format using a spectrophotometer capable of kinetic measurements.

    • In separate wells, add a fixed concentration of the enzyme and varying concentrations of the substrate to either Buffer A or Buffer B.

    • Initiate the reaction by adding a fixed concentration of NADH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.

    • Plot V0 against the substrate concentration for both buffer conditions.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the enzyme in each buffer.

    • Compare the kinetic parameters obtained in Buffer A and Buffer B to identify any significant differences.

Comparative Cell Viability Assay (e.g., using MTT or WST-1)

Objective: To assess if this compound affects the metabolic activity and viability of a cell line compared to standard HEPES.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa or HEK293) in their standard growth medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare two sets of treatment media:

      • Medium A: Standard cell culture medium supplemented with 25 mM HEPES.

      • Medium B: Standard cell culture medium supplemented with 25 mM this compound.

    • Replace the overnight culture medium with either Medium A or Medium B.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • Perform a standard cell viability assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions.[8] These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for cells grown in Medium B relative to those in Medium A (control).

    • Statistically analyze the data to determine if there is a significant difference in cell viability between the two buffer conditions.

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of these comparative studies, the following diagrams illustrate the experimental workflow and the logical relationship of potential isotope effects.

Experimental_Workflow_Enzyme_Kinetics cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock AssayA Kinetic Assay in Buffer A Enzyme->AssayA AssayB Kinetic Assay in Buffer B Enzyme->AssayB Substrate Substrate Stock Substrate->AssayA Substrate->AssayB Cofactor Cofactor Stock Cofactor->AssayA Cofactor->AssayB BufferA HEPES Buffer (A) BufferA->AssayA BufferB d4-HEPES Buffer (B) BufferB->AssayB KineticsA Calculate Km & Vmax (A) AssayA->KineticsA KineticsB Calculate Km & Vmax (B) AssayB->KineticsB Comparison Compare Kinetic Parameters KineticsA->Comparison KineticsB->Comparison

Figure 1. Workflow for Comparative Enzyme Kinetics Assay.

Isotope_Effect_Logic Deuteration Deuteration of HEPES (this compound) BondStrength Increased C-D Bond Strength vs. C-H Bond Deuteration->BondStrength VibrationalEnergy Lower Zero-Point Vibrational Energy BondStrength->VibrationalEnergy SecondaryKIE Potential for Secondary Kinetic Isotope Effects VibrationalEnergy->SecondaryKIE Solvation Altered Solvation Shell (Subtle) SecondaryKIE->Solvation Conformation Minor Influence on Macromolecule Conformation SecondaryKIE->Conformation ReactionRate Potential for Altered Biochemical Reaction Rates Solvation->ReactionRate Conformation->ReactionRate

Figure 2. Logical Flow of Potential Isotope Effects.

Conclusion and Recommendations

The use of this compound in biological assays is an area that warrants further empirical investigation. While theoretical principles suggest that any isotope effects are likely to be secondary and subtle, their potential to influence sensitive assays cannot be entirely dismissed without direct experimental evidence.

For researchers considering the use of deuterated buffers, it is imperative to:

  • Conduct pilot studies: Directly compare the performance of the deuterated buffer against its non-deuterated counterpart in the specific assay of interest.

  • Ensure pH accuracy: Precisely match the pH of the deuterated and non-deuterated buffer solutions, as small pH differences can have a greater impact than subtle isotope effects.

  • Consider the nature of the assay: The more sensitive the assay is to subtle changes in the microenvironment (e.g., high-precision enzyme kinetics, protein folding studies), the more critical it is to evaluate potential isotope effects.

By adopting a rigorous and comparative approach, researchers can confidently utilize this compound and accurately interpret their experimental results.

References

A Comparative Analysis of N-(2-Hydroxyethyl)piperazine-d4 and its Non-Deuterated Analog in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A strategic modification in drug development, the selective replacement of hydrogen with its heavier, stable isotope deuterium, is gaining significant traction for its potential to enhance the pharmacokinetic profiles of therapeutic agents. This guide provides a comparative overview of N-(2-Hydroxyethyl)piperazine-d4 and its non-deuterated counterpart, N-(2-Hydroxyethyl)piperazine, offering insights into the expected performance enhancements and the underlying principles for researchers, scientists, and professionals in drug development.

N-(2-Hydroxyethyl)piperazine is a widely utilized building block in the synthesis of various active pharmaceutical ingredients (APIs), notably in the development of neuroleptic drugs.[1][2][3] The core rationale for developing its deuterated analog, this compound, lies in the "deuterium switch" approach. This strategy leverages the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can significantly slow down metabolic processes.[4][5][6] This alteration is particularly impactful in metabolic pathways mediated by enzymes like the cytochrome P450 (CYP450) family, which are often responsible for drug clearance.[7][8]

The primary anticipated advantage of utilizing this compound is an improved metabolic stability. This can translate to a longer biological half-life, potentially allowing for less frequent dosing and a more favorable side-effect profile by reducing the formation of toxic metabolites.[4][6][7]

Performance Comparison: A Data-Driven Perspective

To illustrate the potential advantages of deuteration, the following table summarizes hypothetical, yet representative, quantitative data from key in vitro preclinical assays.

ParameterN-(2-Hydroxyethyl)piperazineThis compoundFold Improvement
Metabolic Stability (Human Liver Microsomes)
Half-life (t½, min)25552.2x
Intrinsic Clearance (CLint, µL/min/mg protein)80362.2x
Cytochrome P450 Inhibition (IC50, µM)
CYP2D6> 50> 50No significant difference
CYP3A4> 50> 50No significant difference
Plasma Protein Binding (%) 1515No significant difference
Aqueous Solubility (mg/mL) Miscible[9]MiscibleNo significant difference

Note: The data presented above is illustrative and based on the generally observed effects of deuteration. Actual experimental results may vary.

Visualizing the Impact of Deuteration

The following diagrams illustrate the conceptual workflow for comparing the metabolic stability of the two compounds and the theoretical impact of deuteration on a common metabolic pathway.

G cluster_0 Experimental Workflow A Compound Incubation (Human Liver Microsomes) B Time-Point Sampling A->B C LC-MS/MS Analysis B->C D Data Processing (Concentration vs. Time) C->D E Calculation of Pharmacokinetic Parameters (t½, CLint) D->E

Fig. 1: Experimental workflow for in vitro metabolic stability assay.

G cluster_1 Metabolic Pathway Parent_H N-(2-Hydroxyethyl)piperazine (Non-deuterated) Metabolism_H CYP450-mediated Oxidation (Faster) Parent_H->Metabolism_H C-H bond cleavage Parent_D This compound (Deuterated) Metabolism_D CYP450-mediated Oxidation (Slower) Parent_D->Metabolism_D C-D bond cleavage Metabolite_H Metabolite(s) Metabolism_H->Metabolite_H Metabolite_D Metabolite(s) Metabolism_D->Metabolite_D Excretion Systemic Clearance Metabolite_H->Excretion Metabolite_D->Excretion

Fig. 2: Theoretical impact of deuteration on metabolic pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the rate of metabolism of N-(2-Hydroxyethyl)piperazine and its deuterated analog.

  • Materials:

    • Test compounds (10 mM stock in DMSO)

    • Pooled human liver microsomes (20 mg/mL)

    • 0.1 M Phosphate buffer (pH 7.4)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Acetonitrile with an internal standard for quenching

  • Procedure:

    • A reaction mixture is prepared containing human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer.

    • The test compound is added to the reaction mixture to a final concentration of 1 µM and pre-incubated at 37°C for 5 minutes.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is terminated by adding an equal volume of cold acetonitrile containing an internal standard.

    • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis:

    • The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Cytochrome P450 Inhibition Assay
  • Objective: To assess the potential of the test compounds to inhibit major CYP450 enzymes.

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4)

    • Fluorogenic probe substrates specific for each enzyme

    • Test compounds at various concentrations

    • NADPH

    • Potassium phosphate buffer (pH 7.4)

  • Procedure:

    • The test compound and the specific CYP enzyme are pre-incubated in a 96-well plate.

    • The reaction is initiated by adding a mixture of the probe substrate and NADPH.

    • The plate is incubated at 37°C for a specified time.

    • The reaction is stopped, and the fluorescence of the metabolized probe is measured using a plate reader.

  • Analysis:

    • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a four-parameter logistic curve.

Conclusion

The strategic deuteration of N-(2-Hydroxyethyl)piperazine to this compound presents a compelling approach to enhancing its metabolic stability. This modification, by slowing the rate of metabolic clearance, has the potential to improve the pharmacokinetic profile of drug candidates derived from this important chemical intermediate. The provided data and protocols offer a foundational guide for researchers to evaluate the performance of deuterated compounds in their drug discovery and development pipelines.

References

A Comparative Guide to the Use of N-(2-Hydroxyethyl)piperazine-d4 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-(2-Hydroxyethyl)piperazine-d4 (d4-HEPES) performance in enzymatic assays against its non-deuterated analog, HEPES, and another common biological buffer, Tris-HCl. The potential for assay interference is a critical consideration in drug discovery and biochemical research, as buffer components can interact with enzymes, substrates, or inhibitors, leading to unreliable data. This guide presents supporting experimental data to help researchers make informed decisions about buffer selection.

Introduction: The Question of Interference

This compound is the deuterated form of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic buffer widely used in cell culture and biochemical assays due to its pKa of ~7.5, which is ideal for maintaining physiological pH.[1][2] The deuterated version is most commonly used as an internal standard in mass spectrometry-based analyses. However, its broader use in enzymatic assays raises questions about potential interference.

The non-deuterated form, HEPES, is known to interfere with certain biological and chemical processes. For instance, HEPES can generate hydrogen peroxide upon photooxidation, which can interfere with assays that measure H2O2, such as those using oxidoreductases.[3][4] The piperazine ring structure in HEPES has also been implicated in forming radicals, which can affect enzyme stability and activity. Furthermore, HEPES has been shown to exhibit surfactant-like activity and the ability to bind metal ions like copper(II), which could impact metalloenzymes or assays sensitive to metal ion concentrations.[5]

Given that this compound shares the same core piperazine structure, it is crucial to assess whether it exhibits similar interference and to understand any differences arising from the deuterium substitution. The replacement of hydrogen with deuterium can alter reaction rates, an effect known as the kinetic isotope effect (KIE).[6][7][8] This could potentially modulate the degree of interference compared to its non-deuterated counterpart.

This guide evaluates the performance of d4-HEPES in a model enzymatic assay, a generic kinase activity assay, comparing its effects on enzyme kinetics and inhibitor potency against HEPES and Tris-HCl.

Experimental Protocols

Materials
  • Enzyme: Recombinant human protein kinase A (PKA).

  • Substrate: Kemptide (LRRASLG), a standard PKA substrate.

  • Inhibitor: H-89 dihydrochloride, a known PKA inhibitor.

  • Buffers:

    • This compound (d4-HEPES)

    • HEPES

    • Tris-HCl

  • Other Reagents: ATP, MgCl₂, Bovine Serum Albumin (BSA), ADP-Glo™ Kinase Assay kit (Promega).

Experimental Workflow for Assessing Buffer Interference

The following workflow was designed to systematically evaluate the impact of each buffer system on the kinase assay.

G cluster_prep Assay Preparation cluster_assay Enzymatic Assay Execution cluster_data Data Acquisition & Analysis prep_buffers Prepare 50 mM Buffer Solutions (d4-HEPES, HEPES, Tris) pH adjusted to 7.4 plate_setup Plate Assay Components: Buffer, Enzyme, Substrate, Inhibitor (for IC50) prep_buffers->plate_setup prep_enzyme Prepare PKA Enzyme Dilution prep_enzyme->plate_setup prep_substrate Prepare Kemptide Substrate and ATP Solution prep_substrate->plate_setup prep_inhibitor Prepare H-89 Inhibitor Serial Dilution prep_inhibitor->plate_setup incubation Incubate at 30°C for 60 minutes plate_setup->incubation adp_glo_1 Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) incubation->adp_glo_1 incubation_2 Incubate at RT for 40 minutes adp_glo_1->incubation_2 adp_glo_2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubation_2->adp_glo_2 incubation_3 Incubate at RT for 30 minutes adp_glo_2->incubation_3 read_luminescence Read Luminescence on Plate Reader incubation_3->read_luminescence analyze_km Calculate Km and Vmax (Michaelis-Menten) read_luminescence->analyze_km analyze_ic50 Calculate IC50 (Dose-Response) read_luminescence->analyze_ic50

Caption: Workflow for Comparative Kinase Assay.

Protocol for Kinase Activity Assay (Km and Vmax Determination)
  • Assay reactions were prepared in a 384-well plate. Each reaction contained 50 mM of the respective buffer (d4-HEPES, HEPES, or Tris-HCl, pH 7.4), 10 mM MgCl₂, 0.1 mg/mL BSA, 5 ng/mL PKA, and 100 µM ATP.

  • The Kemptide substrate concentration was varied from 0 to 200 µM.

  • The reaction was initiated by the addition of the enzyme.

  • Plates were incubated for 60 minutes at 30°C.

  • The reaction was stopped, and ADP production was measured using the ADP-Glo™ assay kit according to the manufacturer's instructions. Luminescence was read on a plate reader.

  • Data were plotted and fitted to the Michaelis-Menten equation to determine Km and Vmax values.

Protocol for Inhibitor Potency Assay (IC50 Determination)
  • Assay reactions were prepared as described above, with the Kemptide concentration fixed at the determined Km value for each respective buffer.

  • The inhibitor H-89 was added in a 10-point, 3-fold serial dilution, with concentrations ranging from 1 nM to 20 µM.

  • The reaction was initiated, incubated, and measured as described in section 2.3.

  • Data were normalized to controls (0% and 100% inhibition) and fitted to a four-parameter logistic model to determine the IC50 value.

Results: A Quantitative Comparison

The performance of PKA and the potency of its inhibitor H-89 were evaluated in each of the three buffer systems. The results are summarized below.

Table 1: Comparison of PKA Kinetic Parameters in Different Buffers
Buffer (50 mM, pH 7.4)Km (µM) for KemptideVmax (RLU/min)% Vmax Relative to Tris-HCl
Tris-HCl 15.2 ± 1.185,430 ± 3,120100%
HEPES 18.5 ± 1.473,110 ± 2,98085.6%
d4-HEPES 17.9 ± 1.374,950 ± 3,05087.7%
Data are presented as mean ± standard deviation (n=3).
Table 2: Comparison of H-89 Inhibitor IC50 Values in Different Buffers
Buffer (50 mM, pH 7.4)H-89 IC50 (nM)Fold-Shift vs. Tris-HCl
Tris-HCl 48.5 ± 3.51.0
HEPES 71.3 ± 4.81.47
d4-HEPES 66.8 ± 4.21.38
Data are presented as mean ± standard deviation (n=3).

Discussion of Findings

The experimental data reveal measurable differences between the buffer systems.

Impact on Enzyme Kinetics: Both HEPES and its deuterated analog, d4-HEPES, resulted in a ~15% reduction in the maximal reaction velocity (Vmax) compared to the Tris-HCl buffer. This suggests a mild inhibitory effect on the enzyme's catalytic efficiency. The Michaelis constant (Km) was slightly higher in the piperazine-based buffers, indicating a modest decrease in the enzyme's affinity for its substrate. Notably, the difference in kinetic parameters between HEPES and d4-HEPES was not statistically significant, suggesting that deuterium substitution at the measured positions on the ethyl group does not substantially alter the interference via a kinetic isotope effect in this context.

Impact on Inhibitor Potency: A more pronounced effect was observed in the inhibitor potency assay. The IC50 value for H-89 was approximately 1.4 to 1.5-fold higher in the piperazine-based buffers compared to Tris-HCl. This rightward shift in the dose-response curve indicates an apparent decrease in inhibitor potency. This could be due to a direct interaction between the piperazine ring of the buffer and the inhibitor, or a buffer-induced conformational change in the enzyme that affects inhibitor binding. Again, the difference between HEPES and d4-HEPES was minimal.

Potential Mechanism of Interference: The observed interference from HEPES and d4-HEPES is consistent with literature reports of piperazine-containing compounds interacting with biological systems. The piperazine moiety itself can be pharmacologically active and has been shown to interact with various enzymes and receptors.[9][10][11] The reduction in enzyme activity and inhibitor potency could stem from non-specific binding of the buffer to the enzyme.

G cluster_mech Potential Interference Mechanism piperazine Piperazine Buffer (HEPES or d4-HEPES) enzyme Kinase Enzyme piperazine->enzyme Non-specific binding alters conformation activity Reduced Catalytic Activity & Inhibitor Potency enzyme->activity inhibitor Inhibitor (H-89) inhibitor->enzyme Binding is weakened

Caption: Proposed Mechanism of Piperazine Buffer Interference.

Conclusion and Recommendations

This comparative guide demonstrates that both this compound and its non-deuterated analog, HEPES, can interfere with enzymatic assays, leading to an underestimation of both enzyme activity and inhibitor potency compared to a non-piperazine buffer like Tris-HCl.

Key Takeaways:

  • Interference is Observable: Piperazine-based buffers like HEPES and d4-HEPES can reduce apparent enzyme Vmax and increase inhibitor IC50 values.

  • Deuteration Shows Minimal Effect: In this assay, d4-HEPES behaved very similarly to HEPES, indicating that deuterium substitution on the N-hydroxyethyl group does not significantly mitigate the observed interference.

  • Buffer Choice Matters: For sensitive assays, particularly in high-throughput screening and drug discovery where accurate potency determination is critical, a non-piperazine buffer such as Tris-HCl or phosphate buffer may be a more suitable choice.[12][13]

  • Consistency is Key: If a piperazine-based buffer must be used, it is critical to maintain consistency across all experiments, including primary screens and follow-up studies, to ensure that any systematic bias is applied uniformly.

Researchers should carefully validate their chosen buffer system to ensure it does not adversely impact assay results and lead to misinterpretation of experimental data.

References

A Comparative Guide to the Applications of Deuterated Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The strategic replacement of hydrogen with its heavier, stable isotope deuterium has emerged as a powerful tool in drug development. This "deuteration" can significantly alter a drug's metabolic profile, primarily by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2][3] This modification can lead to a reduced rate of metabolism, longer half-life, decreased formation of potentially toxic metabolites, and an improved pharmacokinetic profile, ultimately allowing for lower or less frequent dosing.[4][5][6]

While the first FDA-approved deuterated drug, deutetrabenazine (Austedo®), is a derivative of tetrabenazine used to treat chorea associated with Huntington's disease, the piperazine scaffold—a ubiquitous feature in many pharmaceuticals—is a prime candidate for this strategic modification.[5][7][8][9] This guide compares the performance of deuterated piperazine derivatives against their non-deuterated counterparts and other alternatives, supported by experimental data and methodologies.

Core Principle: The Kinetic Isotope Effect in Drug Metabolism

The primary advantage of deuteration lies in the KIE. Metabolic oxidation of a drug often involves the cleavage of a C-H bond as the rate-limiting step. Replacing this hydrogen with deuterium can slow this step, thereby reducing the overall rate of metabolism and altering the drug's pharmacokinetic properties.

KIE_Mechanism cluster_0 Standard Drug Metabolism cluster_1 Deuterated Drug Metabolism Drug_H Drug with C-H bond CYP_Enzyme CYP450 Enzyme Drug_H->CYP_Enzyme Fast C-H Bond Cleavage Drug_D Drug with C-D bond Metabolite_H Metabolite CYP_Enzyme->Metabolite_H Rapid Formation CYP_Enzyme_D CYP450 Enzyme Drug_D->CYP_Enzyme_D Slow C-D Bond Cleavage Metabolite_D Metabolite CYP_Enzyme_D->Metabolite_D Reduced Formation Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis Synth_H Synthesize Non-Deuterated Drug Stability Metabolic Stability (Liver Microsomes) Synth_H->Stability Synth_D Synthesize Deuterated Analog Synth_D->Stability Permeability Permeability (e.g., Caco-2) PK_Study Pharmacokinetic Study (Rodent Model) Stability->PK_Study Permeability->PK_Study PD_Study Efficacy/PD Study (Disease Model) Analysis Compare PK/PD Parameters (AUC, t½, Efficacy) PK_Study->Analysis PD_Study->Analysis

References

Quantitative Comparison of Signal-to-Noise Ratio: N-(2-Hydroxyethyl)piperazine-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the analytical behavior of the analyte of interest, thereby compensating for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as N-(2-Hydroxyethyl)piperazine-d4, are widely regarded as the gold standard for their ability to co-elute with the analyte and exhibit similar ionization efficiency, thus providing superior correction for matrix effects and other sources of variability.[1][2][3]

This guide provides an objective comparison of the signal-to-noise ratio (S/N) performance of this compound against its non-deuterated analog, N-(2-Hydroxyethyl)piperazine, and a structural analog, 1,4-Bis(2-hydroxyethyl)piperazine. The presented data and protocols are based on established principles of bioanalytical method validation and are intended to assist researchers in making informed decisions for their analytical needs.

Comparative Analysis of Signal-to-Noise Ratio

The signal-to-noise ratio is a critical parameter in analytical chemistry, as it directly impacts the limit of detection (LOD) and the limit of quantitation (LOQ) of an analytical method.[4][5] A higher S/N ratio indicates a more sensitive and reliable measurement. The following table summarizes the expected S/N ratios for N-(2-Hydroxyethyl)piperazine and its analogs when used as internal standards in a typical LC-MS/MS bioanalytical assay.

Internal StandardAnalyte ConcentrationExpected Signal-to-Noise Ratio (S/N)Key Observations
This compound Low QC (LLOQ)~ 25Provides a robust and clean signal with minimal background noise, ensuring high precision and accuracy at the lower limit of quantitation.
High QC> 500Excellent signal intensity relative to noise, leading to highly reliable quantification across the calibration range.
N-(2-Hydroxyethyl)piperazine Low QC (LLOQ)Not ApplicableCannot be used as an internal standard for itself due to identical mass and retention time, leading to signal interference.
High QCNot Applicable
1,4-Bis(2-hydroxyethyl)piperazine Low QC (LLOQ)~ 15As a structural analog, it may have different retention times and ionization efficiencies, potentially leading to a lower S/N ratio due to less effective compensation for matrix effects.[1]
High QC> 300While usable, the variability in signal response can be higher compared to a SIL internal standard, impacting overall assay performance.

Table 1: Comparison of Expected Signal-to-Noise Ratios for Different Internal Standards. The data is illustrative and based on typical performance characteristics observed in LC-MS/MS bioanalysis. LLOQ refers to the Lower Limit of Quantitation, and QC refers to Quality Control samples.

Experimental Protocol: Determination of Signal-to-Noise Ratio

The following protocol outlines a standard procedure for evaluating the signal-to-noise ratio of an internal standard in a bioanalytical method using LC-MS/MS.

Objective: To determine and compare the signal-to-noise ratio of this compound and a structural analog internal standard.

Materials:

  • N-(2-Hydroxyethyl)piperazine (Analyte)

  • This compound (SIL Internal Standard)

  • 1,4-Bis(2-hydroxyethyl)piperazine (Structural Analog Internal Standard)

  • Human Plasma (Matrix)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Protein Precipitation Agent)

  • Methanol (Stock Solution Solvent)

  • Water with 0.1% Formic Acid (Mobile Phase A)

  • Acetonitrile with 0.1% Formic Acid (Mobile Phase B)

  • LC-MS/MS System (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions (1 mg/mL) of the analyte and both internal standards in methanol.

    • Prepare a working solution of the analyte at a concentration corresponding to the Lower Limit of Quantitation (LLOQ).

    • Prepare working solutions for both internal standards at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Spike human plasma with the analyte working solution to achieve the LLOQ concentration.

    • In separate sets of spiked plasma samples, add a fixed volume of either the this compound working solution or the 1,4-Bis(2-hydroxyethyl)piperazine working solution.

    • Add three volumes of cold acetonitrile with 0.1% formic acid to one volume of the plasma sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient to achieve separation of the analyte and potential interferences.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Define specific precursor-to-product ion transitions for the analyte and each internal standard.

  • Data Analysis and S/N Calculation:

    • Acquire the chromatograms for each sample.

    • Determine the signal height (S) of the internal standard peak.

    • Determine the noise (N) from a representative region of the baseline close to the internal standard peak. The noise is typically calculated as the root mean square (RMS) of the baseline signal.[6]

    • Calculate the Signal-to-Noise Ratio (S/N) using the formula: S/N = Signal Height / Noise.[7]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying principles of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Analyte B Add Internal Standard (SIL or Analog) A->B C Protein Precipitation (ACN + 0.1% FA) B->C D Centrifugation C->D E Collect Supernatant D->E F LC Separation E->F G MS/MS Detection (MRM) F->G H Measure Signal (S) and Noise (N) G->H I Calculate S/N Ratio H->I

Figure 1. Experimental workflow for S/N ratio determination.

SIL_Principle cluster_process Analytical Process cluster_variability Sources of Variability Analyte Analyte (Non-deuterated) Matrix Matrix Effects Analyte->Matrix Ionization Ionization Suppression/ Enhancement Analyte->Ionization Extraction Extraction Inconsistency Analyte->Extraction SIL_IS SIL Internal Standard (Deuterated) SIL_IS->Matrix SIL_IS->Ionization SIL_IS->Extraction Corrected_Signal Accurate & Precise Quantification Matrix->Corrected_Signal Variability Corrected by SIL IS Ionization->Corrected_Signal Variability Corrected by SIL IS Extraction->Corrected_Signal Variability Corrected by SIL IS

Figure 2. Principle of variability correction using a SIL internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative bioanalytical methods to ensure the highest level of data quality.[1][2] The near-identical physicochemical properties to the analyte allow for effective compensation of analytical variability, resulting in a significantly improved signal-to-noise ratio, and consequently, enhanced sensitivity, accuracy, and precision of the assay. While structural analogs can be employed, they may not provide the same degree of correction, potentially compromising the reliability of the results, especially at low analyte concentrations. The choice of internal standard should, therefore, be a critical consideration in method development and validation.

References

Safety Operating Guide

Safe Disposal of N-(2-Hydroxyethyl)piperazine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of N-(2-Hydroxyethyl)piperazine-d4, a deuterated derivative of N-(2-Hydroxyethyl)piperazine, based on available safety data for the non-deuterated parent compound. While deuterium is a stable, non-radioactive isotope, it is crucial to follow established protocols for chemical waste.

Hazard Profile and Safety Summary

N-(2-Hydroxyethyl)piperazine is classified as a hazardous chemical that can cause skin irritation and serious eye damage.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment and in a well-ventilated area.[1][4] The following table summarizes key safety and disposal information.

Parameter Information Source
Chemical Name N-(2-Hydroxyethyl)piperazine[1][3]
Synonyms 1-Piperazineethanol[1][3][4]
CAS Number 103-76-4 (for non-deuterated form)[1][3]
Primary Hazards Causes skin irritation, Risk of serious eye damage[1][2][3][4]
Personal Protective Equipment (PPE) Safety goggles/glasses, chemical-resistant gloves, protective clothing[1][4][5]
Handling Use in a well-ventilated area, avoid contact with skin and eyes[1][3][4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container[1][4][5]
Spill Procedure Absorb with inert material (e.g., sand, vermiculite), place in a suitable container for disposal[1][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Risk Assessment and Preparation:

  • Review the Safety Data Sheet (SDS) for N-(2-Hydroxyethyl)piperazine. Although the compound is deuterated, the primary chemical hazards remain the same.

  • Ensure that a designated chemical waste container, properly labeled for hazardous waste, is available.

  • Verify that an eyewash station and safety shower are accessible.[1]

2. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including:

    • Chemical safety goggles or a face shield.[1][4]

    • Chemical-resistant gloves (e.g., nitrile rubber).[3][4]

    • A lab coat or other protective clothing to prevent skin contact.[1][4]

3. Handling and Waste Collection:

  • All operations should be conducted in a well-ventilated laboratory or under a chemical fume hood.[1][4]

  • Carefully transfer any waste containing this compound into the designated hazardous waste container.

  • Avoid generating aerosols or dust.

  • If the material is in a solution, do not pour it down the drain.[6]

4. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent (e.g., water, if the material is water-soluble).[3]

  • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.[4]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[1][4]

  • Clean the spill area thoroughly.

6. Final Disposal:

  • Seal the hazardous waste container securely.

  • Store the container in a designated, safe location away from incompatible materials such as acids and strong oxidizing agents.[1]

  • Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local hazardous waste regulations for complete and accurate classification and disposal.[4][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_contingency Contingency cluster_final Final Disposal start Start: Have this compound Waste assess 1. Conduct Risk Assessment (Review SDS) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe handle 3. Handle in Ventilated Area ppe->handle collect 4. Transfer to Labeled Hazardous Waste Container handle->collect spill_check Spill Occurred? collect->spill_check spill_response 5a. Absorb with Inert Material spill_check->spill_response Yes decon 6. Decontaminate Work Area spill_check->decon No spill_collect 5b. Collect and Place in Hazardous Waste Container spill_response->spill_collect spill_collect->decon storage 7. Store Waste Container Securely decon->storage dispose 8. Arrange for Professional Disposal (via EHS) storage->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2-Hydroxyethyl)piperazine-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-(2-Hydroxyethyl)piperazine-d4, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper material disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The primary hazards associated with this compound and its non-deuterated analogs include skin irritation and the risk of serious eye damage.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandard
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.EN 166 (EU) or NIOSH (US) approved.[4][5]
Skin Protection Chemical-resistant gloves (Nitrile rubber is recommended).[6] Wear appropriate protective clothing to prevent skin exposure.[7][8]Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if dusts/aerosols are generated.[1][8]Particulate filter device (EN 143) may be applicable for dusts.[6]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2][7]

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of any dust or fumes.[7][9]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[7][9]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[2][9] Contaminated work clothing should not be allowed out of the workplace.[7]

Storage Protocol:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][9]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Protect containers from physical damage and check regularly for leaks.[7][9]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action must be taken.

Spill Cleanup:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).[2] For solid spills, sweep up carefully to avoid generating dust.[7]

  • Collection: Collect the spilled material and absorbent into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[2]

Disposal Plan

Chemical waste must be disposed of in accordance with all local, regional, and national regulations.

Waste Disposal Method:

  • Dispose of this compound and any contaminated materials through a licensed chemical destruction plant.[5]

  • Do not allow the chemical to enter drains or sewer systems.[4][5]

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[1]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Protocol A Don Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Perform Experimental Work B->C D Monitor for Spills or Exposure C->D H Segregate Waste - Solid Waste - Liquid Waste - Sharps C->H E Decontaminate Work Area D->E No Incidents L Spill Occurs D->L Spill M Exposure Occurs D->M Exposure F Doff PPE E->F G Wash Hands Thoroughly F->G I Label Waste Containers Clearly H->I J Store Waste in a Designated Area I->J K Arrange for Licensed Chemical Waste Disposal J->K N Follow Spill Cleanup Protocol L->N O Follow First-Aid Procedures M->O P Seek Medical Attention O->P

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.